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  • Product: Ethyl 2-amino-4-fluoro-3-methylbenzoate
  • CAS: 1093758-83-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-amino-4-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, substituted anthranilates serve as versatile building blocks for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS Number: 1093758-83-8), a specialized building block that combines the key structural features of a fluorinated aromatic ring and an anthranilate ester. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in oncology and neurology research.[1] This document will delve into the physicochemical properties, a robust proposed synthesis protocol, and the rationale for its application in drug development, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in subsequent chemical transformations. The following table summarizes the key known and predicted properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

PropertyValueSource
CAS Number 1093758-83-8BLD Pharm[2]
Molecular Formula C₁₀H₁₂FNO₂MySkinRecipes[1]
Molecular Weight 197.21 g/mol MySkinRecipes[1]
Appearance White to off-white solid (predicted)General observation for similar compounds
Purity Typically >95%Amerigo Scientific[3]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane (predicted)General knowledge of anthranilate esters

Proposed Synthesis Protocol

Part 1: Synthesis of 2-amino-4-fluoro-3-methylbenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible route can be adapted from established methods for the synthesis of substituted anthranilic acids.

Experimental Protocol:

  • Nitration of 2-fluoro-3-methylbenzoic acid: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid at 0°C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice, resulting in the precipitation of the nitro-substituted product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Reduction of the Nitro Group: To a solution of the nitro-substituted benzoic acid in ethanol or methanol, add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.

  • Purification: After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the 2-amino-4-fluoro-3-methylbenzoic acid. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Part 2: Esterification to Ethyl 2-amino-4-fluoro-3-methylbenzoate

The final step is the esterification of the synthesized carboxylic acid. Fischer esterification is a reliable and well-established method for this transformation.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-fluoro-3-methylbenzoic acid in an excess of absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-4-fluoro-3-methylbenzoate. The final product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_esterification Part 2: Esterification A 2-fluoro-3-methylbenzoic acid B Nitration (HNO3, H2SO4) A->B C 2-fluoro-3-methyl-X-nitrobenzoic acid B->C D Reduction (e.g., SnCl2/HCl) C->D E 2-amino-4-fluoro-3-methylbenzoic acid D->E G Acid Catalyst (e.g., H2SO4) E->G F Ethanol (excess) F->G H Ethyl 2-amino-4-fluoro-3-methylbenzoate G->H

Caption: Proposed two-part synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in Ethyl 2-amino-4-fluoro-3-methylbenzoate make it a highly valuable building block in the design and synthesis of novel therapeutic agents. The strategic placement of the fluorine atom, the amino group, and the methyl group on the benzene ring allows for fine-tuning of the electronic and steric properties of the final molecules.

The fluorinated anthranilate core is a key component in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the pKa of the amino group, which can be critical for target binding. The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse pharmacophores through amide bond formation or other coupling reactions.

This compound is a valuable intermediate for the synthesis of a range of heterocyclic systems, including quinazolinones, benzodiazepines, and acridones, many of which have demonstrated potent biological activities. For instance, fluorinated analogs of benzocaine have been explored for their potential as local anesthetics with improved properties.[4][5] The core structure of Ethyl 2-amino-4-fluoro-3-methylbenzoate is particularly relevant in the development of kinase inhibitors, where the substituted aniline moiety can form key hydrogen bond interactions within the ATP-binding pocket of the target enzyme.

Medicinal_Chemistry_Applications cluster_modifications Chemical Modifications cluster_targets Potential Therapeutic Targets A Ethyl 2-amino-4-fluoro-3-methylbenzoate B Amide Coupling A->B C Cyclization Reactions A->C D Further Functionalization A->D E Kinases B->E F Ion Channels C->F G GPCRs D->G

Caption: Potential applications of Ethyl 2-amino-4-fluoro-3-methylbenzoate in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-amino-4-fluoro-3-methylbenzoate. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from structurally related compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed when not in use.

Conclusion

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a specialized and valuable building block for researchers and scientists engaged in drug discovery and medicinal chemistry. Its unique combination of a fluorinated aromatic ring and an anthranilate ester moiety provides a versatile platform for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of its physicochemical properties, a robust proposed synthesis protocol, and its potential applications. By understanding the principles outlined in this guide, researchers can effectively leverage this compound to advance their drug discovery programs.

References

  • Amerigo Scientific. Ethyl 2-Amino-3-methylbenzoate. [Link]

  • Chemsrc. Ethyl4-amino-3-fluoro-2-methylbenzoate | CAS#:2092693-24-6. [Link]

  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]

  • Taha, I., Keshk, E. M., Khalil, A. M., & Fekri, A. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers, 75(11), 5763–5793.
  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2(3), 1-7.

Sources

Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 2-amino-4-fluoro-3-methylbenzoate

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical development, the strategic selection of molecular building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these crucial intermediates, Ethyl 2-amino-4-fluoro-3-methylbenzoate has emerged as a compound of significant interest. Its unique structural arrangement, featuring a trifunctionalized benzene ring, offers a versatile scaffold for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview of its structure, synthesis, and applications, with a focus on empowering researchers in the field of drug discovery.

Molecular Architecture and Physicochemical Properties

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic ester with the chemical formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol . The strategic placement of an amino group, a fluorine atom, and a methyl group on the benzene ring, ortho and meta to the ethyl ester functionality, bestows upon it a distinct reactivity profile and a three-dimensional architecture conducive to specific molecular interactions.

PropertyValueSource
CAS Number 1093758-83-8CymitQuimica
Molecular Formula C₁₀H₁₂FNO₂CymitQuimica
Molecular Weight 197.21 g/mol CymitQuimica

The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability and binding affinity of derivative compounds.[1] The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation and the construction of heterocyclic rings, which are prevalent in many pharmaceutical agents.

Synthesis_Workflow Precursor 2-Amino-4-fluoro-3-methylbenzoic acid Reaction Fischer Esterification (Reflux) Precursor->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Ester Ethyl 2-amino-4-fluoro- 3-methylbenzoate Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Ester Drug_Discovery_Pathway Start Ethyl 2-amino-4-fluoro- 3-methylbenzoate Step1 Amide Coupling or Cyclization Reaction Start->Step1 Intermediate Heterocyclic Intermediate (e.g., Quinazolinone) Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Step2->API

Sources

Foundational

A Technical Guide to the Spectral Analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS No. 1375069-37-6), a key intermediate in pharmaceutical and materials science research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS No. 1375069-37-6), a key intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is designed to guide researchers, scientists, and drug development professionals in the characterization of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Overview

Ethyl 2-amino-4-fluoro-3-methylbenzoate possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectral signature. The presence of an amino group, a fluorine atom, a methyl group, and an ethyl ester functionality dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Molecular Structure:

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of Ethyl 2-amino-4-fluoro-3-methylbenzoate is expected to show characteristic absorption bands for the N-H, C=O, C-O, C-F, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3300 - 3500Medium, two bands for primary amine
C-H (aromatic)Stretch3000 - 3100Medium to weak
C-H (aliphatic)Stretch2850 - 3000Medium
C=O (ester)Stretch1700 - 1720Strong
C=C (aromatic)Stretch1580 - 1620Medium to strong
C-NStretch1250 - 1350Medium
C-O (ester)Stretch1100 - 1300Strong
C-FStretch1000 - 1100Strong
Experimental Protocol for IR Spectroscopy

For a solid sample like Ethyl 2-amino-4-fluoro-3-methylbenzoate, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly employed.

Protocol 2: IR Spectrum Acquisition (ATR Method)

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan:

    • Acquire a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Diagram 2: IR Spectroscopy Workflow (ATR)

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process & Analyze Spectrum E->F

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Fragmentation Pattern

Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺) is expected, along with several characteristic fragment ions.

Table 4: Expected Key Fragment Ions in EI-MS

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
168[M - C₂H₅]⁺
152[M - OC₂H₅]⁺
124[M - OC₂H₅ - CO]⁺

The fragmentation is likely to be initiated by the loss of the ethoxy group from the ester, which is a common fragmentation pathway for ethyl benzoates. [1]

Experimental Protocol for Mass Spectrometry

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) Acquisition

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). [2][3][4][5]3. Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment peaks.

Diagram 3: Mass Spectrometry Workflow (EI)

MS_Workflow A Sample Introduction (Direct Probe/GC) B Vaporization A->B C Electron Ionization (70 eV) B->C D Ion Acceleration C->D E Mass Analysis (m/z separation) D->E F Ion Detection E->F G Mass Spectrum Generation F->G

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of Ethyl 2-amino-4-fluoro-3-methylbenzoate. The presented NMR, IR, and MS data, based on established spectroscopic principles and analysis of analogous structures, serve as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to obtaining high-quality data for structural verification and purity assessment. As with any analytical work, it is imperative to compare experimentally obtained data with these predictions to confirm the identity and structure of the synthesized compound.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

  • Structure Determination of Organic Compounds - Pharmacy 180. Fragmentation Processes. Available at: [Link]

  • Wikipedia. Infrared spectroscopy. Available at: [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. Published March 19, 2025. Available at: [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available at: [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. Published September 5, 2022. Available at: [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. Published July 3, 2022. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. NMR Sample Preparation. Available at: [Link]

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Exploratory

Determining the Solubility Profile of Ethyl 2-amino-4-fluoro-3-methylbenzoate in Organic Solvents: A Technical Guide

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical framework for determining the solubility of Ethyl 2-amino-4-fluoro-3-methylbenzoate in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, detailing the requisite experimental designs, methodologies, and theoretical underpinnings. Our focus is on empowering researchers to generate reliable and reproducible solubility data, crucial for advancing pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[1][2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Ethyl 2-amino-4-fluoro-3-methylbenzoate, a substituted aromatic amine, presents a molecular structure whose interactions with various solvents will dictate its behavior in different formulation strategies. Understanding its solubility profile across a spectrum of organic solvents is a critical first step in preformulation studies.[3] This guide will detail the established methodologies for accurately quantifying this essential physicochemical property.

Physicochemical Properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂FNO₂[4][5]
Molecular Weight 197.21 g/mol [4][5]
General Appearance Likely a crystalline solidInferred
Polarity Expected to be moderately polarInferred

The presence of an amino group, a fluoro group, and an ethyl ester moiety suggests a molecule with the potential for hydrogen bonding and dipole-dipole interactions, which will govern its solubility in different organic solvents.

Experimental Design for Solubility Determination

A robust experimental design is paramount for obtaining accurate and meaningful solubility data. The following workflow outlines the key stages in this process.

Caption: A generalized workflow for the experimental determination of solubility.

Solvent Selection Rationale

The choice of solvents is critical and should encompass a range of polarities and chemical functionalities to build a comprehensive solubility profile. Solvents commonly employed in pharmaceutical development include:

  • Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding.

  • Aprotic Polar Solvents: (e.g., Acetonitrile, Dimethylformamide) - Possess dipoles but lack O-H or N-H bonds.

  • Non-Polar Solvents: (e.g., Toluene, Hexane) - Primarily engage in van der Waals interactions.

Methodologies for Solubility Measurement

Several well-established methods can be employed to determine the thermodynamic solubility of a compound. The "gold standard" remains the shake-flask method due to its reliability for determining equilibrium solubility.[6]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves creating a saturated solution of the compound in the chosen solvent and then quantifying the concentration of the dissolved solute.[7]

Protocol:

  • Preparation: Add an excess amount of Ethyl 2-amino-4-fluoro-3-methylbenzoate to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure a saturated solution is achieved.[3][7]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is often done using a mechanical shaker or stirrer. A typical duration is 24 to 48 hours.[3][8] The temperature should be precisely controlled, as solubility is temperature-dependent.[9][10][11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.[8][12] Care must be taken to avoid any undissolved particles in the final sample.[13]

  • Quantitative Analysis: Determine the concentration of Ethyl 2-amino-4-fluoro-3-methylbenzoate in the clear, saturated solution using a suitable analytical technique.

Caption: The experimental workflow for the shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement

The choice of analytical method for quantifying the dissolved solute is crucial for accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used and highly reliable technique.[8][12]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for quantifying the concentration of a compound in solution.[12][14]

Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a series of standard solutions of Ethyl 2-amino-4-fluoro-3-methylbenzoate of known concentrations in the mobile phase or a compatible solvent.[8][12]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.[8][12]

  • Sample Analysis: Dilute the saturated solution sample with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Gravimetric Method

For less volatile solvents, a gravimetric method can be employed. This technique is simpler but may be less precise than HPLC.[1][15]

Protocol for Gravimetric Analysis:

  • Sample Preparation: Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.[15][16]

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried residue is achieved.[15][16]

  • Calculation: The weight of the residue corresponds to the mass of the solute in the initial volume of the saturated solution. From this, the solubility can be calculated in units such as g/L or mg/mL.[15]

The Influence of Temperature on Solubility

The solubility of most organic solids in organic solvents increases with temperature.[9][10][11] This relationship is governed by the thermodynamics of the dissolution process. It is therefore recommended to determine the solubility of Ethyl 2-amino-4-fluoro-3-methylbenzoate at different temperatures (e.g., ambient temperature and physiological temperature) to understand its behavior under various conditions.[17] The dissolution of a solid in a liquid can be an endothermic or exothermic process, which will dictate the extent to which temperature affects solubility.[18][19]

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner, typically in a tabular format.

Table 1: Hypothetical Solubility Data for Ethyl 2-amino-4-fluoro-3-methylbenzoate at 25°C

SolventSolubility (mg/mL)Method
MethanolHPLC
EthanolHPLC
AcetonitrileHPLC
TolueneHPLC
HexaneHPLC

This data will allow for a direct comparison of the compound's solubility in different solvents, providing valuable insights for formulation development.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of Ethyl 2-amino-4-fluoro-3-methylbenzoate in organic solvents. By following the detailed protocols for the shake-flask method coupled with precise analytical techniques such as HPLC, researchers can generate the high-quality data necessary to inform critical decisions in the drug development pipeline. A thorough understanding of a compound's solubility is not merely an academic exercise but a fundamental requirement for the rational design of effective and safe pharmaceutical products.

References

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [Online forum post]. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277. [Link]

  • Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1634-1655.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 38-45.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • ResearchGate. (2010, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? [Online forum post]. Retrieved from [Link]

  • Directing Actors. (n.d.). Effect of Temperature to the Solubility regarding Solids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • Chemsrc. (2025, August 23). Ethyl4-amino-3-fluoro-2-methylbenzoate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Discovery and History of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals Substituted aminobenzoate derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoate derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive analysis of these derivatives, tracing their historical development from natural product origins to rationally designed synthetic molecules. By presenting the scientific narrative, key experimental protocols, and the evolution of their mechanism of action, this document aims to be a valuable resource for professionals in the field of drug discovery.

From Natural Alkaloid to Synthetic Anesthetic: A Historical Perspective

The story of substituted aminobenzoates as therapeutic agents begins with the challenges posed by cocaine in the late 19th century. While an effective local anesthetic, cocaine's addictive properties and significant cardiovascular and psychoactive side effects made its medical use perilous.[1] This critical need for a safer alternative spurred a wave of chemical investigation aimed at isolating the anesthetic properties from the undesirable central nervous system effects.

The pioneering work of German chemist Alfred Einhorn in 1905 led to the synthesis of procaine, marketed as Novocaine.[2][3] This marked a paradigm shift in drug development, demonstrating the power of rational drug design to create synthetic analogs that retained therapeutic efficacy while eliminating dangerous side effects.[1] Einhorn's work, along with the earlier synthesis of benzocaine (Anästhesin) by Eduard Ritsert in 1890, laid the foundation for the entire class of amino ester local anesthetics.[4][5][6]

The Chemical Evolution: From Cocaine to Procaine and Benzocaine

The development of synthetic substituted aminobenzoates was a deliberate process of chemical modification aimed at simplifying the complex structure of cocaine while preserving its anesthetic-conferring pharmacophore.

Chemical_Evolution Cocaine Cocaine (Tropane Alkaloid) Simplification Structural Simplification Cocaine->Simplification Rational Drug Design PABA p-Aminobenzoic Acid (PABA) (Core Scaffold) Simplification->PABA Identified Key Pharmacophore Procaine Procaine (Novocaine) (Injectable Anesthetic) PABA->Procaine Esterification with Diethylaminoethanol Benzocaine Benzocaine (Anästhesin) (Topical Anesthetic) PABA->Benzocaine Esterification with Ethanol

Figure 1: Chemical evolution from cocaine to simpler aminobenzoate-based local anesthetics.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Substituted aminobenzoates exert their anesthetic effect by blocking the transmission of nerve impulses.[7] This is achieved through their interaction with voltage-gated sodium channels in the neuronal membrane.[8]

The lipophilic, unionized form of the aminobenzoate molecule crosses the nerve cell membrane.[9] Once inside the slightly more acidic intracellular environment, an equilibrium is established, with a portion of the molecules becoming ionized.[10] It is this ionized form that binds to a specific site on the inside of the voltage-gated sodium channel, stabilizing it in an inactivated state.[7][9] This blockage prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential, thereby inhibiting the pain signal.[7]

Mechanism_of_Action cluster_neuron Neuron NaChannel_Closed Voltage-Gated Na+ Channel (Closed) NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Closed->NaChannel_Open Threshold Reached NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Influx of Na+ Aminobenzoate Substituted Aminobenzoate NaChannel_Open->Aminobenzoate Binding Site Accessible NaChannel_Inactive->NaChannel_Closed Repolarization NoPainSignal Pain Signal Blocked NaChannel_Inactive->NoPainSignal Aminobenzoate->NaChannel_Inactive Stabilizes Inactive State PainSignal Pain Signal (Nerve Impulse) PainSignal->NaChannel_Closed Depolarization

Figure 2: Signaling pathway illustrating the mechanism of action of substituted aminobenzoates on voltage-gated sodium channels.

Key Experimental Protocols: Synthesis of Benzocaine and Procaine

The synthesis of these foundational aminobenzoates relies on fundamental organic chemistry principles, primarily esterification.

Protocol 1: Synthesis of Benzocaine via Fischer Esterification

This method involves the acid-catalyzed esterification of 4-aminobenzoic acid with ethanol.[5][11]

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine 4-aminobenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Reflux: Heat the mixture to reflux for a specified period to drive the esterification reaction to completion.

  • Neutralization: After cooling, neutralize the reaction mixture with a suitable base, such as sodium carbonate solution, until effervescence ceases.

  • Extraction: Extract the benzocaine into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation.

  • Recrystallization: Recrystallize the crude benzocaine from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of Procaine

The synthesis of procaine involves the esterification of para-aminobenzoic acid (PABA) with diethylaminoethanol.[1]

Methodology:

  • Esterification: React para-aminobenzoic acid with diethylaminoethanol in the presence of a suitable acid catalyst.

  • Conversion to Hydrochloride Salt: The resulting procaine base is then converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid.[1]

Comparative Analysis of Early Substituted Aminobenzoates

The structural modifications from cocaine to procaine and benzocaine resulted in significant changes in their pharmacological profiles.

Compound Chemical Class Mechanism of Action Addiction Risk Primary Clinical Use
Cocaine Natural Tropane AlkaloidSodium channel blocker + CNS stimulantHighLargely obsolete due to risks
Procaine Synthetic Amino EsterPure sodium channel blockerNoneInjectable local anesthetic
Benzocaine Synthetic Amino EsterPure sodium channel blockerNoneTopical anesthetic

Table 1: A comparative summary of the key properties of cocaine, procaine, and benzocaine.

The Legacy and Future of Substituted Aminobenzoates

The discovery and development of substituted aminobenzoates marked a turning point in pharmacology and patient care. The principles of rational drug design pioneered in their creation continue to guide the development of new therapeutics.[1] While newer local anesthetics, such as the amide-class lidocaine, have been developed, the foundational role of procaine and benzocaine is undeniable.[3]

Current research continues to explore the versatility of the para-aminobenzoic acid (PABA) scaffold.[12][13][14] Scientists are investigating novel derivatives with a wide range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and even anti-Alzheimer's properties.[12][14][15][16][17] The structural versatility of PABA allows for substitutions at the amino and carboxyl groups, making it an ideal building block for creating large and diverse chemical libraries for drug screening.[13][18]

References

  • What is the mechanism of Ethyl Aminobenzoate?
  • Benzocaine - Wood Library-Museum of Anesthesiology (WLM).
  • Benzocaine - Wikipedia.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Introduction of the First Injectable Anesthetic | Research Starters - EBSCO.
  • From Cocaine to Novocain: The Development of Safer Local Anesthesia.
  • Benzocaine Powder – History, Research & Global Market - CristalChem. (2021-03-02).
  • Benzocaine: Mechanism of Action,Uses,Toxicity - ChemicalBook. (2023-03-31).
  • The Science Behind Procaine Base: Mechanism, History, and Usage.
  • Numb and Number: The Curious Case of Novocaine's Lasting Legacy - Soft Touch Dentistry. (2024-01-24).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Basic pharmacology of local anaesthetics - PMC - PubMed Central.
  • A Comparative Analysis of Substituted Aminobenzoate Deriv
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block - Bentham Science Publisher.
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  • Local Anesthetics and their Mechanisms of Action - Delaware Anesthesia Services Corp.
  • Pharmacology of local anaesthetics - Deranged Physiology. (2024-10-26).

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Exploratory

The Strategic Role of Fluorination in Aminobenzoate Scaffolds: A Guide to Unlocking Novel Biological Activities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Power of a Single Atom In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Power of a Single Atom

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for enhancing pharmacological profiles.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] When applied to the versatile aminobenzoate framework, a structure already known for a range of biological effects, fluorination opens new avenues for therapeutic innovation.

This guide provides an in-depth exploration of the potential biological activities of fluorinated aminobenzoates. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental designs, present validated protocols for assessing activity, and explore the mechanistic underpinnings of these promising compounds. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to navigate this exciting chemical space.

The Rationale for Fluorinating Aminobenzoates

The decision to introduce fluorine into an aminobenzoate structure is a deliberate strategy to modulate its inherent properties. The electron-withdrawing nature of fluorine can alter the pKa of the amino and carboxyl groups, influencing ionization at physiological pH and thereby affecting target engagement and membrane permeability. Furthermore, C-F bonds are resistant to metabolic cleavage, which can prolong the in vivo half-life of a compound compared to its non-fluorinated analogs.[3]

G Fluorine Fluorine Atom Properties P1 High Electronegativity Fluorine->P1 P2 Metabolic Stability (Strong C-F Bond) Fluorine->P2 P3 Increased Lipophilicity Fluorine->P3 O1 Altered pKa & Binding Affinity P1->O1 O2 Reduced Oxidative Metabolism P2->O2 O3 Enhanced Membrane Permeability P3->O3 O4 Improved Bioavailability & Half-life O1->O4 O2->O4 O3->O4 O5 Enhanced Biological Activity O4->O5 G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) P1 Product (P) ES1->P1 k_cat E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex (Inactive) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->ESI2 + S

Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.

Table 2: Cytotoxicity of a Fluorinated Compound Series Against A549 Lung Cancer Cells

CompoundNumber of Fluorine AtomsCytotoxicity (IC50)Antiproliferative Index (PI)
Compound 52Not specified4.95
Compound 650.64 µMNot specified
Note: Data from reference.[4] This demonstrates how the degree of fluorination can correlate with biological effect, with the penta-fluorinated compound showing the strongest cytotoxicity.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methodologies are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Evaluating a Novel Fluorinated Aminobenzoatedot

G cluster_invitro cluster_invivo start Synthesized Fluorinated Aminobenzoate invitro Primary In Vitro Screening start->invitro a1 Anti-inflammatory (e.g., Albumin Denaturation) a2 Anticancer (e.g., MTT Cytotoxicity) a3 Enzyme Inhibition (e.g., Carboxylesterase Assay) hit Identify 'Hit' Compounds (Potency & Low Toxicity) a1->hit a2->hit a3->hit hit->start Inactive? (Synthesize Analogs) invivo Secondary In Vivo Models hit->invivo Active? b1 Analgesic Models (e.g., Hot Plate Test) b2 Anti-inflammatory Models (e.g., Carrageenan Paw Edema) lead Lead Candidate for Further Development b1->lead b2->lead

Sources

Foundational

Ethyl 2-amino-4-fluoro-3-methylbenzoate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-amino-4-fluoro-3-methylbenzoate Introduction: A Proactive Approach to Safety Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic amine, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Introduction: A Proactive Approach to Safety

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The presence of an amino group, a fluoro substituent, and an ethyl ester moiety suggests a specific reactivity and toxicological profile that necessitates careful handling. This guide provides a comprehensive overview of the potential hazards and recommended safety protocols to ensure the well-being of researchers and maintain the integrity of experimental work.

Hazard Identification and Classification

Based on analogous compounds such as ethyl 4-aminobenzoate, ethyl 4-amino-2-fluorobenzoate, and other substituted aminobenzoates, Ethyl 2-amino-4-fluoro-3-methylbenzoate is anticipated to be classified with the following hazards.[2][3]

Potential GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2][3]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H401/H402: Toxic or harmful to aquatic life.[5]

  • H227: Combustible liquid.[5]

Signal Word: Warning[2][5]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] The presence of the amino group on the benzene ring suggests a potential for methemoglobinemia upon absorption into the body, which can cause cyanosis.

Summary of Potential Hazards from Analogous Compounds
CompoundCAS NumberKey Hazards
Ethyl 4-aminobenzoate94-09-7May cause an allergic skin reaction, Harmful to aquatic life.[7]
Ethyl 4-amino-2-fluorobenzoate73792-06-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Ethyl 4-amino-3-methylbenzoate41191-92-8Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Ethyl Benzoate93-89-0Combustible liquid, Toxic to aquatic life.[5]
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol1544241-64-6Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

Physical and Chemical Properties: Understanding the Substance

While specific data for Ethyl 2-amino-4-fluoro-3-methylbenzoate is not available, the properties of similar compounds provide a useful reference.

PropertyAnalogous Compound Data
Melting Point 25 - 29 °C (Methyl 2-amino-3-methylbenzoate)[8]
Boiling Point 153 °C (Methyl 2-amino-3-methylbenzoate); 212 °C (Ethyl benzoate)[5][8]
Density ~1.045 g/cm³ (Ethyl benzoate)[5]
Solubility Likely has low water solubility.[9]
Appearance Expected to be a solid or low-melting solid.[8]

The compound is likely combustible and may form explosive mixtures with air upon intense heating.[5][10]

Safe Handling and Storage Protocols

A proactive and informed approach to handling is critical. The following protocols are based on best practices for handling similar chemical entities.

Engineering Controls
  • Ventilation: All handling of Ethyl 2-amino-4-fluoro-3-methylbenzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Use proper glove removal technique to avoid skin contact.[4]

    • Clothing: A lab coat or a chemical-resistant suit should be worn.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter.[6]

Handling Procedures
  • Pre-Handling:

    • Review this safety guide and any available safety data for analogous compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the work area is clean and engineering controls are functioning properly.

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

    • Clean the work area and any equipment used.

    • Properly store or dispose of the chemical.

Diagram: General Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Guide prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_wash Wash Hands Thoroughly clean_dispose->clean_wash G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Absorbent Material evacuate->contain ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4][5]* Specific Hazards: The compound is combustible. Vapors are likely heavier than air and may spread along floors, potentially forming explosive mixtures with air on intense heating. [5][10]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]

Toxicological and Ecological Information

Toxicological Profile
  • Acute Toxicity: May be harmful if swallowed. [4]* Skin Corrosion/Irritation: Causes skin irritation. [2][3]* Serious Eye Damage/Irritation: Causes serious eye irritation. [2][3]* Respiratory or Skin Sensitization: May cause an allergic skin reaction. * Carcinogenicity: No components of structurally similar products are listed as carcinogens by IARC, NTP, or OSHA. [5][10]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [2][3]* Additional Information: Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis. The onset may be delayed.

Ecological Information
  • Toxicity to Aquatic Life: Based on analogs like ethyl benzoate and ethyl 4-aminobenzoate, this compound is expected to be toxic or harmful to aquatic life. [5]* Persistence and Degradability: No data is available, but it should not be released into the environment. [5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. * Product: Dispose of this material by offering it to a licensed professional waste disposal service. [4]* Contaminated Packaging: Dispose of as unused product. [4]* Rinsate: The first rinse of any container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. [11]

Conclusion

While specific safety and toxicological data for Ethyl 2-amino-4-fluoro-3-methylbenzoate are not yet fully established, a comprehensive safety protocol can be developed by examining structurally related compounds. Researchers and drug development professionals must adhere to stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to mitigate potential risks. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with novel chemical entities.

References

  • Angene Chemical. (2021). Safety Data Sheet: (3R)-4-amino-3-fluoro-2-methylbutan-2-ol. Retrieved from [Link]

  • Material Safety Data Sheet. (2024).
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl4-amino-3-fluoro-2-methylbenzoate. Retrieved from [Link]

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Exploratory

Literature review on 2-amino-3-methylbenzoic acid derivatives

An In-depth Technical Guide: The Chemistry and Application of 2-Amino-3-Methylbenzoic Acid Derivatives Executive Summary 2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, represents a strategically im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Chemistry and Application of 2-Amino-3-Methylbenzoic Acid Derivatives

Executive Summary

2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, represents a strategically important molecular scaffold in the fields of medicinal chemistry, agrochemical science, and materials development. As a substituted derivative of anthranilic acid, its unique structural arrangement—featuring an ortho-amino group and a meta-methyl group relative to the carboxylic acid—imparts distinct physicochemical properties that researchers can exploit for targeted molecular design. This guide provides a comprehensive review of this versatile building block, delving into its fundamental properties, validated synthetic methodologies, diverse pharmacological applications, and the critical principles of structure-activity relationship (SAR) that govern its utility. By synthesizing field-proven insights with established scientific literature, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the potential of 2-amino-3-methylbenzoic acid derivatives in their discovery programs.

The 2-Amino-3-Methylbenzoic Acid Scaffold: Foundational Properties

The utility of any molecular scaffold begins with a thorough understanding of its intrinsic properties. The 2-amino-3-methylbenzoic acid structure is no exception; its reactivity, solubility, and electronic nature are dictated by the interplay of its three core functional groups.

Physicochemical Characteristics

The compound is typically a white to tan crystalline powder, with solubility in water as well as common organic solvents such as ethanol, acetone, and DMSO, enhancing its versatility in various reaction conditions.[1][2]

PropertyValueSource
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2]
CAS Number 4389-45-1[3][4]
Melting Point 172-176 °C[2]
Appearance White to tan powder[2]
Synonyms 3-Methylanthranilic acid, 2-Amino-m-toluic acid[2][3]
Strategic Importance of Substitution

The core value of 2-amino-3-methylbenzoic acid lies in its identity as a substituted anthranilic acid. Anthranilic acid and its analogues are considered "privileged" pharmacophores in drug discovery.[5] The addition of the methyl group at the 3-position introduces several key modifications compared to the parent anthranilic acid:

  • Increased Lipophilicity: The methyl group enhances the molecule's lipophilic character, which can improve its ability to cross cellular membranes—a critical factor for bioavailability.[6]

  • Steric Influence: The methyl group provides steric bulk adjacent to the amine. This can be strategically used to orient the molecule within a binding pocket, forcing specific conformations that may enhance binding affinity or selectivity for a biological target.

  • Electronic Modulation: While a methyl group is a weak electron-donating group, its presence can subtly influence the pKa of both the carboxylic acid and the amino group, affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding.[6]

Synthetic Pathways and Methodologies

The synthesis of 2-amino-3-methylbenzoic acid and its derivatives is well-established, allowing for the generation of diverse compound libraries for screening and optimization. A common and scalable approach involves a multi-step synthesis starting from a readily available precursor like m-toluic acid.

Detailed Protocol: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid

This protocol is adapted from a patented industrial method, illustrating a robust pathway to a key intermediate used in the synthesis of the insecticide chlorantraniliprole.[7] The rationale behind each step is critical for successful execution and optimization.

Step 1: Nitration of m-Toluic Acid

  • Procedure: m-Toluic acid is mixed with nitric acid (60-75% mass concentration) to induce nitration, yielding 2-nitro-3-methylbenzoic acid.[7]

  • Causality: The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The ortho- position to the methyl group (and meta to the carboxylic acid) is sterically hindered, and the para- position to the methyl group is activated, leading to nitration at the 2-position. This regioselectivity is crucial for establishing the correct substitution pattern for the final product.

Step 2: Hydrogenation of the Nitro Group

  • Procedure: The 2-nitro-3-methylbenzoic acid is dissolved in a suitable solvent and mixed with a hydrogenation catalyst (e.g., 10% Pd/C, Pt/C, or Raney nickel). The reaction is carried out under a hydrogen atmosphere to reduce the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.[7]

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is often preferred due to its high activity and selectivity; it effectively reduces the nitro group without affecting the carboxylic acid or the aromatic ring.[7]

Step 3: Chlorination of the Aromatic Ring

  • Procedure: 2-amino-3-methylbenzoic acid is dissolved in a solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide. A chlorinating agent (e.g., N-chlorosuccinimide - NCS) and a radical initiator (e.g., benzoyl peroxide) are added. The mixture is heated (e.g., 90-110 °C) for 1-2 hours to yield 2-amino-3-methyl-5-chlorobenzoic acid.[7]

  • Causality: The amino group is a strong activating ortho-, para-director. This directs the electrophilic chlorination to the positions ortho and para to it. The position ortho to the amine is already substituted, so chlorination occurs at the para position (the 5-position). Benzoyl peroxide acts as an initiator to facilitate the reaction.[7]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B HNO₃ C 2-Amino-3-methylbenzoic Acid B->C H₂ / Pd/C D 2-Amino-3-methyl-5-chlorobenzoic Acid C->D NCS / BPO

Caption: A three-step synthetic pathway for a halogenated derivative.

Pharmacological Significance and Structure-Activity Relationship (SAR)

Derivatives of 2-amino-3-methylbenzoic acid have found applications in diverse areas, from agrochemicals to pharmaceuticals. Understanding their mechanism of action and the relationship between their structure and biological activity is paramount for designing new, effective molecules.

Key Therapeutic Areas and Mechanisms of Action

3.1.1. Ryanodine Receptor Modulation in Agrochemicals A prominent application of this scaffold is in the synthesis of insecticides like chlorantraniliprole.[7] This compound's mode of action is the activation of insect ryanodine receptors, which are intracellular calcium channels.[1]

  • Mechanism: Chlorantraniliprole binds to the ryanodine receptors, locking them in an open state. This leads to the uncontrolled release of calcium from internal stores (the sarcoplasmic reticulum) into the muscle cell cytoplasm. The resulting depletion of calcium stores and high intracellular calcium levels cause impaired muscle regulation, paralysis, and ultimately the death of the insect.[7]

G A Derivative (e.g., Chlorantraniliprole) B Insect Ryanodine Receptor A->B Binds & Activates D Uncontrolled Ca²⁺ Release from SR B->D Opens Channel C Sarcoplasmic Reticulum (SR) C->D Ca²⁺ Source E Muscle Cell Paralysis D->E F Insect Death E->F G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements for -COOH Scaffold 2-Amino-3-methyl- -COOH -NH₂ Bioisosteres Tetrazole 5-Oxo-1,2,4-oxadiazole Acylsulfonamide Scaffold:f1->Bioisosteres Replace to improve pharmacokinetics

Caption: Bioisosteric modification strategies for the carboxylic acid group.

Future Directions and Emerging Applications

The versatility of the 2-amino-3-methylbenzoic acid scaffold continues to open new avenues of research.

  • Quorum Sensing Inhibition: Anthranilic acid derivatives are being investigated as potential inhibitors of quorum sensing in bacteria, a process that regulates virulence. This offers a novel anti-infective strategy that may not generate resistance as rapidly as traditional antibiotics. [8]* Complex Molecule Synthesis: The functional groups on the scaffold make it an ideal starting point for more complex molecular architectures. For instance, its derivatives could be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. [9]* Anticancer Agents: The broader class of benzoic acid derivatives has been extensively studied for anticancer activity, acting on various targets to reduce tumor cell proliferation. [10]The 3-methylanthranilic acid scaffold provides a unique starting point for developing novel oncology drug candidates.

Conclusion

2-Amino-3-methylbenzoic acid is more than just a chemical intermediate; it is a privileged scaffold with a proven track record in applied chemistry. Its value is derived from its unique substitution pattern, which provides a framework for developing molecules with fine-tuned properties. From highly effective agrochemicals that modulate ion channels to its potential as a core component of next-generation anti-inflammatory or anti-infective agents, the derivatives of this scaffold are poised to remain a subject of intense and fruitful research. A thorough understanding of its synthesis, SAR, and potential for bioisosteric modification, as outlined in this guide, is essential for any scientist aiming to unlock its full potential.

References

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Ethyl 2-amino-4-fluoro-3-methylbenzoate

Abstract: Ethyl 2-amino-4-fluoro-3-methylbenzoate is a valuable substituted anthranilate ester, serving as a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-amino-4-fluoro-3-methylbenzoate is a valuable substituted anthranilate ester, serving as a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. Its specific substitution pattern, featuring fluorine, methyl, and amino groups, makes it an important intermediate for creating compounds with tailored biological activity and physicochemical properties.[1] This document provides a detailed, three-step synthesis protocol for Ethyl 2-amino-4-fluoro-3-methylbenzoate, commencing from the commercially available starting material, 4-fluoro-3-methylbenzoic acid. The protocol outlines nitration, followed by Fischer esterification, and concluding with the reduction of the nitro group. This guide is intended for researchers and chemists in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Synthetic Strategy Overview

The synthesis is designed as a robust and scalable three-step sequence. The logic behind this pathway is to first install the nitrogen functionality as a nitro group, which is a stable and powerful electron-withdrawing group that also acts as a precursor to the desired amine. The subsequent esterification protects the carboxylic acid, and the final step involves the selective reduction of the nitro group to yield the target product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A 4-Fluoro-3-methylbenzoic acid B 4-Fluoro-3-methyl-2-nitrobenzoic acid A->B HNO₃, H₂SO₄ C 4-Fluoro-3-methyl-2-nitrobenzoic acid D Ethyl 4-fluoro-3-methyl-2-nitrobenzoate C->D Ethanol, H₂SO₄ (cat.) E Ethyl 4-fluoro-3-methyl-2-nitrobenzoate F Ethyl 2-amino-4-fluoro-3-methylbenzoate E->F H₂, Pd/C

Caption: Proposed three-step synthesis pathway.

Materials and Methods

Materials
ReagentCAS No.Molecular Weight ( g/mol )Supplier Notes
4-Fluoro-3-methylbenzoic acid403-15-6154.14Purity ≥98%
Fuming Nitric Acid (HNO₃)7697-37-263.0190% or greater, handle with extreme caution
Sulfuric Acid (H₂SO₄)7664-93-998.08Concentrated, 98%
Ethanol (EtOH)64-17-546.07Anhydrous, 200 proof
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Degussa type, 50% wet
Ethyl Acetate (EtOAc)141-78-688.11Anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers
Hydrogen (H₂) Gas1333-74-02.02High purity, in a cylinder with a regulator
Equipment
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Low-temperature thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Parr hydrogenation apparatus or H-Cube system

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitrobenzoic acid

Rationale: This step introduces the nitro group ortho to the activating methyl group. The reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of unwanted regioisomers. Concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Starting Material: Slowly add 15.4 g (0.10 mol) of 4-fluoro-3-methylbenzoic acid in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: In the dropping funnel, prepare a nitrating mixture by carefully adding 7.0 mL (~0.11 mol) of fuming nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Slow Addition: Add the nitrating mixture dropwise to the reaction flask over 45-60 minutes. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to yield 4-fluoro-3-methyl-2-nitrobenzoic acid as a pale yellow solid. (Expected yield: 85-92%).

Step 2: Synthesis of Ethyl 4-fluoro-3-methyl-2-nitrobenzoate

Rationale: This is a classic Fischer esterification reaction. A catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[2][3]

  • Reaction Setup: To a 500 mL round-bottom flask, add the dried 4-fluoro-3-methyl-2-nitrobenzoic acid (0.085 mol, assuming 85% yield from Step 1) and 250 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Let the reaction proceed for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 4-fluoro-3-methyl-2-nitrobenzoate can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid. (Expected yield: 90-96%).

Step 3: Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[4] The reaction is carried out under a positive pressure of hydrogen gas.

  • Reaction Setup: In a Parr hydrogenation bottle or a suitable high-pressure vessel, dissolve the ethyl 4-fluoro-3-methyl-2-nitrobenzoate (0.076 mol, assuming 90% yield from Step 2) in 150 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing it to 50 psi (approx. 3.4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen. Completion can be confirmed by TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to yield Ethyl 2-amino-4-fluoro-3-methylbenzoate as a solid. (Expected yield: 95-99%).

Workflow and Safety

Overall Laboratory Workflow

Caption: High-level experimental workflow diagram.

Safety and Handling
  • Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a well-ventilated area, away from ignition sources. Ensure the apparatus is properly assembled and leak-tested. The palladium catalyst is pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a wet paste.[5]

  • Solvents: Organic solvents like ethyl acetate and ethanol are flammable. Avoid open flames and ensure proper ventilation.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). BENZOIC ACID, 4-AMINO-3-METHYL-, ETHYL ESTER. Organic Syntheses. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Baraldi, P. G., et al. (2007). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E, 63(Pt 6), o2993. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-amino-4-fluoro-3-methylbenzoate in Modern Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract Substituted anthranilates, such as Ethyl 2-amino-4-fluoro-3-methylbenzoate, represent a class of high-value chemical synthons pivotal to contemporary drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted anthranilates, such as Ethyl 2-amino-4-fluoro-3-methylbenzoate, represent a class of high-value chemical synthons pivotal to contemporary drug discovery. The strategic placement of fluoro- and methyl- groups on the aminobenzoate scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can influence steric interactions and lipophilicity.[1][2] This document serves as a comprehensive guide for researchers, outlining the synthetic utility, core reaction protocols, and mechanistic rationale for employing this versatile building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific, published protocols for Ethyl 2-amino-4-fluoro-3-methylbenzoate are not extensively documented, this guide leverages established methodologies for structurally analogous compounds to provide robust, adaptable protocols for laboratory application.

Introduction: The Value Proposition of a Multifunctional Building Block

The design of novel therapeutics often hinges on the availability of versatile chemical scaffolds that allow for rapid analogue synthesis and property optimization. Ethyl 2-amino-4-fluoro-3-methylbenzoate is a prime example of such a scaffold, incorporating three key functional handles for chemical elaboration:

  • Aniline Amine (C2): A nucleophilic center ideal for amide bond formation, N-alkylation, N-arylation, diazotization, and the construction of nitrogen-containing heterocycles.

  • Ethyl Ester (C1): Readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering a secondary point for molecular diversification or prodrug strategies.[3]

  • Aromatic Ring: The substituted benzene ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the regiochemical outcome.

The specific substitution pattern—an ortho-amino group relative to the ester, a fluorine at C4, and a methyl group at C3—creates a unique electronic and steric environment that can be exploited to achieve specific synthetic outcomes, particularly in the construction of complex heterocyclic systems relevant to oncology and neurology.[4]

General Synthetic Strategy & Workflow

The synthesis of substituted aminobenzoic acids and their esters often involves multi-step sequences starting from readily available materials. A plausible synthetic route to the target compound class involves Friedel-Crafts acylation, followed by hydrolysis and functional group manipulation.

G start m-Fluorotoluene step1 Step 1: Friedel-Crafts Acylation start->step1 reagent1 Trichloroacetyl Chloride + Lewis Acid (e.g., AlCl₃) reagent1->step1 intermediate1 Acylated Isomers step1->intermediate1 Forms Ortho/Para Isomers step2 Step 2: Hydrolysis intermediate1->step2 reagent2 NaOH (aq) reagent2->step2 intermediate2 4-Fluoro-2-methylbenzoic Acid + Isomer step2->intermediate2 step3 Step 3: Isomer Separation intermediate2->step3 reagent3 Recrystallization Solvent (e.g., Toluene) reagent3->step3 intermediate3 Pure 4-Fluoro-2-methylbenzoic Acid step3->intermediate3 Purification step4 Step 4: Nitration (Regioselective) intermediate3->step4 reagent4 Nitrating Agent reagent4->step4 intermediate4 Nitrated Benzoic Acid step4->intermediate4 step5 Step 5: Nitro Group Reduction intermediate4->step5 reagent5 Reducing Agent (e.g., H₂/Pd-C) reagent5->step5 intermediate5 Amino-Fluoro-Methylbenzoic Acid step5->intermediate5 step6 Step 6: Fischer Esterification intermediate5->step6 reagent6 Ethanol + Acid Catalyst reagent6->step6 final_product Target Ethyl Aminobenzoate Scaffold step6->final_product

Caption: Generalized workflow for the synthesis of substituted ethyl aminobenzoates.

This conceptual pathway, adapted from known procedures for similar molecules, highlights a common industrial approach to constructing the core scaffold.[5] The Friedel-Crafts reaction on m-fluorotoluene yields a mixture of isomers, which are then hydrolyzed.[5] The crucial step is the purification of the desired benzoic acid isomer via recrystallization before proceeding with further functionalization (nitration, reduction, and esterification) to yield the final product.[5]

Core Applications & Experimental Protocols

The utility of Ethyl 2-amino-4-fluoro-3-methylbenzoate is best demonstrated through its application in forming key pharmacophores. The following protocols are adapted from established procedures for analogous compounds and should be optimized for the specific substrate.

Application 1: Synthesis of Heterocyclic Scaffolds (Benzothiazole Core)

The ortho-aminobenzoate structure is a precursor to a wide range of fused heterocyclic systems. For instance, novel 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties.[6] The amino group of the anthranilate can be used to construct the thiazole ring.

Protocol: Synthesis of a Substituted Benzothiazole Derivative

This protocol describes a representative cyclization reaction.

  • Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge Ethyl 2-amino-4-fluoro-3-methylbenzoate (1.0 eq) and a suitable aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in polyphosphoric acid (PPA) (10x weight of reactants).

  • Heating and Reaction: Heat the vigorously stirred mixture to 130-140 °C under a slow stream of nitrogen. The viscosity of the mixture will decrease as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. The precipitated solid is then collected by vacuum filtration and washed thoroughly with water (3 x 100 mL).

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from absolute ethanol to yield the purified benzothiazole derivative.

Causality and Rationale:

  • Polyphosphoric Acid (PPA): PPA serves as both the solvent and the dehydrating/condensing agent, facilitating the cyclization cascade required for benzothiazole formation.

  • Temperature Control: The elevated temperature is necessary to overcome the activation energy for the cyclization but must be controlled to prevent charring and side reactions.

  • Ice Quench: Pouring the hot PPA mixture onto ice is a critical step that safely hydrolyzes the PPA and precipitates the organic product, separating it from the reaction medium.

Application 2: Amide Coupling for Prodrug Synthesis

To enhance the aqueous solubility and bioavailability of lipophilic parent drugs, amino acid prodrugs are often synthesized.[6] The exocyclic amine of the title compound is an ideal attachment point for amino acids.

Protocol: Synthesis of an Alanine Prodrug Analogue

This protocol details a standard peptide coupling reaction.

  • Amino Acid Protection: In a flask, dissolve L-Alanine (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq). Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise and stir the mixture overnight at room temperature to obtain Boc-L-Alanine.

  • Amide Coupling:

    • In a separate, dry flask under a nitrogen atmosphere, dissolve Ethyl 2-amino-4-fluoro-3-methylbenzoate (1.0 eq), Boc-L-Alanine (1.2 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) dissolved in a small amount of anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent under reduced pressure to yield the final hydrochloride salt of the amino acid prodrug.

Causality and Rationale:

  • Boc Protection: The amine of L-Alanine must be temporarily protected as the Boc-carbamate to prevent self-coupling and ensure it does not react as a nucleophile.

  • DCC/HOBt Coupling: This reagent system is a classic method for forming amide bonds. DCC activates the carboxylic acid of Boc-L-Alanine, and HOBt is added to suppress side reactions (like N-acylurea formation) and improve coupling efficiency.

  • Aqueous Workup: The series of washes effectively removes unreacted starting materials, coupling reagents, and byproducts, simplifying the final purification.

G cluster_0 Amide Coupling Workflow start Ethyl 2-amino-4-fluoro- 3-methylbenzoate step1 Amide Bond Formation start->step1 reagent1 Boc-Protected Amino Acid reagent1->step1 reagent2 Coupling Agents (DCC, HOBt) reagent2->step1 intermediate Boc-Protected Prodrug step1->intermediate step2 Boc Group Removal intermediate->step2 reagent3 Acidic Deprotection (e.g., 4M HCl in Dioxane) reagent3->step2 final_product Water-Soluble Amino Acid Prodrug (HCl Salt) step2->final_product

Caption: Workflow for amino acid prodrug synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the protocols described above, based on literature for analogous compounds. These should be used as a starting point for optimization.

Protocol Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
Benzothiazole Synthesis Aromatic Aldehyde, PPAPolyphosphoric Acid130-1404 - 665 - 80%
Amide Coupling Boc-Amino Acid, DCC, HOBtDichloromethane (DCM)0 to RT18 - 2470 - 90%
Boc Deprotection 4M HCl in Dioxane1,4-DioxaneRT2 - 4>95% (Quantitative)

Concluding Remarks

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a strategically designed building block with significant potential in pharmaceutical synthesis. Its pre-installed functional groups and substitution pattern offer multiple avenues for the creation of complex and biologically active molecules. The protocols and rationale provided herein, based on established chemical principles for similar structures, offer a solid foundation for researchers to explore the utility of this compound in their drug discovery programs. As with any synthetic procedure, careful optimization and characterization are paramount to achieving desired outcomes.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from orgsyn.org. [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from MySkinRecipes. [Link]

  • Krishnarao, D., et al. (2023). A facile and improved method of process for the synthesis for series of novel schiff bases from ethyl 2-aminobenzoate moiety promoted. World Journal of Pharmaceutical Research, 12(6), 776-786.
  • AA Blocks. (n.d.). 1179979-54-4 | ethyl 2-amino-3-fluoro-6-methylbenzoate. Retrieved from aablocks.com. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 2-Amino-3-methylbenzoate. Retrieved from amerigoscientific.com. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Chemistry in a Nutshell. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. YouTube. [Link]

  • Chemsrc. (n.d.). Ethyl4-amino-3-fluoro-2-methylbenzoate | CAS#:2092693-24-6. Retrieved from chemsrc.com. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from orgsyn.org. [Link]

  • Shi, D., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o759. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-methylbenzoate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-Amino-4-methylbenzoate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Le, T., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(7), 639. [Link]

  • Hammad, H. F., et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. Arkivoc, 2023(7), 202312138. [Link]

  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5489. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 36(5). [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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Method

The Strategic Intermediate: Ethyl 2-amino-4-fluoro-3-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Critical Role of Fluorinated Anthranilates in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, particularly within oncology, the strategic incorporation of fluorine atoms into...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Anthranilates in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Ethyl 2-amino-4-fluoro-3-methylbenzoate, a substituted anthranilate ester, has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of targeted kinase inhibitors.[1] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] This application note provides a detailed examination of Ethyl 2-amino-4-fluoro-3-methylbenzoate, outlining its synthesis, physicochemical properties, and a key application as a precursor to the potent RAF kinase inhibitor, Lifirafenib (BGB-283).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate is essential for its effective use in synthetic chemistry.

PropertyValue
CAS Number 1820603-77-2
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Two-Step Approach

The synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate is typically achieved through a two-step process commencing with the synthesis of the parent carboxylic acid, 2-amino-4-fluoro-3-methylbenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-amino-4-fluoro-3-methylbenzoic Acid

Protocol 1: Synthesis of 2-amino-4-fluoro-3-methylbenzoic Acid (Representative Protocol)

Materials:

  • 3-Fluoro-2-methylaniline

  • Oxalyl chloride

  • Aluminum chloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • Acylation: In a round-bottom flask under an inert atmosphere, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Friedel-Crafts): Cool the reaction mixture back to 0 °C and add anhydrous aluminum chloride (2.5 eq) portion-wise, controlling the exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the progress by TLC.

  • Work-up and Hydrolysis: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isatin intermediate.

  • Oxidative Cleavage: To the crude isatin in a suitable flask, add a solution of aqueous sodium hydroxide (10-20%).

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide. Stir the reaction at room temperature until the isatin is consumed (monitor by TLC).

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-fluoro-3-methylbenzoic acid.

Part 2: Esterification to Ethyl 2-amino-4-fluoro-3-methylbenzoate

The final step is the esterification of the synthesized carboxylic acid. Fischer esterification is a classic and effective method for this transformation.

Protocol 2: Fischer Esterification of 2-amino-4-fluoro-3-methylbenzoic Acid

Materials:

  • 2-amino-4-fluoro-3-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • Suspend 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Ethyl 2-amino-4-fluoro-3-methylbenzoate.

dot

Synthesis_Workflow cluster_0 Part 1: Synthesis of the Carboxylic Acid cluster_1 Part 2: Esterification 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Isatin_Intermediate Isatin_Intermediate 3-Fluoro-2-methylaniline->Isatin_Intermediate 1. Acylation 2. Friedel-Crafts Cyclization 2-amino-4-fluoro-3-methylbenzoic_acid 2-amino-4-fluoro-3-methylbenzoic_acid Isatin_Intermediate->2-amino-4-fluoro-3-methylbenzoic_acid Oxidative Cleavage Ethyl_2-amino-4-fluoro-3-methylbenzoate Ethyl_2-amino-4-fluoro-3-methylbenzoate 2-amino-4-fluoro-3-methylbenzoic_acid->Ethyl_2-amino-4-fluoro-3-methylbenzoate Fischer Esterification (Ethanol, H₂SO₄)

Caption: Synthetic workflow for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Application in the Synthesis of Lifirafenib (BGB-283)

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a key building block for the synthesis of Lifirafenib, a novel and potent inhibitor of RAF family kinases and the epidermal growth factor receptor (EGFR).[5][6][7] Lifirafenib has shown significant antitumor activity in preclinical models of BRAF-mutated colorectal cancers. The synthesis of Lifirafenib involves the coupling of two key fragments. Ethyl 2-amino-4-fluoro-3-methylbenzoate serves as the precursor to one of these fragments.

The initial step in its utilization is the conversion of the ester to the corresponding benzoyl chloride, which is a more reactive species for subsequent amidation reactions.

Protocol 3: Conversion to 2-amino-4-fluoro-3-methylbenzoyl chloride

Materials:

  • Ethyl 2-amino-4-fluoro-3-methylbenzoate

  • Aqueous Sodium Hydroxide (e.g., 4M)

  • Hydrochloric Acid (for acidification)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • Saponification: Hydrolyze Ethyl 2-amino-4-fluoro-3-methylbenzoate to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate 2-amino-4-fluoro-3-methylbenzoic acid. Filter and dry the solid.

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend the dried 2-amino-4-fluoro-3-methylbenzoic acid in anhydrous toluene or DCM.

  • Add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-4-fluoro-3-methylbenzoyl chloride, which is typically used immediately in the next step without further purification.

The resulting acid chloride is then coupled with the other key fragment of the Lifirafenib molecule in an amidation reaction to form the final drug substance.

dot

Lifirafenib_Synthesis_Logic Ethyl_Ester Ethyl 2-amino-4-fluoro- 3-methylbenzoate Carboxylic_Acid 2-amino-4-fluoro- 3-methylbenzoic acid Ethyl_Ester->Carboxylic_Acid Saponification Acid_Chloride 2-amino-4-fluoro- 3-methylbenzoyl chloride Carboxylic_Acid->Acid_Chloride Reaction with SOCl₂ or Oxalyl Chloride Lifirafenib Lifirafenib (BGB-283) Acid_Chloride->Lifirafenib Amine_Fragment Key Amine Intermediate for Lifirafenib Amine_Fragment->Lifirafenib Amidation Coupling

Caption: Role of the title compound in Lifirafenib synthesis.

Conclusion

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a valuable and strategically important intermediate in medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry transformations. The presence of the fluorine atom and the specific substitution pattern on the aromatic ring make it an ideal precursor for the construction of complex, biologically active molecules like the kinase inhibitor Lifirafenib. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers and scientists in the field of drug development for the synthesis and utilization of this key building block.

References

  • Organic Syntheses Procedure, 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • MySkinRecipes, 4-Amino-2-fluoro-3-methylbenzoic acid. Available at: [Link]

  • PrepChem.com, Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]

  • Google Patents, CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • IUPHAR/BPS Guide to PHARMACOLOGY, lifirafenib | Ligand page. Available at: [Link]

  • Chemistry LibreTexts, 3: Esterification (Experiment). Available at: [Link]

  • Chemsrc, Ethyl4-amino-3-fluoro-2-methylbenzoate | CAS#:2092693-24-6. Available at: [Link]

  • LiverTox - NCBI Bookshelf, Protein Kinase Inhibitors. Available at: [Link]

Sources

Application

The Synthetic Potential of Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Guide for Advanced Organic Synthesis

Abstract This technical guide provides a comprehensive overview of the applications of Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS No. 1093758-83-8) in the field of organic synthesis, with a particular focus on its role...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications of Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS No. 1093758-83-8) in the field of organic synthesis, with a particular focus on its role as a versatile building block for pharmaceutical and agrochemical research. While direct literature on the specific applications of this compound is emerging, this document leverages extensive data on its structural isomers and analogues to provide a robust framework for its synthetic utility. Detailed application notes, validated protocols for related compounds, and a forward-looking perspective on its potential reactions are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Anthranilates

Substituted aminobenzoate derivatives are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of therapeutic agents. The introduction of fluorine into these scaffolds can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 2-amino-4-fluoro-3-methylbenzoate, a member of this valuable class of compounds, presents a unique substitution pattern that offers intriguing possibilities for synthetic chemists.

While this specific isomer is commercially available, its direct applications in peer-reviewed literature are not yet extensively documented. Therefore, this guide will provide a detailed examination of its chemical properties and, by drawing logical, experience-based parallels with its well-studied isomers, will illuminate its potential as a key intermediate in modern organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. Below is a summary of the key data for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

PropertyValueSource
CAS Number 1093758-83-8 [1]
Molecular Formula C₁₀H₁₂FNO₂ [1]
Molecular Weight 197.21 g/mol [1]
Appearance (Predicted) Off-white to light yellow solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge

Note: Spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. Researchers should perform their own characterization upon receipt.

Synthetic Pathways: A Comparative Overview

The synthesis of substituted anthranilic acid esters often involves multi-step sequences starting from readily available precursors. While a specific, published synthesis for Ethyl 2-amino-4-fluoro-3-methylbenzoate is not available in the provided search results, a logical retrosynthetic analysis can be proposed based on established methodologies for its analogues.

cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting_materials Potential Starting Materials target Ethyl 2-amino-4-fluoro-3-methylbenzoate precursor1 2-Amino-4-fluoro-3-methylbenzoic acid target->precursor1 Esterification precursor2 4-Fluoro-3-methyl-2-nitrobenzoic acid precursor1->precursor2 Reduction of nitro group start1 3-Fluoro-2-methylaniline precursor2->start1 Nitration, then oxidation start2 1-Fluoro-2-methyl-3-nitrobenzene precursor2->start2 Oxidation of methyl group

Caption: Retrosynthetic analysis for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Application Notes: Versatility in Heterocyclic Synthesis

The primary utility of anthranilate esters lies in their role as precursors to a diverse range of heterocyclic systems, many of which form the core of biologically active molecules. The amino and ester functionalities provide two reactive handles for cyclization reactions.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an anthranilate with an amide or a related nitrogen source is a common route to this scaffold.

reactant1 Ethyl 2-amino-4-fluoro-3-methylbenzoate intermediate N-Acylated Intermediate reactant1->intermediate Acylation reactant2 Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent reactant2->intermediate product Fluorinated Quinazolinone Derivative intermediate->product Cyclization (e.g., via heating with NH₃ or amine)

Caption: General workflow for the synthesis of quinazolinones.

The fluorine substituent at the 4-position is expected to influence the electronic properties of the resulting quinazolinone, potentially enhancing its binding to target proteins. The methyl group at the 3-position provides steric bulk and can modulate the molecule's conformation and metabolic stability.

Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic and reliable method for the construction of quinoline and polycyclic aromatic systems. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While the title compound is an ester, it can be readily converted to the corresponding aldehyde or ketone, or used in modified Friedländer protocols.

Synthesis of Acridones

Acridone derivatives are of interest for their potential as anticancer agents and fluorescent probes. The Bernthsen acridine synthesis, or related methods, can be employed, where the anthranilic acid derivative is condensed with a suitable cyclic ketone or a substituted benzoic acid.

Experimental Protocols (Adapted from Analogues)

Protocol 1: Synthesis of Ethyl 4-amino-3-methylbenzoate (Illustrative Analogue)

This protocol details the synthesis of a non-fluorinated isomer and is adapted from Organic Syntheses.

Reaction Scheme:

  • Part A: Ethyl 4-amino-3-(methylthiomethyl)benzoate synthesis

  • Part B: Desulfurization to Ethyl 4-amino-3-methylbenzoate

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Acetonitrile

  • Dichloromethane

  • tert-Butyl hypochlorite

  • Dimethyl sulfide

  • Triethylamine

  • W-2 Raney nickel

  • Absolute ethanol

Procedure (Part B - Desulfurization):

  • In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube, charge 11.25 g (0.05000 mole) of ethyl 4-amino-3-(methylthiomethyl)benzoate, 300 ml of absolute ethanol, and approximately 50 g of W-2 Raney nickel.

  • Stir the reaction mixture at 25°C for one hour.

  • Discontinue stirring and decant the ethanolic solution from the catalyst.

  • Wash the catalyst with one 300-ml portion of absolute ethanol and one 500-ml portion of dichloromethane, decanting the solvent each time.

  • Combine the organic solutions and concentrate on a rotary evaporator.

  • Dissolve the resulting solid in 200 ml of dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator.

  • This yields 7.0–7.6 g (77–84%) of ethyl 4-amino-3-methylbenzoate as a white solid.

For a detailed procedure of Part A, refer to the original publication in Organic Syntheses.

Causality and Insights: This two-step procedure illustrates a general method for the ortho-alkylation of anilines. The desulfurization with Raney nickel is a robust and high-yielding reaction. When adapting this for other isomers, the reaction conditions are generally transferable, but monitoring by TLC is crucial.

Protocol 2: General Procedure for N-Acylation of an Aminobenzoate

This protocol provides a general method for the acylation of the amino group, a common first step in the synthesis of many heterocyclic systems.

Materials:

  • Ethyl 2-amino-4-fluoro-3-methylbenzoate (1.0 eq)

  • Acyl chloride or carboxylic acid (1.1 eq)

  • A suitable base (e.g., triethylamine, pyridine) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • If using a carboxylic acid: a coupling agent (e.g., DCC, EDC)

Procedure (using an acyl chloride):

  • Dissolve Ethyl 2-amino-4-fluoro-3-methylbenzoate in the anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the base to the solution with stirring.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-acylated product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Outlook and Expert Perspective

The unique substitution pattern of Ethyl 2-amino-4-fluoro-3-methylbenzoate offers distinct advantages and considerations for the synthetic chemist:

  • The Amino Group (Position 2): Being ortho to the ester, this group can readily participate in cyclization reactions, such as those leading to quinazolinones and benzodiazepines. Its nucleophilicity will be slightly attenuated by the electron-withdrawing nature of the ester and the fluorine atom.

  • The Fluorine Atom (Position 4): This substituent will have a significant impact on the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Furthermore, the C-F bond can serve as a metabolic blocking position in drug candidates, enhancing their in vivo stability. In some cases, the fluorine can also participate in specific hydrogen bonding interactions with target enzymes.

  • The Methyl Group (Position 3): This group provides steric hindrance around the amino group, which could influence the regioselectivity of certain reactions. It also increases the lipophilicity of the molecule.

It is our expert opinion that Ethyl 2-amino-4-fluoro-3-methylbenzoate will be a valuable intermediate in the synthesis of novel kinase inhibitors, anti-infective agents, and agrochemicals where the specific combination of steric and electronic effects can be leveraged to achieve high potency and selectivity.

Safety and Handling

Substituted anilines and their derivatives should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

References

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 29. [Link]

  • Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(3), 1184-1192. [Link]

Sources

Method

Reaction mechanism for the synthesis of aminobenzoate esters

An In-Depth Guide to the Synthesis of Aminobenzoate Esters: Mechanisms and Protocols Introduction: The Significance of Aminobenzoate Esters Aminobenzoate esters are a critical class of organic compounds, distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Aminobenzoate Esters: Mechanisms and Protocols

Introduction: The Significance of Aminobenzoate Esters

Aminobenzoate esters are a critical class of organic compounds, distinguished by the presence of both an amino group and an ester functionality on a benzene ring. This unique structural arrangement imparts a wide range of chemical and biological properties, making them indispensable in various fields. In the pharmaceutical industry, they form the backbone of numerous local anesthetics, such as benzocaine, procaine, and butamben. Their utility also extends to UV-absorbing agents in sunscreens, precursors for dye synthesis, and as building blocks in the manufacturing of polymers and other complex organic molecules.[1]

Given their importance, a thorough understanding of the synthetic routes to aminobenzoate esters is paramount for researchers in medicinal chemistry, drug development, and materials science. The choice of synthetic strategy is dictated by factors such as substrate sensitivity, desired yield, steric hindrance, and stereochemical considerations. This application note provides a detailed exploration of the three primary reaction mechanisms for synthesizing aminobenzoate esters: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for practical application.

Core Synthetic Strategy 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] It is one of the most direct and cost-effective methods for ester synthesis. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[3][4]

The Mechanism of Action

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[3][5] This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5]

  • Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Causality Behind Experimental Choices:

  • Why a Strong Acid Catalyst? A strong acid like sulfuric acid is required to effectively protonate the carbonyl group, making the carboxylic acid a much better electrophile.[5]

  • The Challenge with Aminobenzoic Acids: A critical consideration for aminobenzoic acids is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt.[4][6] Consequently, the acid is no longer catalytic and must be used in at least stoichiometric amounts to ensure enough acid is available to protonate the carboxylic acid carbonyl.[6]

  • Le Châtelier's Principle in Action: To drive the reversible reaction to completion, an excess of a reactant (usually the alcohol, as it can also serve as the solvent) is used.[4] Alternatively, water can be removed using a Dean-Stark apparatus.

Fischer_Esterification Fischer Esterification Mechanism RCOOH Aminobenzoic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ Tetrahedral_Int1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int1 + R'OH Proton_Transfer Protonated Intermediate Tetrahedral_Int1->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester Aminobenzoate Ester Protonated_Ester->Ester - H+ Water H₂O H_plus_regen H+ (regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Core Synthetic Strategy 2: Steglich Esterification

The Steglich esterification is a powerful and versatile method for forming esters under mild conditions. It is particularly valuable for synthesizing esters from substrates that are sensitive to the harsh acidic conditions of the Fischer method or involve sterically hindered alcohols.[7] The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a nucleophilic catalyst, almost always 4-dimethylaminopyridine (DMAP).[8][9]

The Mechanism of Action

The Steglich mechanism avoids the direct protonation of the carboxylic acid, instead activating it through the formation of a highly reactive intermediate.

  • Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate is essentially an activated form of the carboxylic acid, akin to an acid anhydride.

  • Role of DMAP - Acyl Transfer: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea.[7][10] This step is crucial. It forms an N-acylpyridinium salt, which is an even more reactive acylating agent, and releases dicyclohexylurea (DCU).

  • Nucleophilic Attack by Alcohol: The alcohol then attacks the highly electrophilic acylpyridinium intermediate.

  • Product Formation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst.[11]

Causality Behind Experimental Choices:

  • Why DCC/EDC? These carbodiimides are excellent dehydrating agents that activate the carboxylic acid without the need for strong acids. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[8]

  • Why DMAP? In the absence of DMAP, the O-acylisourea can slowly rearrange to a stable N-acylurea, a non-productive side reaction.[7] DMAP acts as an acyl transfer catalyst, rapidly converting the O-acylisourea to the highly reactive acylpyridinium intermediate, which outcompetes the side reaction and efficiently reacts with the alcohol.[7][10]

  • Self-Validating Protocol: The formation of the insoluble dicyclohexylurea (DCU) byproduct when using DCC provides a visual confirmation that the reaction is proceeding. This precipitate can be easily removed by filtration.

Steglich_Esterification Steglich Esterification Mechanism RCOOH Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU releases DCU Ester Aminobenzoate Ester Acylpyridinium->Ester + R'OH DMAP_regen DMAP (regenerated) Ester->DMAP_regen

Caption: Mechanism of Steglich Esterification.

Core Synthetic Strategy 3: The Mitsunobu Reaction

The Mitsunobu reaction is a unique and powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry.[12][13] This makes it exceptionally valuable in the synthesis of chiral molecules and natural products. The reaction typically involves an alcohol, a nucleophile with a pKa of less than 13 (such as a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate, usually diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

The Mechanism of Action

The Mitsunobu reaction proceeds through the activation of the alcohol, turning the hydroxyl group into a good leaving group.

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on DEAD, forming a phosphorus-nitrogen bond and generating a betaine intermediate.[15][16]

  • Protonation: The betaine is a strong base and deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species.[13]

  • Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group (-OPPh₃).[12][16]

  • Sₙ2 Displacement: The carboxylate anion, acting as the nucleophile, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement proceeds with a complete inversion of configuration, forming the ester and triphenylphosphine oxide (TPPO).[14]

Causality Behind Experimental Choices:

  • Why PPh₃ and DEAD? This pair of reagents forms the core of the reaction. PPh₃ is oxidized to the highly stable triphenylphosphine oxide (TPPO), providing a strong thermodynamic driving force for the reaction. DEAD is reduced to diethyl hydrazodicarboxylate.[15]

  • Stereochemical Control: The final step is a classic Sₙ2 reaction. This is the source of the reaction's defining feature: predictable and complete inversion of stereochemistry at the alcohol's stereocenter.[12]

  • Purification Challenges: A common drawback of the Mitsunobu reaction is the removal of the byproducts, triphenylphosphine oxide and the reduced hydrazine. Chromatographic purification is often required.

Mitsunobu_Reaction Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD RCOOH Aminobenzoic Acid ROH Alcohol Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + RCOOH Alkoxyphosphonium Alkoxyphosphonium Salt Protonated_Betaine->Alkoxyphosphonium + R'OH Ester Ester (Inverted) Alkoxyphosphonium->Ester + RCOO⁻ (SN2 attack) TPPO TPPO Ester->TPPO releases TPPO Reduced_DEAD Reduced DEAD Ester->Reduced_DEAD

Caption: Mechanism of the Mitsunobu Reaction.

Method Selection: A Comparative Overview

Choosing the right esterification method is crucial for the success of a synthesis. The following table provides a comparative summary to guide the decision-making process.

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp or 0°C)Mild (0°C to Room Temp)
Key Reagents H₂SO₄ or TsOHDCC/EDC, DMAPPPh₃, DEAD/DIAD
Substrate Scope Good for simple, robust molecules.Excellent for acid/base sensitive substrates.Excellent for primary/secondary alcohols.
Stereochemistry Racemization or RetentionRetentionInversion
Byproducts WaterDCU (insoluble) or water-soluble ureaTPPO, Reduced DEAD (often require chromatography)
Primary Advantage Low cost, simple reagents.Mild conditions, high yields.Stereochemical control (inversion).
Primary Disadvantage Harsh conditions, equilibrium limited.Cost of reagents, potential for N-acylurea side product.Byproduct removal can be difficult.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of aminobenzoate esters.

Protocol 1: Synthesis of Benzocaine via Fischer Esterification

This protocol details the synthesis of ethyl 4-aminobenzoate (Benzocaine) from 4-aminobenzoic acid (PABA).[6][17]

Materials:

  • 4-aminobenzoic acid (PABA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, beakers, Hirsch funnel.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of 4-aminobenzoic acid and 12.0 mL of absolute ethanol.[6] Stir the mixture until the solid is fully suspended.

  • Acid Addition: In a fume hood, slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the stirring mixture. A precipitate of the PABA hydrogen sulfate salt is expected to form.[6][17]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing for 60-75 minutes.[6] During this time, the precipitate should dissolve as the reaction proceeds.

  • Cooling and Quenching: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Transfer the cooled reaction mixture to a beaker containing approximately 20-30 mL of cold water.[17]

  • Neutralization: Slowly add the 10% sodium carbonate solution dropwise to the acidic mixture while stirring.[17] Gas evolution (CO₂) will be observed. Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is basic (pH > 8, check with pH paper). At this point, the sulfuric acid is neutralized, and the free base form of benzocaine will precipitate as a white solid.[17]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude benzocaine by vacuum filtration using a Hirsch funnel. Wash the crystals with two portions of cold deionized water to remove any remaining salts.[17]

  • Purification and Drying: The crude product can be recrystallized from an ethanol/water mixture to obtain pure benzocaine.[17] Allow the purified crystals to air dry completely. Determine the yield and melting point (pure benzocaine melts at 92 °C).[17]

Protocol 2: General Procedure for Steglich Esterification

This protocol provides a general framework for the esterification of an aminobenzoic acid using DCC and DMAP.[18]

Materials:

  • Aminobenzoic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the aminobenzoic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DCC Addition: While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - DCU Removal: Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by column chromatography or recrystallization as needed.

Protocol 3: General Procedure for Mitsunobu Reaction

This protocol provides a general method for the esterification of an alcohol with an aminobenzoic acid using the Mitsunobu conditions.[14]

Materials:

  • Alcohol (primary or secondary)

  • Aminobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the alcohol (1.0 eq), aminobenzoic acid (1.2 eq), and PPh₃ (1.2 eq). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change from yellow/orange to colorless.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide and reduced hydrazine byproducts. This is typically achieved by silica gel column chromatography.

Workflow Visualization

Experimental_Workflow General Synthetic Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Stirring, Heating/Cooling) Setup->Reaction Monitoring 3. Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Workup (Quenching, Extraction) Monitoring->Workup Complete Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 6. Analysis (NMR, MS, MP) Purification->Analysis

Caption: A generalized workflow for synthesis and purification.

Conclusion

The synthesis of aminobenzoate esters can be accomplished through several robust and reliable methods. The choice between Fischer, Steglich, and Mitsunobu reactions should be a deliberate one, based on a clear understanding of the substrate's properties and the desired outcome of the synthesis. The classic Fischer esterification remains a cost-effective choice for robust molecules, while the Steglich esterification offers a mild and highly efficient alternative for sensitive substrates. For applications requiring precise stereochemical control, the Mitsunobu reaction is unparalleled, providing a clean inversion of stereochemistry. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can confidently select and optimize the ideal synthetic route for their specific research and development needs.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Process for preparing aminobenzoate esters. (2013, March 27). Google Patents.
  • Shafi, S., et al. (2023).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. (2022, January 14). YouTube. Retrieved from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Organic Chemistry Portal.
  • Steglich Esterification with EDC. (2024, July 21). Reddit. Retrieved from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30).
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017).
  • The Steglich Esterific
  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkylation of Amines under Mitsunobu Conditions. (n.d.). Synfacts.
  • Synthesis of Benzocaine. A ester of PABA and Ethanol. (2013, August 10). YouTube. Retrieved from [Link]

  • Reactions of Amino Acids: Esterific
  • A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry (RSC Publishing).
  • Preparation of Benzocaine. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Synthesis of Benzocaine by Nicholas Fitz. (n.d.). Prezi.

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Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Abstract This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for Ethyl 2-amino-4-fluoro-3-methylbenzoate. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The described protocol is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework for assessing the quality and stability of this key pharmaceutical intermediate. The causality behind critical methodological choices, from mobile phase selection to validation parameters, is thoroughly explained to ensure scientific integrity and facilitate method transfer.

Introduction and Method Rationale

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic amine and a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount as impurities can carry over to the final drug substance, potentially affecting its efficacy and safety. Therefore, a reliable and validated analytical method is essential for quality control and regulatory compliance.

High-performance liquid chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][5] A reversed-phase mode was selected for this method, as it is highly effective for separating a wide range of compounds, including polar aromatic molecules like the target analyte.[6][7] The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its potential degradation products, impurities, and excipients.[8] This capability is demonstrated through forced degradation studies, a critical component of method development and validation that provides insight into the molecule's degradation pathways.[9][10][11]

The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism, while a gradient elution with acetonitrile and a buffered aqueous phase ensures efficient separation of the main compound from potential impurities with varying polarities.[12] UV detection is employed, leveraging the chromophoric nature of the aminobenzoate structure for sensitive detection.[6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.[5][7]

  • Structure:

    
    

    (Image Source: Inferred from related structures on PubChem)

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Molecular Weight: 197.21 g/mol [13][14]

  • Key Features: The molecule possesses a primary aromatic amine group (-NH₂) and an ester group (-COOEt). The amine group is basic, making its ionization state pH-dependent. The aromatic ring is the primary chromophore responsible for UV absorbance. Its overall structure suggests moderate polarity.

HPLC Method Development and Optimization Workflow

The development of a robust HPLC method follows a systematic process to ensure the final parameters are suitable for the intended purpose.

Diagram 1: Logical workflow for HPLC method development.

Experimental Protocol: Purity Determination

Instrumentation and Chromatographic Conditions

All experiments should be performed on a calibrated HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Table 1: Optimized Chromatographic Conditions | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Instrument | Agilent 1260 Infinity II or equivalent | Standard system for pharmaceutical analysis. | | Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | C18 provides excellent retention and selectivity for a broad range of compounds. 150 mm length offers a good balance of resolution and analysis time.[6] | | Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine group is protonated, leading to improved peak shape and consistent retention. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 15.0 | 80 | | | 17.0 | 80 | | | 17.1 | 20 | | | 20.0 | 20 | | | A gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each injection.[12] | | Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. | | Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. | | Detection Wavelength | 245 nm | Selected based on the UV absorbance maximum (λmax) of similar aminobenzoate structures, providing high sensitivity.[12][15][16] | | Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. | | Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.[5] |

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-amino-4-fluoro-3-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-amino-4-fluoro-3-methylbenzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

System Suitability Testing (SST)

Before performing any analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the parameters.

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency and good separation performance.

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

Diagram 2: Workflow for analytical method validation based on ICH Q2(R1).

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are performed to generate potential degradation products and demonstrate the method's ability to separate them from the analyte peak.[8][17]

Protocol: Prepare a sample solution (1000 µg/mL) and subject it to the following stress conditions. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient.[17]

  • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 60 °C for 4 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 60 °C for 2 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the analyte peak is spectrally pure in all stressed samples.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The plot should be visually linear.

Accuracy (Recovery)

Protocol: Perform a recovery study by spiking a placebo (if a formulation) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

Analysis: Calculate the percentage recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six individual sample solutions at 100% of the test concentration (1000 µg/mL). Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the calculated concentration, which should yield a response with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Analyze the system suitability solution under each varied condition.

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH/Composition: Minor variations in the percentage of organic modifier (e.g., ±2%).

Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not be significantly affected.

Hypothetical Validation Results Summary

The following tables summarize the expected outcomes from a successful method validation, demonstrating the method's suitability.

Table 3: Linearity Study Results

Parameter Result
Range 50 - 150 µg/mL
Regression Equation y = 25431x + 1057

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Accuracy (Recovery) Study Results

Spiked Level Mean Recovery (%) RSD (%)
80% 100.5 0.45
100% 99.8 0.31

| 120% | 101.1 | 0.52 |

Table 5: Precision Study Results

Precision Type Mean Purity (%) RSD (%)
Repeatability (n=6) 99.85 0.25

| Intermediate Precision (n=12) | 99.79 | 0.48 |

Table 6: Summary of Forced Degradation Studies

Stress Condition % Degradation Observations
Acid Hydrolysis (1M HCl) ~15.2% Two major degradation peaks resolved from the main peak.
Base Hydrolysis (1M NaOH) ~18.5% One major degradation peak resolved from the main peak.
Oxidation (3% H₂O₂) ~8.9% Minor degradation peaks observed, all resolved.
Thermal (105 °C) ~5.1% One minor degradation peak observed, resolved.

| Photolytic (ICH Q1B) | ~6.5% | Minor degradation peaks observed, all resolved. |

Conclusion

The RP-HPLC method described for the purity analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate is specific, linear, accurate, precise, and robust over the defined range. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. This application note provides a comprehensive protocol and the scientific rationale necessary for successful implementation.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1031. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (2014). Asian Journal of Pharmaceutical Research, 4(2), 80-85. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. Retrieved from [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Ethyl 2-Amino-4-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved from [Link]

  • Polar Column in HPLC Example. (2025). Hawach Scientific. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Ethyl 2-amino-3-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ethyl 4-amino-3-fluoro-2-methylbenzoate. (n.d.). Chemsrc. Retrieved from [Link]

  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. (2010). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

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Method

Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Application Note APN-HET-2026-01 Introduction: The Strategic Advantage of Fluorinated Anthranilates in Medicinal Chemistry The incorporation of fluorine into organic molecules has become a cornerstone of modern drug desi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-HET-2026-01

Introduction: The Strategic Advantage of Fluorinated Anthranilates in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine atoms can influence metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][3] Substituted anthranilic acid esters, as readily available precursors, are of particular interest in the construction of diverse heterocyclic systems that form the core of many pharmaceuticals.[4] Among these, Ethyl 2-amino-4-fluoro-3-methylbenzoate stands out as a highly functionalized building block, poised for the synthesis of novel quinoline and quinazoline derivatives with significant potential in drug discovery. The presence of the fluorine atom, coupled with the methyl and ethyl ester functionalities, provides a unique combination of electronic and steric properties that can be exploited to generate a diverse library of bioactive compounds. This application note provides detailed protocols and mechanistic insights into the use of Ethyl 2-amino-4-fluoro-3-methylbenzoate as a precursor for these important heterocyclic systems.

Synthesis of the Precursor: Ethyl 2-amino-4-fluoro-3-methylbenzoate

A robust synthesis of the title precursor is paramount for its application in heterocyclic synthesis. While various methods for the synthesis of substituted anthranilates have been reported, a common strategy involves the functionalization of a pre-existing aniline derivative. A plausible and adaptable multi-step synthesis for Ethyl 2-amino-4-fluoro-3-methylbenzoate is outlined below, based on established organic transformations.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Fluoro-3-methylaniline B N-Acetyl-2-fluoro-3-methylaniline A->B Ac₂O, Pyridine C 4-Nitro-N-acetyl-2-fluoro-3-methylaniline B->C HNO₃, H₂SO₄ D 4-Nitro-2-fluoro-3-methylaniline C->D HCl, EtOH, Reflux E 4-Amino-2-fluoro-3-methylaniline D->E Fe, NH₄Cl, EtOH/H₂O F Ethyl 2-amino-4-fluoro-3-methylbenzoate E->F 1. NaNO₂, HCl, H₂O, 0°C 2. KCN, CuCN 3. EtOH, H₂SO₄ (cat.)

Figure 1: Proposed synthetic workflow for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Protocol 1: Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

This protocol is a generalized procedure adapted from standard organic synthesis methodologies for analogous compounds.

Step 1: Acetylation of 2-Fluoro-3-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methylaniline (1.0 eq) in pyridine (5-10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-acetyl-2-fluoro-3-methylaniline.

Step 2: Nitration

  • To a stirred solution of N-acetyl-2-fluoro-3-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral to obtain 4-nitro-N-acetyl-2-fluoro-3-methylaniline.

Step 3: Deacetylation

  • Suspend 4-nitro-N-acetyl-2-fluoro-3-methylaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give 4-nitro-2-fluoro-3-methylaniline.

Step 4: Reduction of the Nitro Group

  • To a stirred suspension of 4-nitro-2-fluoro-3-methylaniline (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (4:1 v/v), add iron powder (5.0 eq) portion-wise.

  • Heat the mixture at reflux for 2-4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure, and extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-amino-2-fluoro-3-methylaniline.

Step 5: Sandmeyer Reaction and Esterification

  • Dissolve 4-amino-2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of potassium cyanide (1.5 eq) and copper(I) cyanide (1.2 eq) in water.

  • Slowly add the diazonium salt solution to the cyanide solution at 0 °C and then warm to 50-60 °C for 1 hour.

  • Extract the resulting nitrile with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After solvent evaporation, dissolve the crude nitrile in ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 8-12 hours.

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Application in Heterocyclic Synthesis: Quinolone and Quinazolinone Derivatives

The presence of the ortho-amino ester functionality in Ethyl 2-amino-4-fluoro-3-methylbenzoate makes it an ideal substrate for classic cyclization reactions to form quinolone and quinazolinone ring systems.

Synthesis of 7-Fluoro-8-methyl-4-quinolone Derivatives via Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[5] By reacting Ethyl 2-amino-4-fluoro-3-methylbenzoate (acting as the aniline component) with a suitable β-ketoester, one can construct the corresponding 4-quinolone.

Conrad_Limpach A Ethyl 2-amino-4-fluoro-3-methylbenzoate C Intermediate Enamine A->C B β-Ketoester (e.g., Ethyl acetoacetate) B->C Acid catalyst, Heat D 7-Fluoro-8-methyl-4-quinolone derivative C->D High Temperature Cyclization

Figure 2: Conrad-Limpach synthesis of a 7-fluoro-8-methyl-4-quinolone derivative.

Protocol 2: Synthesis of Ethyl 7-fluoro-2,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.

  • In a round-bottom flask, mix Ethyl 2-amino-4-fluoro-3-methylbenzoate (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture at 140-160 °C for 1-2 hours to form the intermediate enamine, removing the ethanol formed.

  • Transfer the reaction mixture to a high-boiling point solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture to 250-260 °C for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired quinolone derivative.

Reactant 1Reactant 2ConditionsProductExpected Yield
Ethyl 2-amino-4-fluoro-3-methylbenzoateEthyl acetoacetateH₂SO₄ (cat.), 250-260 °CEthyl 7-fluoro-2,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateModerate to Good
Ethyl 2-amino-4-fluoro-3-methylbenzoateDiethyl malonateDowtherm A, 250-260 °CEthyl 7-fluoro-4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylateModerate

Table 1: Examples of Quinolone Synthesis via Conrad-Limpach and Gould-Jacobs type reactions.

Synthesis of 7-Fluoro-8-methylquinazolin-4(3H)-one Derivatives via Niementowski Reaction

The Niementowski reaction provides a direct route to 4(3H)-quinazolinones from anthranilic acids or their esters by reaction with amides.[6][7] Reacting Ethyl 2-amino-4-fluoro-3-methylbenzoate with formamide or other amides at high temperatures will yield the corresponding quinazolinone.

Niementowski_Reaction A Ethyl 2-amino-4-fluoro-3-methylbenzoate C 7-Fluoro-8-methylquinazolin-4(3H)-one A->C B Amide (e.g., Formamide) B->C High Temperature

Figure 3: Niementowski synthesis of a 7-fluoro-8-methylquinazolin-4(3H)-one.

Protocol 3: Synthesis of 7-Fluoro-8-methylquinazolin-4(3H)-one

This is a generalized protocol based on the Niementowski quinazoline synthesis.

  • In a round-bottom flask fitted with a reflux condenser, mix Ethyl 2-amino-4-fluoro-3-methylbenzoate (1.0 eq) with an excess of formamide (5-10 eq).

  • Heat the mixture to 180-200 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-fluoro-8-methylquinazolin-4(3H)-one.

Reactant 1Reactant 2ConditionsProductExpected Yield
Ethyl 2-amino-4-fluoro-3-methylbenzoateFormamide180-200 °C7-Fluoro-8-methylquinazolin-4(3H)-oneGood
Ethyl 2-amino-4-fluoro-3-methylbenzoateAcetamide180-200 °C2,8-Dimethyl-7-fluoroquinazolin-4(3H)-oneModerate to Good

Table 2: Examples of Quinazolinone Synthesis via the Niementowski Reaction.

Mechanistic Considerations: The Rationale Behind the Cyclizations

The formation of these heterocyclic systems is governed by fundamental principles of nucleophilic attack and condensation reactions.

  • Conrad-Limpach Reaction: The initial step is the formation of an enamine from the reaction of the amino group of the anthranilate with the keto group of the β-ketoester. At high temperatures, this intermediate undergoes an intramolecular cyclization where the electron-rich aromatic ring attacks the ester carbonyl, followed by elimination of ethanol to form the quinolone ring. The high temperature is necessary to overcome the energy barrier for this cyclization.

  • Niementowski Reaction: In this case, the amino group of the anthranilate acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable quinazolinone ring.

Conclusion

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a valuable and versatile precursor for the synthesis of a range of fluorinated quinolone and quinazolinone derivatives. The protocols outlined in this application note, based on well-established named reactions, provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development. The strategic incorporation of the fluoro and methyl substituents on the anthranilate backbone offers opportunities for fine-tuning the biological activity of the resulting heterocyclic scaffolds.

References

  • Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber einige Abkömmlinge des Chinolins. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Foreword: From Bench to Bulk The journey of a drug candidate or a novel agrochemical from laboratory discovery to market availability is underpinned by the formidable challenge of process scale-up. Ethyl 2-amino-4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Bench to Bulk

The journey of a drug candidate or a novel agrochemical from laboratory discovery to market availability is underpinned by the formidable challenge of process scale-up. Ethyl 2-amino-4-fluoro-3-methylbenzoate is a key substituted anthranilate ester, a structural motif frequently encountered in pharmaceutically active molecules and specialized materials. Its synthesis, while straightforward on a gram scale, presents significant challenges when transitioning to kilogram and multi-ton production. This guide provides an in-depth analysis of the critical considerations and detailed protocols for the robust and safe scale-up of its synthesis, intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries. We will navigate the process chemistry of a logical three-step synthetic route, focusing on mitigating thermal hazards, controlling impurity profiles, and ensuring a reproducible, high-quality output.

I. Strategic Analysis of the Synthetic Pathway

A robust and economically viable synthesis is paramount for industrial production. The selected pathway begins with the commercially available 4-fluoro-3-methylbenzoic acid, proceeding through nitration, esterification, and nitro group reduction. This route is chosen for its logical flow, control over regioselectivity, and use of well-established industrial reactions.

Synthetic_Pathway A 4-Fluoro-3-methylbenzoic Acid (Starting Material) B Step 1: Nitration A->B C 4-Fluoro-2-nitro-3-methylbenzoic Acid (Intermediate 1) B->C HNO₃ / H₂SO₄ D Step 2: Esterification C->D E Ethyl 4-fluoro-2-nitro-3-methylbenzoate (Intermediate 2) D->E EtOH / H⁺ F Step 3: Reduction E->F G Ethyl 2-amino-4-fluoro-3-methylbenzoate (Final Product) F->G H₂ / Pd/C

Caption: Proposed three-step synthesis of the target molecule.

II. Deep Dive: Process Chemistry & Scale-Up Imperatives

Step 1: Electrophilic Nitration of 4-Fluoro-3-methylbenzoic Acid

The introduction of a nitro group at the C2 position is the critical regiochemical step. This position is ortho to both the activating methyl and fluoro groups and meta to the deactivating carboxylic acid group, leading to excellent selectivity.

  • Expertise & Causality: The choice of nitrating agent is crucial. For industrial scale, a mixed acid system (HNO₃/H₂SO₄) is standard. Sulfuric acid serves two purposes: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it serves as a dehydrating agent, sequestering the water produced during the reaction to prevent dilution and maintain reaction rate.[1][2] The extreme exothermicity of this reaction is its primary hazard. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a major engineering challenge.[3] A thermal runaway can lead to violent decomposition and pressure build-up.[4][5]

  • Trustworthiness & Control: Process safety is non-negotiable. Before any scale-up, a Reaction Calorimetry (RC1) study is essential to determine the heat of reaction (ΔHr), maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise (ΔTad).[4][6] This data informs the required cooling capacity and safe operating limits. Control is achieved by slow, subsurface addition of the nitrating agent to the substrate solution at a strictly controlled low temperature (e.g., 0-5 °C). Vigorous agitation is necessary to ensure rapid heat transfer from the reaction mass to the reactor jacket and prevent localized "hot spots."[5]

Nitration_Safety cluster_0 Nitration Hazard Management node_A Hazard Analysis Thermal Runaway Potential High Exothermicity (ΔHr) Gas Evolution (NOx) node_B Control Measures Slow, Subsurface Reagent Addition Strict Temperature Control (0-5 °C) High-Efficiency Agitation Adequate Reactor Cooling Capacity node_A:f1->node_B:f0  Mitigated by node_C Monitoring & Emergency Real-time Temperature/Pressure Probes Emergency Quench Protocol Rupture Disc / Venting System node_B:f1->node_C:f0  Verified by

Caption: Key control points for mitigating thermal hazards in nitration.

Protocol 1: Scale-Up Nitration (1.0 kg Scale)
ParameterSpecificationRationale
Starting Material 4-Fluoro-3-methylbenzoic acid1.00 kg (6.49 mol)
Solvent Concentrated H₂SO₄ (98%)3.0 L
Nitrating Agent Fuming HNO₃ (90%)0.45 L (7.14 mol, 1.1 eq)
Temperature 0 °C to 5 °CTo control exotherm and minimize byproducts.
Addition Time 2 - 3 hoursSlow addition is critical for thermal management.
Reaction Time 1 - 2 hours post-additionEnsure complete conversion.

Procedure:

  • Charge a 10 L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with concentrated sulfuric acid (3.0 L).

  • Cool the reactor jacket to -5 °C.

  • Slowly add 4-fluoro-3-methylbenzoic acid (1.00 kg) in portions to the stirred sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

  • Once addition is complete and a clear solution is obtained, cool the batch to 0 °C.

  • Begin the slow, dropwise addition of fuming nitric acid (0.45 L) via a dosing pump, maintaining the internal temperature between 0 °C and 5 °C. The addition rate must be controlled by the cooling system's ability to remove heat.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor reaction completion via HPLC (In-Process Control).

  • Work-up: Prepare a separate vessel with 10 kg of crushed ice and 5 L of water. In a controlled manner, slowly transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This quench step is also highly exothermic.

  • The precipitated solid is isolated by filtration, washed with copious amounts of cold water until the washings are neutral (pH 6-7), and dried under vacuum at 50-60 °C.

  • Expected Yield: 1.15 - 1.25 kg (89-97%) of 4-fluoro-2-nitro-3-methylbenzoic acid.

Step 2: Fischer Esterification

This classic acid-catalyzed esterification converts the nitro-benzoic acid intermediate into its ethyl ester.

  • Expertise & Causality: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is used, serving as both a reactant and the solvent.[7] A strong acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the ethanol.

  • Trustworthiness & Control: On a large scale, the key is driving the reaction to completion to simplify purification. This is achieved by heating the mixture to reflux. Water removal, for instance with a Dean-Stark apparatus, can also be employed, although using excess ethanol is often sufficient and operationally simpler. The work-up involves neutralizing the acid catalyst, which requires careful pH control to prevent hydrolysis of the newly formed ester.

Protocol 2: Fischer Esterification (1.15 kg Scale)
ParameterSpecificationRationale
Starting Material 4-Fluoro-2-nitro-3-methylbenzoic acid1.15 kg (5.77 mol)
Solvent/Reagent Anhydrous Ethanol5.8 L (10 volumes)
Catalyst Concentrated H₂SO₄ (98%)115 mL (0.1 volumes)
Temperature Reflux (~78 °C)To ensure a reasonable reaction rate.
Reaction Time 8 - 12 hoursDrive equilibrium to completion.

Procedure:

  • Charge the 10 L reactor with 4-fluoro-2-nitro-3-methylbenzoic acid (1.15 kg) and anhydrous ethanol (5.8 L).

  • With stirring, slowly add concentrated sulfuric acid (115 mL). A slight exotherm will be observed.

  • Heat the mixture to a gentle reflux and maintain for 8-12 hours. Monitor reaction completion by HPLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the excess ethanol.

  • Dilute the residue with ethyl acetate (5 L) and slowly add it to a stirred solution of saturated sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution.

  • Separate the organic layer, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Expected Yield: 1.20 - 1.28 kg (91-97%) of Ethyl 4-fluoro-2-nitro-3-methylbenzoate.

Step 3: Catalytic Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the method of choice for large-scale production due to its high efficiency, clean conversion, and atom economy.[8]

  • Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[9] The reaction involves the transfer of hydrogen from the gas phase to the surface of the catalyst, where the reduction of the adsorbed nitro compound occurs. The choice of solvent is important; alcohols like ethanol or methanol are common as they readily dissolve the substrate and the product.

  • Trustworthiness & Control: Safety is paramount when working with hydrogen gas and pyrophoric catalysts like Pd/C. The reactor must be rated for pressure operations and thoroughly purged with an inert gas (nitrogen or argon) before and after the reaction to avoid creating an explosive H₂/air mixture. The catalyst is typically handled as a water-wet paste to minimize the risk of ignition upon contact with air. The reaction is exothermic, and while less severe than nitration, temperature control is still required. Reaction completion is monitored by the cessation of hydrogen uptake.

Protocol 3: Catalytic Hydrogenation (1.20 kg Scale)
ParameterSpecificationRationale
Starting Material Ethyl 4-fluoro-2-nitro-3-methylbenzoate1.20 kg (5.24 mol)
Solvent Ethanol6.0 L
Catalyst 5% Pd/C (50% wet paste)60 g (0.5% dry weight loading)
Hydrogen Pressure 50-60 psi (3-4 bar)Provides sufficient driving force for the reaction.
Temperature 25 - 40 °CMild conditions to prevent side reactions.
Reaction Time 4 - 8 hoursMonitored by H₂ uptake.

Procedure:

  • Charge a pressure-rated hydrogenation reactor (e.g., a Parr autoclave) with the nitro ester (1.20 kg) and ethanol (6.0 L).

  • Under a nitrogen atmosphere, carefully add the wet 5% Pd/C catalyst (60 g).

  • Seal the reactor. Purge the system by pressurizing with nitrogen to 100 psi and venting (repeat 5 times), followed by pressurizing with hydrogen to 50 psi and venting (repeat 3 times).

  • Pressurize the reactor with hydrogen to 50-60 psi and begin vigorous stirring.

  • An exotherm will raise the temperature. Use jacket cooling to maintain the temperature between 25-40 °C. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Depressurize and purge the reactor with nitrogen (5 times).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Expected Yield: 0.95 - 1.01 kg (92-98%) of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

III. Final Product Quality Control

Ensuring the final product meets stringent quality specifications is essential for its use in further manufacturing, particularly for pharmaceuticals.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, MS
Assay ≥ 99.0%HPLC
Melting Point Report valueCapillary Method
Any single impurity ≤ 0.10%HPLC
Total impurities ≤ 0.50%HPLC
Residual Solvents Complies with ICH Q3C limitsGC-HS

IV. References

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link][8]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec.com. [Link][1]

  • Malig, T. C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link][6]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link][4]

  • Google Patents. (n.d.). CN106905173A - Prepare aminobenzoic acid or the method for its ester. [10]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link][11]

  • ResearchGate. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link][3]

  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link][2]

Sources

Method

Application Notes and Protocols for the Characterization of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Unique Challenge of Fluorinated Aromatics The introduction of fluorine into aromatic sys...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of Fluorinated Aromatics

The introduction of fluorine into aromatic systems dramatically alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] These modifications have made fluorinated aromatic compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[3][4][5] However, the same properties that make these compounds desirable also present unique analytical challenges. Their characterization requires a multi-faceted approach, leveraging a suite of sophisticated analytical techniques to fully elucidate their structure, purity, and behavior. This guide provides an in-depth exploration of the primary analytical methodologies, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design.

The Analytical Toolkit: A Multi-Modal Approach

A comprehensive understanding of a fluorinated aromatic compound necessitates a combination of analytical techniques. No single method can provide a complete picture. This guide will focus on the cornerstones of fluorinated compound analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, with additional insights into the utility of Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Workflow cluster_data Data Interpretation & Validation Synthesis Fluorinated Aromatic Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Primary Structure MS Mass Spectrometry (LC-MS, GC-MS) Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Xray X-ray Crystallography Confirmation Structural Confirmation Xray->Confirmation Structure->Confirmation

Figure 1: A generalized workflow for the characterization of fluorinated aromatic compounds, highlighting the interplay between different analytical techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of fluorinated organic molecules.[6] The presence of the ¹⁹F nucleus, with its high natural abundance (100%) and high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative technique.[6][7][8]

A. The Power of ¹⁹F NMR

The utility of ¹⁹F NMR stems from several key advantages:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the analysis of small sample quantities.[8]

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F nuclei are spread over a much wider range (approximately 400 ppm) compared to ¹H NMR, which minimizes signal overlap and enhances resolution, even in complex molecules.[9][10]

  • No Background Signal: The scarcity of naturally occurring organofluorine compounds means that ¹⁹F NMR spectra are free from endogenous background signals, simplifying analysis.[6][10]

  • Sensitivity to the Local Environment: The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing detailed information about the surrounding molecular structure.[11]

B. Key NMR Experiments for Fluorinated Aromatics

A comprehensive NMR analysis of a fluorinated aromatic compound should include a suite of experiments to correlate the different nuclei and build a complete structural picture.

NMR_Experiments 1D_NMR ¹H NMR ¹⁹F NMR ¹³C NMR 2D_NMR COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C) HETCOR (¹⁹F-¹³C) 1D_NMR->2D_NMR Provides basic structural information Structure Complete Structural Assignment 2D_NMR->Structure Correlates nuclei to establish connectivity

Figure 2: The relationship between 1D and 2D NMR experiments in the structural elucidation of fluorinated aromatic compounds.

1. 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

  • ¹H NMR: Provides information on the proton environment and coupling to neighboring protons and fluorine atoms.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing information on their chemical environment and coupling to other fluorine and proton nuclei.[7]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of fluorine will cause splitting of carbon signals due to ¹³C-¹⁹F coupling.

2. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, crucial for piecing together the molecular framework.

  • ¹⁹F-¹³C HETCOR (Heteronuclear Correlation): Directly correlates fluorine and carbon atoms, providing invaluable information about C-F connectivity.[12]

C. Protocol: ¹⁹F NMR Acquisition and Processing

Objective: To obtain a high-resolution ¹⁹F NMR spectrum for structural analysis and purity assessment.

Materials:

  • NMR spectrometer equipped with a fluorine-capable probe.

  • High-purity NMR solvent (e.g., CDCl₃, DMSO-d₆).

  • Fluorinated aromatic compound sample (typically 1-10 mg).

  • Internal standard (optional, e.g., hexafluorobenzene).[9]

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the appropriate deuterated solvent in a clean NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard.[9]

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel of the probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is usually adequate.

    • Number of Scans: Dependent on sample concentration; start with 16-64 scans and increase as needed to achieve a good signal-to-noise ratio.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum. If an internal standard is used, set its chemical shift to the known value. If not, an external reference can be used, or the solvent's residual peak can be referenced if its ¹⁹F shift is known.

Data Interpretation:

  • Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the fluorine atom.

  • Integration: The area under each signal is proportional to the number of fluorine atoms it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal is due to spin-spin coupling with neighboring nuclei (¹H or other ¹⁹F atoms) and provides information about molecular connectivity.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Aromatic Moieties

Functional GroupApproximate Chemical Shift Range (ppm)
Aryl-F-100 to -160
Aryl-CF₃-55 to -70
Aryl-OCF₃-55 to -65
Aryl-SCF₃-40 to -50

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential complementary technique to NMR, providing the molecular weight of the compound and valuable structural information through fragmentation analysis. For fluorinated aromatic compounds, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[9][13]

A. Ionization Techniques: A Critical Choice

The choice of ionization technique is crucial for the successful analysis of fluorinated compounds.

  • Electron Ionization (EI): Often used in GC-MS, EI can lead to extensive fragmentation of fluorinated compounds, sometimes making the molecular ion difficult to observe.[14] However, the resulting fragmentation pattern can be highly characteristic and useful for structural elucidation.

  • Chemical Ionization (CI): A softer ionization technique than EI, CI is more likely to produce a visible molecular ion.[14]

  • Electrospray Ionization (ESI): The most common ionization source for LC-MS, ESI is a soft ionization technique that is well-suited for polar and thermally labile fluorinated compounds.

  • Field Ionization (FI): A very soft ionization technique that is particularly useful for observing the molecular ions of volatile fluorinated compounds that do not show a molecular ion with EI or CI.[14]

B. Protocol: LC-MS Analysis of a Fluorinated Aromatic Compound

Objective: To determine the molecular weight and assess the purity of a fluorinated aromatic compound.

Materials:

  • LC-MS system (e.g., with a QTOF or Orbitrap mass analyzer).[15]

  • Appropriate HPLC column (e.g., C18).

  • High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water).

  • High-purity formic acid or ammonium acetate (as mobile phase additives).

  • Sample of the fluorinated aromatic compound.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Method Development:

    • Mobile Phase: Start with a gradient elution, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 10-15 minutes.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Column Temperature: Set the column oven to a constant temperature (e.g., 30-40 °C).

  • MS Method Development:

    • Ionization Mode: Select positive or negative ion mode based on the compound's structure. For many fluorinated aromatics, negative ion mode can be effective due to the electronegativity of fluorine.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the analyte.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Extract the ion chromatogram for the expected m/z of the molecular ion.

    • Examine the mass spectrum of the chromatographic peak to confirm the molecular weight and isotopic pattern.

    • If necessary, perform tandem MS (MS/MS) to obtain fragmentation information for structural confirmation.

Data Interpretation:

  • Molecular Ion Peak ([M+H]⁺, [M-H]⁻, or M⁺˙): Confirms the molecular weight of the compound.

  • Fragmentation Pattern: Provides clues about the compound's structure. The loss of fluorine (19 Da), HF (20 Da), or fluorinated fragments (e.g., CF₃, 69 Da) are common fragmentation pathways.

III. X-ray Crystallography: The Definitive 3D Structure

For crystalline fluorinated aromatic compounds, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional atomic arrangement.[1][16] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.

A. The Impact of Fluorine on Crystal Packing

The high electronegativity of fluorine and the nature of organofluorine interactions can significantly influence how molecules pack in a crystal lattice.[1] Interactions such as C–H···F, F···F, and C–F···π can play a crucial role in directing the crystal structure.[1]

B. Protocol: Growing Crystals for X-ray Diffraction

Objective: To grow high-quality single crystals suitable for SCXRD analysis.

Materials:

  • Purified fluorinated aromatic compound.

  • A selection of high-purity solvents.

  • Small glass vials or tubes.

Procedure:

  • Solvent Selection:

    • Test the solubility of the compound in a range of solvents to find a solvent in which it is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula.

    • Wash the crystals with a small amount of cold solvent and allow them to dry.

The harvested crystals can then be mounted on a goniometer and analyzed using an X-ray diffractometer.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule.[17] For fluorinated aromatic compounds, FTIR is particularly useful for confirming the presence of C-F bonds.

A. Characteristic Vibrations

The strong C-F bond gives rise to characteristic absorption bands in the infrared spectrum, typically in the region of 1000-1400 cm⁻¹.[18] The exact position of these bands can provide information about the type of fluorinated group (e.g., -CF₃, -CF₂-, aryl-F). Aromatic ring vibrations can also be observed, and their positions may be influenced by fluorine substitution.[4]

B. Protocol: FTIR Analysis

Objective: To quickly confirm the presence of C-F bonds and other functional groups.

Materials:

  • FTIR spectrometer.

  • Sample of the fluorinated aromatic compound (solid or liquid).

  • Appropriate sample holder (e.g., KBr pellet press, ATR accessory).

Procedure:

  • Sample Preparation:

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

  • Look for strong absorption bands in the 1000-1400 cm⁻¹ region, which are indicative of C-F stretching vibrations.

  • Identify other characteristic bands corresponding to other functional groups present in the molecule (e.g., C=O, N-H, C-H).

V. Challenges and Concluding Remarks

The characterization of fluorinated aromatic compounds can be complex. Challenges include:

  • Sample Preparation: Care must be taken to avoid contamination and losses due to volatilization during sample preparation.[19]

  • Complex NMR Spectra: Although the wide chemical shift range of ¹⁹F NMR is an advantage, extensive ¹H-¹⁹F and ¹⁹F-¹⁹F coupling can lead to complex spectra that require advanced 2D NMR techniques for full interpretation.

  • Mass Spectrometry Limitations: Some fluorinated compounds may not be amenable to certain ionization techniques, and extensive fragmentation can make molecular ion identification difficult.[9][14] It has been reported that LC-MS alone can miss a significant portion of fluorinated products in complex mixtures.[9][20][21]

By employing a combination of the techniques outlined in this guide and by carefully considering the unique properties of fluorinated compounds, researchers can overcome these challenges and achieve a thorough and accurate characterization of these important molecules. The integration of data from NMR, MS, and, where possible, X-ray crystallography, provides a self-validating system for structural confirmation and purity assessment, ensuring the scientific integrity of the research.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

  • Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Available at: [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link]

  • NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. Available at: [Link]

  • An Overview of Fluorine NMR - ResearchGate. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available at: [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Sample Prep for Environmental PFAS Analysis - Agilent. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • Advances in fluorine-containing materials for sample preparation in the food field - Analytical Methods (RSC Publishing). Available at: [Link]

  • ICprep Series: AOF Sample Preparation for Ion Chromatography and More - YouTube. Available at: [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - NIH. Available at: [Link]

  • Single‐Crystal X‐Ray Diffraction Study of β‐Fluorine | The Journal of Chemical Physics. Available at: [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC - NIH. Available at: [Link]

  • Applications of 19F NMR | ChemBioBioChem. Available at: [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Available at: [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. Available at: [Link]

  • Mass spectra of fluorocarbons. Available at: [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. Available at: [Link]

  • Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Available at: [Link]

  • FTIR spectra of the fluorinated microspheres prepared with various... - ResearchGate. Available at: [Link]

  • Fluorine detection in organic compounds - Chemistry Stack Exchange. Available at: [Link]

  • FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane - ResearchGate. Available at: [Link]

  • IRUG - Infrared & Raman Users Group. Available at: [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

  • PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST - Midac Corporation. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. Available at: [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the chemical reasoning behind our recommendations, ensuring a robust and reproducible process.

Introduction: The Synthetic Challenge

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a valuable substituted anthranilate ester, often employed as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The primary challenge in its synthesis typically lies in the selective reduction of the corresponding nitro precursor, Ethyl 2-nitro-4-fluoro-3-methylbenzoate. The presence of a fluorine substituent on the aromatic ring introduces a significant risk of hydrodefluorination, a common side reaction that dramatically reduces the yield of the desired product.

This guide focuses on navigating this critical reduction step, providing solutions to common problems encountered in the lab.

Core Synthetic Pathway: An Overview

The most direct and common route to the target compound involves the reduction of an aromatic nitro group. While several methods exist, their suitability is dictated by the need to preserve the C-F bond.

Synthesis_Workflow start Ethyl 2-nitro-4-fluoro- 3-methylbenzoate reduction Chemoselective Reduction start->reduction Reagents: SnCl2·2H2O / EtOH workup Aqueous Work-up & Extraction reduction->workup Quench & pH Adjustment purification Purification (Recrystallization or Chromatography) workup->purification Crude Product product Ethyl 2-amino-4-fluoro- 3-methylbenzoate purification->product >98% Purity Low_Yield_Troubleshooting start Low Yield or Incomplete Reaction check_sm Analyze crude reaction mixture by TLC/LCMS. Is starting material (SM) present? start->check_sm sm_present SM is present check_sm->sm_present Yes no_sm Little to no SM remains check_sm->no_sm No cause_reagent Cause: Inactive Reagent Solution: Use fresh, high-purity SnCl2·2H2O. Ensure ethanol is absolute/anhydrous. sm_present->cause_reagent cause_conditions Cause: Insufficient Time/Temp Solution: Increase reflux time and monitor by TLC. Ensure internal temperature reaches reflux. sm_present->cause_conditions cause_side_reactions Cause: Side Reactions Solution: Analyze byproducts. Is the defluorinated product observed? (See Q2). Are other spots visible on TLC? no_sm->cause_side_reactions cause_workup Cause: Product Loss During Work-up Solution: Review extraction and pH adjustment steps. Ensure correct layers are collected. no_sm->cause_workup

Caption: Decision tree for troubleshooting low reaction yields.

In-depth Explanation:

  • Reagent Quality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the most recommended reducing agent for this transformation. It is a powerful single-electron donor but can oxidize over time. [2]Always use a fresh bottle or verify the quality of older stock. The solvent, typically ethanol or ethyl acetate, should be of sufficient purity.

  • Stoichiometry: A molar excess of SnCl₂·2H₂O is required. Typically, 3 to 4 equivalents relative to the nitro compound are used to ensure the reaction goes to completion. [2]* Temperature: The reaction is often performed at reflux. Ensure your heating apparatus is maintaining a consistent and appropriate temperature.

Question 2: I'm observing a significant byproduct with a mass of M-20. How do I prevent this hydrodefluorination?

Answer: The formation of Ethyl 2-amino-3-methylbenzoate (loss of fluorine) is the most critical side reaction. This occurs when the reduction method is not sufficiently chemoselective and cleaves the C-F bond.

The primary cause of this is almost always the use of catalytic hydrogenation with Palladium on Carbon (Pd/C). While Pd/C is a go-to catalyst for nitro reductions, it is well-documented to cause dehalogenation of aryl halides, especially under neutral or basic conditions. [3] Solution: Choose the Right Reducing Agent

The key is to use a reducing agent that operates via a mechanism less prone to hydrogenolysis.

Reducing AgentTypical ConditionsProsConsHydrodefluorination Risk
SnCl₂·2H₂O Ethanol or EtOAc, refluxExcellent chemoselectivity , high yield, reliable. [2]Generates tin waste, work-up can be tricky.Very Low
Fe / NH₄Cl Ethanol/Water, refluxInexpensive, effective, environmentally benign metal.Can require large excess of iron, vigorous stirring.Low
Raney Nickel H₂ (balloon or Parr), EthanolEffective for hydrogenation.Pyrophoric catalyst, requires hydrogenation setup, still a risk of dehalogenation. [4]Moderate
Pd/C H₂ (balloon or Parr), Ethanol/EtOAcFast, high conversion, catalyst is easily filtered.Prone to causing dehalogenation of aryl halides. [3]Very High

Recommendation: For the synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate, Tin(II) chloride (SnCl₂) is the most reliable and recommended method to avoid hydrodefluorination and achieve high yields.

Question 3: My catalytic hydrogenation stalled. If I must use this method, how can I troubleshoot it?

Answer: While not recommended for this specific substrate due to dehalogenation risk, if catalytic hydrogenation is your only option, a stalled reaction is typically due to catalyst poisoning. [3]

  • Common Poisons: Sulfur compounds, amines, and even trace amounts of metals from previous steps can adsorb to the catalyst's active sites and deactivate it.

  • Troubleshooting Steps:

    • Purify the Starting Material: Ensure your Ethyl 2-nitro-4-fluoro-3-methylbenzoate is highly pure. Consider passing it through a short plug of silica gel.

    • Use a Fresh Catalyst: Do not reuse the catalyst. Ensure it has been stored correctly under an inert atmosphere.

    • Solvent Choice: Use high-purity, degassed solvents. Protic solvents like ethanol can sometimes improve reaction rates. [5] 4. Acidic Additive: Adding a small amount of acid (like acetic acid or HCl) can sometimes prevent catalyst poisoning by basic impurities and may also suppress dehalogenation to some extent, though this must be carefully optimized.

Question 4: The work-up after the SnCl₂ reduction is messy and I'm losing product in an emulsion. How can I improve it?

Answer: This is a classic issue with tin reductions. During the reaction, Sn(II) is oxidized to Sn(IV). When quenching with an aqueous base (like NaHCO₃ or NaOH) to neutralize the acidic mixture, gelatinous tin hydroxides [Sn(OH)₄] or oxides are formed, which can trap the product and make phase separation difficult. [2] Optimized Work-up Protocol:

  • Cool the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Remove Solvent: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Dilute and Basify: Dilute the residue with ethyl acetate. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~7-8.

  • Filter (Key Step): The tin salts will precipitate. Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the solid tin byproducts that cause emulsions.

  • Wash the Filter Cake: Wash the Celite® pad thoroughly with additional ethyl acetate to recover any adsorbed product.

  • Separate and Extract: Transfer the filtrate to a separatory funnel. The layers should now be much cleaner. Separate the organic layer, and extract the aqueous layer one or two more times with ethyl acetate.

  • Final Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: Can I perform the esterification after the nitro reduction? A1: Yes, this is a viable alternative route. You could first reduce 2-nitro-4-fluoro-3-methylbenzoic acid to 2-amino-4-fluoro-3-methylbenzoic acid and then perform an esterification (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid). [6]However, protecting the carboxylic acid as an ester first often leads to a cleaner overall process with fewer purification challenges.

Q2: What is the best way to purify the final product? A2: The crude product is often a solid or a thick oil.

  • Recrystallization: If a solid is obtained, recrystallization is the preferred method. A solvent system like ethanol/water or hexanes/ethyl acetate is a good starting point. This is highly effective at removing baseline impurities. [7]* Column Chromatography: If the crude product is an oil or if recrystallization fails to remove a stubborn impurity, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically effective.

Q3: What are the key safety considerations for the SnCl₂ reduction? A3: While safer than high-pressure hydrogenation, there are still hazards:

  • The reaction is exothermic and should be conducted with proper cooling available.

  • The reaction is performed under acidic conditions; use appropriate personal protective equipment (PPE).

  • Tin compounds have moderate toxicity. Handle them in a well-ventilated fume hood and dispose of tin waste according to your institution's guidelines. [2]

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol is a robust starting point for the chemoselective reduction.

Reagents & Equipment:

  • Ethyl 2-nitro-4-fluoro-3-methylbenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Absolute Ethanol (approx. 10 mL per gram of starting material)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Celite®

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-nitro-4-fluoro-3-methylbenzoate (1.0 eq) and absolute ethanol.

  • Add Tin(II) chloride dihydrate (4.0 eq) to the solution. The addition may be portion-wise if the reaction is conducted on a large scale.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LCMS until all the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate (20 mL per gram of starting material).

  • Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is pH 7-8.

  • Filter the resulting slurry through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad extensively with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by recrystallization or column chromatography to yield Ethyl 2-amino-4-fluoro-3-methylbenzoate as a pure solid.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • ACS Green Chemistry Institute. (n.d.). Sn²+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
  • Reddit r/Chempros. (2023). my nitro refuses to be reduced.
  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses, 56, 69. doi:10.15227/orgsyn.056.0069
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).

Sources

Optimization

Common side products in the synthesis of substituted aminobenzoates

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important class of compounds.

I. Troubleshooting Guide: Common Side Products & Issues

This section addresses specific problems you might encounter during the synthesis of substituted aminobenzoates, focusing on the formation of common side products and other experimental challenges.

Issue 1: Incomplete reaction or low yield during Fischer Esterification of aminobenzoic acids.

Symptoms: Your TLC or HPLC analysis shows a significant amount of unreacted aminobenzoic acid alongside your desired ester product. The overall yield is lower than expected.

Root Cause Analysis: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Several factors can lead to incomplete conversion:

  • Insufficient Catalyst: The amino group of the aminobenzoic acid is basic and will neutralize a portion of the acid catalyst. Therefore, a stoichiometric amount of acid is often required rather than a catalytic amount.[1]

  • Equilibrium Limitations: The reaction reaches equilibrium, and the presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials according to Le Chatelier's Principle.[1][2]

  • Steric Hindrance: Bulky substituents on the aromatic ring or the alcohol can slow down the reaction rate.[3]

Solutions & Proactive Measures:

  • Catalyst Loading: Ensure you are using at least a stoichiometric equivalent of a strong acid catalyst like concentrated sulfuric acid.

  • Driving the Equilibrium:

    • Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[1]

    • Remove water as it forms, either by azeotropic distillation (using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a dehydrating agent.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. For sterically hindered substrates, prolonged reflux may be necessary.[3]

Issue 2: Formation of colored impurities (e.g., orange, red) during the reduction of nitrobenzoates.

Symptoms: The crude product mixture has a distinct color, and purification is challenging due to the presence of these colored byproducts.

Root Cause Analysis: The catalytic hydrogenation of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4] These intermediates can undergo condensation reactions to form dimeric species like azo and azoxy compounds, which are often highly colored.[4]

Solutions & Proactive Measures:

  • Efficient Stirring: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. This helps to ensure the complete reduction of intermediates before they can react with each other.[4]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions leading to colored impurities.[4]

  • Catalyst Choice and Handling:

    • Use a fresh, high-quality catalyst (e.g., Pd/C). Catalyst deactivation can lead to incomplete reduction.[4]

    • Consider alternative reducing agents like tin(II) chloride in an acidic medium, which can sometimes offer better selectivity.[5]

Issue 3: Hydrodehalogenation as a side product in Buchwald-Hartwig amination of halobenzoates.

Symptoms: You observe the formation of a benzoate ester (lacking the halogen) as a significant byproduct in your reaction mixture.

Root Cause Analysis: In the Buchwald-Hartwig catalytic cycle, a potential side reaction is the β-hydride elimination from the amide intermediate, followed by reductive elimination. This pathway leads to the formation of a hydrodehalogenated arene and an imine.[6]

Solutions & Proactive Measures:

  • Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.

  • Base Selection: The nature and strength of the base can influence the reaction pathway. Weaker bases may sometimes suppress side reactions, although they might also slow down the desired coupling.

  • Temperature Control: Carefully controlling the reaction temperature can help minimize the occurrence of this side reaction.

Issue 4: Self-polymerization during the synthesis of hydroxy-substituted aminobenzoates.

Symptoms: The reaction mixture becomes viscous or solidifies, and the desired product is obtained in very low yield, if at all. The isolated material is often an intractable solid.

Root Cause Analysis: When both a hydroxyl and a carboxylic acid group are present on the aminobenzoate precursor, intermolecular esterification can occur, leading to the formation of polyesters.[3] This is particularly problematic under the acidic conditions of Fischer esterification.

Solutions & Proactive Measures:

  • Protecting Groups: The most reliable solution is to protect the hydroxyl group before performing the esterification of the carboxylic acid. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. The protecting group can be removed in a subsequent step after the ester has been formed.

II. Frequently Asked Questions (FAQs)

Q1: I'm performing a Fischer esterification of p-aminobenzoic acid and my product precipitates out during the reaction. Is this normal?

A1: Yes, this is expected. In the presence of a strong acid catalyst like sulfuric acid, the amino group of p-aminobenzoic acid is protonated, forming a salt. This salt is often less soluble in the alcohol solvent than the neutral starting material, causing it to precipitate. As the reaction proceeds and the ester is formed, the solid should redissolve.[1][7]

Q2: During the workup of my Fischer esterification, I'm adding sodium carbonate solution and see gas evolution. What is happening?

A2: The gas evolution is carbon dioxide, which is formed as the sodium carbonate neutralizes the excess strong acid catalyst (e.g., sulfuric acid). You should continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is basic (typically >8).[2] This ensures that the acid catalyst is completely neutralized and the aminobenzoate product is in its free base form, which is less soluble in water and will precipitate out.[1]

Q3: Can I use a tertiary alcohol for the Fischer esterification of an aminobenzoic acid?

A3: It is generally not recommended. Tertiary alcohols are prone to elimination under acidic conditions to form alkenes. This will consume your alcohol and lead to byproducts, reducing the yield of your desired ester.[3]

Q4: My catalytic hydrogenation of a nitrobenzoate is very slow or has stalled. What could be the problem?

A4: Several factors could be at play:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in your starting material, solvent, or hydrogen gas. Ensure you are using pure reagents. The catalyst itself may also be old or of poor quality.[4]

  • Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that there is adequate hydrogen pressure.[4]

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate.

Q5: In a Buchwald-Hartwig amination, what is the role of the base?

A5: The base plays a critical role in the catalytic cycle. After the amine coordinates to the palladium center, the base deprotonates the amine to form an amide. This amide is then involved in the reductive elimination step to form the C-N bond of the product. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3).

III. Visualizing Reaction Pathways

Fischer Esterification of p-Aminobenzoic Acid

Fischer_Esterification PABA p-Aminobenzoic Acid Protonated_PABA Protonated PABA PABA->Protonated_PABA Protonation EtOH Ethanol (Excess) Tetrahedral_Intermediate Tetrahedral Intermediate EtOH->Tetrahedral_Intermediate H2SO4 Conc. H₂SO₄ H2SO4->PABA Protonated_PABA->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Benzocaine Tetrahedral_Intermediate->Protonated_Ester - Water Water Water Benzocaine Benzocaine (Product) Protonated_Ester->Benzocaine Deprotonation

Caption: Key steps in the Fischer esterification of p-aminobenzoic acid.

Reduction of a Nitrobenzoate and Side Product Formation

Nitro_Reduction Nitrobenzoate Nitrobenzoate Ester Nitroso Nitroso Intermediate Nitrobenzoate->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo_Azoxy Azo/Azoxy Byproducts (Colored) Nitroso->Azo_Azoxy Condensation Aminobenzoate Aminobenzoate Ester (Desired Product) Hydroxylamine->Aminobenzoate Reduction Hydroxylamine->Azo_Azoxy

Caption: Pathway for nitro group reduction and formation of colored side products.

IV. Experimental Protocols

Protocol: Purification of Ethyl p-Aminobenzoate (Benzocaine) from Unreacted p-Aminobenzoic Acid

This protocol outlines the separation of the desired ester product from the unreacted starting material based on their differential solubility in acidic and basic aqueous solutions.

Materials:

  • Crude reaction mixture from Fischer esterification

  • Diethyl ether or ethyl acetate

  • 5% aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 5% aqueous HCl. The unreacted p-aminobenzoic acid (being basic at the amino group) will be protonated and dissolve in the aqueous acidic layer. The desired ester, benzocaine, will remain in the organic layer.

  • Separation: Separate the aqueous layer. This layer contains the unreacted starting material.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified ethyl p-aminobenzoate.

V. Data Summary

Synthesis MethodStarting MaterialsCommon Side ProductsKey Prevention Strategy
Fischer Esterification Aminobenzoic acid, Alcohol, Acid CatalystUnreacted starting materialUse excess alcohol, remove water[1]
Reduction of Nitrobenzoate Nitrobenzoate ester, Reducing agent (e.g., H₂/Pd-C)Azo and azoxy compounds[4]Efficient stirring, optimize temperature[4]
Buchwald-Hartwig Amination Halobenzoate ester, Amine, Pd-catalyst, Ligand, BaseHydrodehalogenated arene[6]Judicious choice of ligand and base

References

  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Oxford Academic. (n.d.). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Retrieved from [Link]

  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • PubMed. (n.d.). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5566545A - Catalytic hydrogenation of nitrobenzene.
  • PMC. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Retrieved from [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]

  • Chegg.com. (2023, April 6). Solved If the Fischer esterification of para-aminobenzoic.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
  • PMC. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • PubMed. (n.d.). Nitrobenzoates and aminobenzoates are chemoattractants for Pseudomonas strains. Retrieved from [Link]

  • University of Glasgow Theses Service. (2005). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). p-Aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • PubMed. (n.d.). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Retrieved from [Link]

  • PubMed. (n.d.). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Retrieved from [Link]

  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

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Troubleshooting

Purification challenges for Ethyl 2-amino-4-fluoro-3-methylbenzoate

Technical Support Center: Ethyl 2-amino-4-fluoro-3-methylbenzoate Welcome to the technical support center for Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the technical support center for Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this and structurally similar substituted anthranilates. Here, we address common and complex purification challenges in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the properties and general handling of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate is the first step in designing a robust purification strategy. Key data is summarized below.

PropertyValueSource
CAS Number 194804-83-6[1]
Molecular Formula C₁₀H₁₂FNO₂[1]
Molecular Weight 197.21 g/mol [1]
Appearance Typically an off-white to light-colored solidN/A
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane and very slightly soluble in water.[2]N/A
Q2: Why does my sample of Ethyl 2-amino-4-fluoro-3-methylbenzoate, which was initially off-white, turn yellow or brown over time?

This discoloration is a classic sign of oxidation.[3] The electron-rich aromatic ring, activated by the amino group, is susceptible to air oxidation, a process that can be accelerated by exposure to light.[3][4] This leads to the formation of colored impurities, such as N-oxides and azo-coupling products.

Preventative Measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere like nitrogen or argon whenever possible.[3]

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.

If discoloration has already occurred, repurification via recrystallization (often with activated charcoal) or column chromatography is necessary.

Q3: What are the most common impurities I should expect from its synthesis?

Impurities are highly dependent on the synthetic route. A common route to substituted anthranilates involves the reduction of a nitro group followed by esterification, or Hofmann rearrangement of a phthalimide derivative.[5]

Potential Impurities Include:

  • Unreacted Starting Materials: Such as the corresponding nitro-aromatic precursor or the unesterified benzoic acid.

  • Side-Reaction Products: Over-alkylation or side reactions involving the amine can occur. For instance, in syntheses starting from 2-fluoroaniline, isomers may arise.[6]

  • Residual Catalysts or Reagents: Depending on the specific synthetic method used (e.g., residual palladium from a hydrogenation reaction).[7]

Characterization by techniques like NMR, LC-MS, or GC-MS is essential to identify the specific impurities in your crude material before selecting a purification method.[8][9]

Troubleshooting and Purification Guides

This section provides detailed, step-by-step solutions to specific problems encountered during the purification of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Challenge 1: Recrystallization Issues - Oiling Out or No Crystal Formation

Recrystallization is often the most efficient method for purifying solids on a large scale. However, issues like "oiling out" or failure to crystallize are common.[10]

Q: My compound forms an oil during recrystallization instead of crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the solute-impurity mixture).[10]

Causality & Solution Workflow:

Caption: Decision workflow for troubleshooting "oiling out".

Step-by-Step Protocol to Prevent Oiling Out:

  • Re-heat: Gently warm the mixture until the oil completely redissolves into the solution.

  • Dilute: Add a small amount of additional hot solvent to slightly decrease the saturation.[10]

  • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating it with glass wool or placing it in a warm water bath can promote the formation of a crystal lattice over amorphous oil.

  • Solvent Re-evaluation: If the problem persists, the boiling point of your solvent may be too high. Consider a different solvent or a mixed-solvent system. A good starting point for this compound is an Ethyl Acetate/Hexane or Ethanol/Water system.[11]

Q: I've dissolved my compound, but no crystals form upon cooling, even in an ice bath. What should I do?

This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[10]

Solutions to Induce Crystallization:

  • Increase Concentration: If you suspect too much solvent was used, gently evaporate a portion of the solvent and attempt to cool again.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can provide a surface for crystal nucleation.[10]

    • Seed Crystals: If available, add a single, pure crystal of the target compound to the cooled solution. This provides a template for crystal growth.[10]

  • Use an Anti-Solvent: In a mixed-solvent system, after dissolving the compound in a "good" solvent (like ethyl acetate), slowly add a miscible "anti-solvent" (in which the compound is poorly soluble, like hexane) dropwise at room temperature until persistent cloudiness is observed. Then, add a few drops of the good solvent to clarify and allow to cool slowly.

Challenge 2: Column Chromatography - Poor Separation and Peak Tailing

Column chromatography is a powerful tool but presents challenges for aromatic amines due to their basicity.

Q: I'm running a silica gel column, but my compound is smearing down the column (peak tailing) and not separating from a close-eluting impurity. How can I improve this?

This is a classic problem caused by the interaction between the basic amine group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[12] This strong, non-specific binding leads to poor peak shape and resolution.

Solutions to Mitigate Tailing:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase. This competitively binds to the acidic sites on the silica, preventing the analyte from doing so.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Ammonia: For more polar solvent systems, using a pre-mixed solution like 1% ammonia in methanol can be effective.[12]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds and improves peak shape.[12]

    • Alumina (Basic or Neutral): Deactivated alumina can be a good alternative to silica for purifying basic compounds.

Experimental Protocol: Optimizing a Column Separation

Caption: Workflow for optimizing chromatography of basic amines.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.[13]
Mobile Phase Hexane / Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. A typical TLC solvent system that gives an Rf of ~0.3 is a good starting point for the elution solvent mixture.[13]
Modifier 0.5% (v/v) TriethylamineNeutralizes acidic silanol groups, preventing peak tailing of the basic amine.[12]
Loading Dry loading is preferredAdsorbing the crude material onto a small amount of silica and loading it onto the column as a dry powder often improves resolution compared to liquid loading.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Coll. Vol. 10, p.29 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Coll. Vol. 6, p.585 (1988); Vol. 56, p.65 (1977). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 2-Amino-3-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

  • Anum, A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 23. [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]

  • Anum, A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. ResearchGate. [Link]

  • Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9436-9445. [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]

  • Hammad, H. F., et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. Arkivoc, 2023(vii), 202312138. [Link]

  • Jasinski, J. P., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E, 66(Pt 2), o389. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2009). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E, 65(Pt 12), o3134. [Link]

  • Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Chemsrc. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Dana Bioscience. (n.d.). ETHYL 2-AMINO-3-FLUORO-4-METHYLBENZOATE 250mg. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl4-amino-3-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Majidano, S. A., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701-708. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aminobenzoate Synthesis

Welcome to the technical support center for the synthesis and optimization of fluorinated aminobenzoates. As a class of compounds with significant applications in medicinal chemistry and materials science, their efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated aminobenzoates. As a class of compounds with significant applications in medicinal chemistry and materials science, their efficient synthesis is paramount. The strategic introduction of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of these molecules is often challenging, plagued by issues of regioselectivity, low yields, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing fluorinated aminobenzoates?

A1: There are three main strategies, and the choice depends heavily on the starting material's availability and the desired substitution pattern:

  • Direct Fluorination of an Aminobenzoate Precursor: This involves introducing a fluorine atom onto an existing aminobenzoate scaffold. Common methods include electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic fluorination, often requiring harsh conditions that may not be compatible with all functional groups.[2] A classic route for aryl fluorides is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) on a Poly-halogenated Arene: This is a powerful method where a fluorine atom is displaced by an amine (or vice-versa) on an activated aromatic ring (e.g., a ring with a strong electron-withdrawing group like a nitro group). This often provides excellent regioselectivity.

  • Building the Molecule from a Fluorinated Precursor: This involves starting with a simpler fluorinated building block (e.g., a fluoroaniline or fluorotoluene) and subsequently adding the amino and carboxylate functionalities. This can be a longer but more controlled route.[3]

Q2: How do I select the appropriate fluorinating agent for my reaction?

A2: The choice of fluorinating agent is critical and depends on whether you are performing an electrophilic or nucleophilic fluorination.

  • Electrophilic Fluorinating Agents (e.g., F-TEDA, brand name Selectfluor®): These reagents deliver an "F+" equivalent and are suitable for electron-rich aromatic rings. However, the amino group is strongly activating and can lead to poor regioselectivity or over-fluorination. It is often necessary to protect the amine as an amide to moderate its activating effect and direct the fluorination.

  • Nucleophilic Fluoride Sources (e.g., CsF, KF, TBAF): These deliver an "F-" equivalent and are used in SNAr reactions or in combination with transition metal catalysts.[4][5] The key challenge with nucleophilic fluoride is its high basicity, which can cause undesired side reactions. The choice of counter-ion (e.g., Cs+ vs. K+) and the use of phase-transfer catalysts or crown ethers can significantly impact reactivity.

  • Deoxyfluorination Reagents (e.g., DAST, XtalFluor®): These are typically used to convert hydroxyl groups or carbonyls to fluorides and are less common for direct aromatic fluorination but can be employed in multi-step syntheses.[6][7]

Q3: What is the best way to monitor the progress of my fluorination reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[1] Use a suitable mobile phase (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts. Visualization under UV light is standard. For more precise analysis, taking aliquots for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) provides quantitative data on conversion and byproduct formation.[8][9] ¹⁹F NMR spectroscopy is also a powerful tool to directly observe the formation of the C-F bond and identify different fluorinated species in the reaction mixture.[10]

Q4: What are the most effective general strategies for purifying fluorinated aminobenzoates?

A4: Purification can be challenging due to the similar polarities of isomers and starting materials.

  • Column Chromatography: This is the workhorse method. Silica gel is most common. A careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity, often superior to chromatography for removing trace impurities.

  • Acid-Base Extraction: The amino and carboxylic acid/ester groups allow for manipulation of the compound's solubility. You can often wash the organic layer with a dilute acid to remove basic impurities or with a dilute base to remove acidic impurities. Be cautious, as this can lead to hydrolysis of an ester group if conditions are too harsh.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Possible Cause Underlying Rationale & Explanation Recommended Solution
Inactive Fluorinating Agent Many fluorinating agents, especially nucleophilic sources like anhydrous fluorides (KF, CsF), are highly hygroscopic. Water can quench the reaction and deactivate the fluoride source. Electrophilic agents can also degrade over time.Always use freshly opened reagents or dry them thoroughly under high vacuum before use. Store all fluorinating agents in a desiccator.
Incorrect Reaction Temperature Fluorination reactions often have a narrow optimal temperature window. Too low, and the activation energy barrier isn't overcome. Too high, and you risk decomposition of the starting material, reagents, or sensitive intermediates like diazonium salts, leading to tar formation.[11]Perform small-scale temperature screening experiments (e.g., room temperature, 50 °C, 80 °C, 120 °C). Use slow, dropwise addition of reagents to control any exotherms.
Poor Substrate Reactivity The electronic nature of your aminobenzoate is critical. For electrophilic fluorination, strong electron-withdrawing groups on the ring will deactivate it. For nucleophilic substitution (SNAr), you need a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to activate the ring.If your substrate is deactivated towards electrophilic attack, consider an alternative strategy like a Sandmeyer reaction or a metal-catalyzed cross-coupling approach. For SNAr, ensure your leaving group and activating group are appropriately positioned.
Solvent Incompatibility The solvent must fully dissolve the reactants but also facilitate the desired chemical transformation. For reactions involving ionic species (like fluoride salts), a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is essential to solvate the ions and increase their reactivity.[12]For SNAr with fluoride salts, use anhydrous polar aprotic solvents like DMSO or DMF. For electrophilic fluorinations, less polar solvents like dichloromethane or acetonitrile are often suitable.

Problem 2: Formation of Undesired Regioisomers

Possible Cause Underlying Rationale & Explanation Recommended Solution
Poor Directing Group Control In electrophilic fluorination, both the amino group (-NH₂) and the ester/acid group (-COOR) are directing groups. The -NH₂ group is a strong ortho-, para-director, while the -COOR group is a meta-director. The outcome can be a mixture of products if their directing effects are competitive.1. Protect the Amine: Convert the highly activating -NH₂ group into a less activating amide (e.g., acetamide). This moderates its directing strength and provides steric bulk, often favoring the para-position. 2. Use a More Selective Method: Switch to a synthesis where the fluorine position is pre-defined, such as starting with a fluorinated building block or using a benzyne-intermediate route which has different regioselectivity rules.[13]
Benzyne Intermediate Formation Reactions involving a strong base and an aryl halide can sometimes proceed through a highly reactive benzyne intermediate. This intermediate can be attacked by a nucleophile at two different positions, leading to a mixture of isomers.Avoid conditions that promote benzyne formation (e.g., very strong bases like NaNH₂ with aryl halides). Opt for catalyzed reactions (e.g., Pd-catalyzed fluorination) which proceed through a different, more controlled mechanism.[2]

Problem 3: Product Decomposition or Significant Byproduct Formation

Possible Cause Underlying Rationale & Explanation Recommended Solution
Hydrolysis of Ester Group The benzoate ester is susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures. This will convert your desired product into the corresponding carboxylic acid, complicating purification.Use milder bases (e.g., K₂CO₃ instead of NaOH). If the reaction requires a strong base, consider using a t-butyl ester, which is more robust, or perform the reaction on the free carboxylic acid and esterify in the final step. Keep reaction times and temperatures to a minimum.
Decomposition of Diazonium Salt In Balz-Schiemann type reactions, the intermediate aryl diazonium salt is thermally unstable and can decompose explosively if isolated or heated. Decomposition leads to a complex mixture of byproducts.Prepare and use the diazonium salt at low temperatures (0-5 °C). Do not isolate the intermediate unless absolutely necessary and with proper precautions. Use the crude diazonium salt solution immediately in the subsequent fluorination step.
Oxidation of Amino Group The amino group can be sensitive to oxidation, especially with certain electrophilic fluorinating agents or if trace metals and air are present at high temperatures.Run the reaction under an inert atmosphere (Nitrogen or Argon). If oxidation is suspected, protecting the amine as an amide can increase its stability.

Key Experimental Protocols & Workflows

General Workflow for Synthesis & Optimization

The following diagram outlines a logical workflow for a typical synthesis project.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_iso Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis & Optimization start Select Synthetic Route (e.g., SNAr, Electrophilic) reagents Procure & Verify Reagents (Check Purity, Dry Solvents) start->reagents setup Reaction Setup (Inert Atmosphere, Glassware) reagents->setup reaction Run Reaction (Control T, Addition Rate) setup->reaction monitor Monitor Progress (TLC, HPLC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography, Crystallization) workup->purify analysis Characterization (NMR, MS, Purity) purify->analysis troubleshoot Troubleshoot & Optimize (Yield, Purity Issues?) analysis->troubleshoot troubleshoot->start No, Redesign finish Final Product troubleshoot->finish Yes

Caption: A generalized workflow for synthesis and optimization.

Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, this decision tree can guide your optimization strategy.

G start Reaction Outcome Unsatisfactory q1 Was any product formed? (Check TLC/MS) start->q1 no_product No Product Formed q1->no_product No low_yield Low Yield or Byproduct Mixture q1->low_yield Yes q2 Is Starting Material consumed? no_product->q2 sm_consumed SM Consumed, No Product q2->sm_consumed Yes sm_not_consumed SM Not Consumed q2->sm_not_consumed No sol_decomp Action: Lower Temperature, Check for Side Reactions sm_consumed->sol_decomp sol_reagents Action: Check Reagent Activity & Reaction Conditions (T, Time) sm_not_consumed->sol_reagents q3 Are there regioisomers? low_yield->q3 isomers Regioisomers Present q3->isomers Yes no_isomers No Isomers, Just Low Yield q3->no_isomers No sol_selectivity Action: Use Protecting Groups or Change Synthetic Route isomers->sol_selectivity sol_optimize Action: Optimize Conditions (Solvent, T, Concentration) no_isomers->sol_optimize

Caption: A decision tree for troubleshooting common synthesis issues.

Protocol 1: Synthesis of Ethyl 2-Amino-5-fluorobenzoate via SNAr

This protocol is a representative example and may require optimization for different substrates.

Objective: To synthesize an aminofluorobenzoate derivative from a dinitro precursor.

Materials:

  • Ethyl 2,4-dinitrobenzoate

  • Anhydrous Potassium Fluoride (spray-dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Palladium on Carbon (10 wt. %)

  • Hydrazine monohydrate or Hydrogen gas

  • Ethyl Acetate

  • Methanol

Procedure:

  • Fluorination Step:

    • To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 2,4-dinitrobenzoate (1.0 eq) and spray-dried Potassium Fluoride (1.2 eq).

    • Add anhydrous DMSO to the flask.

    • Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

    • Cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is Ethyl 2-nitro-5-fluorobenzoate.

  • Reduction Step:

    • Dissolve the crude product from the previous step in methanol.

    • Carefully add 10% Pd/C catalyst to the flask.

    • Under a hydrogen atmosphere (balloon or Parr shaker), stir the reaction at room temperature for 8-12 hours. Alternatively, hydrazine monohydrate (4-5 eq) can be added carefully at 0 °C and the reaction can be refluxed.

    • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure Ethyl 2-amino-5-fluorobenzoate.

References

  • Pavlath, A. E. (1995). Chemistry of Organic Fluorine Compounds II. A Critical review. ACS Monograph 187, American Chemical Society. [Link]

  • Organic Chemistry Frontiers. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. RSC Publishing. [Link]

  • T. Furuya, A. S. Kamlet, T. Ritter. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature 473, 470–477. [Link]

  • Green Chemistry. (2021). Recent progress on fluorination in aqueous media. RSC Publishing. [Link]

  • T. Furuya, C. A. Kuttruff, T. Ritter. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Lebeau, F., et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

  • Ansari, S. A., & Ali, I. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Wood, M. D., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A. [Link]

  • Lebeau, F., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Ozerskaya, A. V., et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]

  • Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

  • ResearchGate. Synthesis of Fluorinated β-Amino Acids. [Link]

  • Ban, D., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

  • ResearchGate. Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. [Link]

  • Wang, Y., et al. (2024). Fluorine-functionalized magnetic amino microporous organic network for enrichment of perfluoroalkyl substances. Journal of Chromatography A. [Link]

  • Ozerskaya, A. V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Juhler, R. K. (2011). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • Boersma, F. G., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the dedicated technical support center for Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Issue 1: Observation of Color Change (e.g., from white/off-white to yellow/brown) in the Solid Compound.
  • Potential Cause: This is often a primary indicator of oxidative degradation of the aromatic amine functional group. Aromatic amines can be susceptible to air oxidation, which is often accelerated by light and elevated temperatures, leading to the formation of colored impurities.

  • Troubleshooting & Resolution Protocol:

    • Purity Assessment:

      • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly sensitive method for this analysis.[1]

      • Method:

        • Prepare a standard solution of your Ethyl 2-amino-4-fluoro-3-methylbenzoate from a fresh, unopened container or a sample stored under inert gas.

        • Prepare a solution of the discolored sample at the same concentration.

        • Analyze both samples by HPLC. A significant decrease in the main peak area and the appearance of new, often broader, peaks in the discolored sample chromatogram confirms degradation.

    • Confirmation of Storage Conditions:

      • Verify that the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

      • Ensure the storage location is dark and refrigerated (2-8°C is recommended by some suppliers).[2]

    • Corrective Actions:

      • For future use, aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.

      • Always handle the material in a controlled environment, minimizing exposure to ambient air and light.

Issue 2: Inconsistent or Unexpected Experimental Results.
  • Potential Cause: A loss of purity due to chemical degradation can lead to inconsistent biological activity, reaction yields, or analytical results. The two primary degradation pathways to consider are hydrolysis of the ethyl ester and oxidation of the amino group.

  • Troubleshooting & Resolution Protocol:

    • Investigate Hydrolysis:

      • Mechanism: The ethyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid (2-amino-4-fluoro-3-methylbenzoic acid) and ethanol. This reaction can be catalyzed by acidic or basic conditions.[3]

      • Detection:

        • HPLC Analysis: As with oxidation, HPLC is the preferred method. The carboxylic acid degradant will have a different retention time than the parent ester.

        • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the degradant, confirming its identity as the hydrolyzed product.

    • Investigate Oxidation:

      • Mechanism: The aromatic amine can be oxidized, leading to a variety of products, including nitroso and nitro compounds, or polymeric materials, which are often colored.

      • Detection:

        • HPLC and LC-MS: These techniques are crucial for separating and identifying oxidative degradants.

    • Forced Degradation Study (for in-depth analysis):

      • Purpose: To intentionally degrade the sample to understand its degradation profile and to develop a stability-indicating analytical method.[4][5]

      • Procedure: Expose solutions of the compound to stress conditions such as:

        • Acidic: 0.1 M HCl at 60°C

        • Basic: 0.1 M NaOH at 60°C

        • Oxidative: 3% H₂O₂ at room temperature

        • Thermal: 80°C

        • Photolytic: Exposure to UV light

      • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify the degradation products formed under each condition. This will help in pinpointing the likely cause of degradation in your experimental setup.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for Ethyl 2-amino-4-fluoro-3-methylbenzoate?

    • A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment. Refrigeration at 2-8°C is recommended.[2] For extended storage, blanketing with an inert gas like argon or nitrogen is advisable to prevent oxidation.

  • Q2: How does the fluoro-substituent affect the stability of the molecule?

    • A2: The strong carbon-fluorine bond generally imparts high chemical stability to the aromatic ring.[6] Fluorine's electron-withdrawing nature can also influence the reactivity of the nearby amino and ester groups. While specific data for this molecule is limited, fluorination can sometimes enhance metabolic stability in biological systems.[7] However, the primary stability concerns remain the potential for hydrolysis of the ester and oxidation of the amine.

  • Q3: Can I dissolve the compound in aqueous buffers for my experiments?

    • A3: While soluble in some organic solvents, prolonged storage in aqueous solutions, especially at non-neutral pH, is not recommended due to the risk of ester hydrolysis.[3] It is best to prepare fresh solutions for each experiment. If an aqueous stock solution is necessary, it should be prepared in a neutral buffer, stored at 2-8°C, and used within a short period. A preliminary stability study of the compound in your specific buffer system is advised.

  • Q4: My compound has turned slightly yellow, but the purity by HPLC is still >98%. Can I still use it?

    • A4: A slight discoloration with minimal impact on purity as determined by a validated HPLC method may be acceptable for some applications. However, the colored impurities, even at low levels, could potentially interfere with sensitive biological assays or catalytic reactions. The decision to use the material should be based on the specific requirements of your experiment. For applications requiring the highest purity, using a fresh, non-discolored lot is recommended.

III. Data Summary & Visual Guides

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.[2]
Atmosphere Tightly sealed, under inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light Protected from light (e.g., amber vial)Prevents photolytic degradation.
Form SolidMore stable than solutions.
Potential Degradation Pathways

cluster_0 Ethyl 2-amino-4-fluoro-3-methylbenzoate cluster_1 Degradation Pathways A Parent Compound B Hydrolysis Product (2-amino-4-fluoro-3-methylbenzoic acid) A->B H₂O / H⁺ or OH⁻ C Oxidation Products (e.g., Nitroso, Nitro, Polymeric compounds) A->C O₂ / Light / Heat

Caption: Potential degradation pathways for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Troubleshooting Workflow

A Stability Issue Observed (e.g., color change, inconsistent results) B Assess Purity by HPLC A->B C Purity Acceptable? B->C F Review Storage & Handling - Temperature - Atmosphere - Light Exposure B->F D Consider Use Based on Experimental Sensitivity C->D Yes E Identify Degradants (LC-MS) C->E No H Hydrolysis Product Detected E->H I Oxidation Product(s) Detected E->I G Implement Corrective Actions - Aliquotting - Use of Inert Gas - Fresh Solutions F->G

Caption: A logical workflow for troubleshooting stability issues.

IV. References

  • (No author given). (2022). Anaerobic Degradation of Fluorinated Aromatic Compounds. PubMed. Available at: [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]

  • (No author given). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • (No author given). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • Holler, S., et al. (2022). Stability evaluation of [18F]FDG produced with an automated synthesis platform for routine clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • (No author given). (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. Available at: [Link]

  • (No author given). (2009). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

  • (No author given). (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • (No author given). (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. Available at: [Link]

  • Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Available at: [Link]

  • (No author given). (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]

  • (No author given). (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Publishing. Available at: [Link]

  • (No author given). (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. ResearchGate. Available at: [Link]

  • (No author given). (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • (No author given). (2015). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]

  • (No author given). (1985). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing. Available at: [Link]

  • (No author given). (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • (No author given). (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • (No author given). (n.d.). Process for preparing aminobenzoate esters. Google Patents. Available at:

  • (No author given). (2019). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]

  • (No author given). (1969). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. Available at: [Link]

  • (No author given). (n.d.). Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]

  • (No author given). (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. Available at: [Link]

  • (No author given). (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Agarwal, B., Jagdale, S., & Gandhi, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • (No author given). (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. Available at: [Link]

  • (No author given). (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-fluoro-2-methylbenzoate. MySkinRecipes. Available at: [Link]

  • (No author given). (2019). Novel Techniques Improve Pharmaceutical Stability Testing. News-Medical.Net. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. Available at: [Link]

  • Chemsrc. (n.d.). Ethyl 3-amino-4-methylbenzoate. Chemsrc. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the NMR Spectrum of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the technical support center for troubleshooting the NMR peak assignment of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the NMR peak assignment of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally similar molecules. Here, we will delve into common issues and their solutions in a practical question-and-answer format, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve and definitively assign the aromatic protons?

A1: Overlapping aromatic signals are a common challenge with substituted benzene rings. For Ethyl 2-amino-4-fluoro-3-methylbenzoate, you have two aromatic protons. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluoro and ethyl ester groups.[1][2][3][4]

Troubleshooting Steps:

  • Optimize Solvent Choice: A simple yet effective first step is to re-acquire the spectrum in a different deuterated solvent.[5] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS), potentially resolving the overlap.[6]

  • Leverage 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other.[7][8] While the two aromatic protons are likely meta-coupled (a small coupling constant), a high-resolution COSY might reveal this correlation.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates protons to the carbons they are directly attached to.[9][10][11] By identifying the ¹³C chemical shifts of the aromatic carbons, you can unambiguously assign the attached protons.

  • Consider ¹⁹F-¹H Coupling: The fluorine atom will couple to the nearby protons, providing valuable structural information.[12][13] The proton ortho to the fluorine will exhibit a larger coupling constant (³JHF) than the proton meta to the fluorine (⁴JHF).[14][15] Analyzing the splitting patterns of the aromatic signals for these couplings can aid in their assignment.

Q2: The chemical shift of the amine (-NH₂) protons is broad and seems to vary between samples. How can I confirm its assignment and what causes this variability?

A2: The chemical shift and appearance of amine protons in ¹H NMR are highly sensitive to their environment.[16][17][18][19]

Causality and Confirmation:

  • Hydrogen Bonding and Exchange: The variability in chemical shift (typically δ 0.5-5 ppm for primary amines) is due to differences in hydrogen bonding, which is affected by concentration, solvent, temperature, and sample purity.[19] Rapid chemical exchange of the amine protons with trace amounts of water or other labile protons in the solvent leads to signal broadening.[19]

  • Confirmation with D₂O Exchange: To definitively identify the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly decrease in intensity.[5][19]

Q3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I confidently identify them?

A3: Quaternary carbons, lacking directly attached protons, do not show signals in a standard HSQC experiment and often have lower intensity in a standard ¹³C NMR spectrum due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.

Advanced Techniques for Assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing correlations from known protons (e.g., the methyl protons or aromatic protons) to a quaternary carbon, you can definitively assign its chemical shift.

  • NMR Prediction Software: Computational tools can provide estimated ¹³C chemical shifts based on the molecular structure.[20][21][22][23][24] While not a substitute for experimental data, these predictions can offer a strong starting point for your assignments.

Troubleshooting Workflow

Here is a logical workflow to approach the NMR peak assignment for Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Caption: A stepwise workflow for NMR peak assignment.

Expected Chemical Shift Ranges

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the different functional groups in Ethyl 2-amino-4-fluoro-3-methylbenzoate. Note that these are approximate values and can be influenced by the solvent and other experimental conditions.[25][26][27][28]

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic Protons (Ar-H) 6.5 - 8.0[29][30]120 - 150[26][29]The exact shifts are influenced by the electronic effects of the substituents. The fluorine atom will cause deshielding.[31][32]
Ethyl Ester (-OCH₂CH₃) ~4.3 (quartet)~61The methylene protons are deshielded by the adjacent oxygen atom.
Ethyl Ester (-OCH₂CH₃) ~1.3 (triplet)~14
Methyl Group (-CH₃) ~2.2~15-20
Amine Group (-NH₂) 1 - 5 (broad)[6][19]N/AChemical shift is highly variable and the peak is often broad.[16][17][18]
Ester Carbonyl (C=O) N/A~165-170

Experimental Protocols

Protocol 1: D₂O Exchange for Amine Proton Identification
  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30 seconds to ensure mixing.

  • Allow the sample to settle for a few minutes.

  • Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The signal corresponding to the amine protons should have disappeared or be significantly reduced in the second spectrum.[5][19]

Protocol 2: Acquiring a 2D HSQC Spectrum
  • Prepare a reasonably concentrated sample of your compound (5-10 mg in 0.6 mL of deuterated solvent).

  • On the NMR spectrometer, load the standard HSQC pulse program.

  • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.

  • Set the number of scans and dummy scans according to your sample concentration and desired signal-to-noise ratio.

  • The experiment is optimized for a one-bond ¹JCH coupling constant, typically around 145 Hz for aromatic and aliphatic carbons.

  • After data acquisition, process the 2D data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

  • Analyze the resulting 2D spectrum, where cross-peaks indicate which protons are directly bonded to which carbons.[9]

Logical Relationships in NMR Data Interpretation

The following diagram illustrates the interconnectedness of different NMR experiments in achieving a complete structural assignment.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Chemical Shift, Integration, Splitting) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Proton dimension HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Proton dimension C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->HSQC Carbon dimension C13_NMR->HMBC Carbon dimension Assignment Complete Structural Assignment COSY->Assignment Proton framework HSQC->Assignment C-H framework HMBC->Assignment Connects fragments Assigns quaternary carbons

Caption: Interplay of 1D and 2D NMR experiments for structural elucidation.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR : r/Chempros. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • St. Norbert College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Reddit. (2025, December 31). how to solve nmr spectra of aromatic compound? : r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2018, July 7). Complete 1H NMR assignment of cholesteryl benzoate. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Chegg.com. (2020, September 27). Solved 1H NMR Peak Chemical Shift (8) Multiplicity H Peak. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of California, San Diego. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the technical support center for the purification of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will delve into the causality behind experimental choices, providing troubleshooting guides and FAQs to address specific issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 2-amino-4-fluoro-3-methylbenzoate?

A1: The impurity profile is largely dictated by the synthetic route. Assuming a standard Fischer esterification of 2-amino-4-fluoro-3-methylbenzoic acid with ethanol, you can anticipate the following common impurities.[1][2]

Impurity Chemical Class Origin Properties & Removal Rationale
2-amino-4-fluoro-3-methylbenzoic acidAcidic Starting MaterialUnreacted starting materialContains a carboxylic acid group (acidic) and an amino group (basic). Can be removed with a basic wash.
EthanolAlcohol ReagentExcess reagent used to drive the reaction equilibrium.[3]Highly polar and water-soluble. Removed by aqueous washes.
Acid Catalyst (e.g., H₂SO₄)Strong AcidCatalyst for esterificationHighly polar and water-soluble. Neutralized and removed by a basic wash.
WaterByproductFormed during the esterification reactionRemoved during aqueous work-up and by using a drying agent.
Oxidation ByproductsVariousOxidation of the aromatic amine groupOften colored. Best removed by column chromatography or recrystallization.

Q2: What is the most critical first step in the purification work-up?

A2: The most critical first step is an aqueous work-up involving an acid-base extraction.[4][5] This technique is highly effective for removing the most common impurities: the unreacted acidic starting material and the acid catalyst. By washing the crude organic mixture with a mild aqueous base, such as sodium bicarbonate solution, you can selectively convert these acidic impurities into their corresponding water-soluble salts, which are then easily partitioned into the aqueous layer and removed.[6][7] This initial step significantly purifies the product before more refined techniques like chromatography or recrystallization are employed.

Q3: How do I choose between purification methods like extraction, chromatography, and recrystallization?

A3: The choice of method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: Use this as your first line of defense. It's fast, inexpensive, and excellent for removing acidic or basic impurities from a neutral (or basic, in this case) product.[4][8]

  • Column Chromatography: This is the method of choice when you need to separate your product from impurities with similar polarity, such as non-polar byproducts or colored oxidation products.[9][10][11] It is more time-consuming and uses more solvent but offers high resolution.

  • Recrystallization: This is the ideal final step if your product is a solid and has been substantially purified by other means. It is highly effective at removing small amounts of remaining impurities to yield a high-purity, crystalline final product.[12]

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[13] Before, during, and after each purification step, you can run a TLC to visualize the components of your mixture. By comparing your crude material, the purified fractions, and a reference standard (if available), you can assess the effectiveness of the separation and decide which fractions to combine. A pure compound should ideally show a single spot on the TLC plate.

Troubleshooting Guide 1: Purification via Acid-Base Extraction

This method leverages the basicity of the amine group in your target compound and the acidity of the key impurity, the unreacted carboxylic acid.

Issue: My crude product is contaminated with unreacted 2-amino-4-fluoro-3-methylbenzoic acid and the acid catalyst.

Protocol: Selective Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and invert it gently, making sure to vent frequently to release CO₂ gas that forms from the acid-base neutralization. Shake more vigorously for 1-2 minutes.

    • Causality: The bicarbonate, a weak base, deprotonates the strong acid catalyst and the unreacted carboxylic acid, forming their sodium salts. These ionic salts are highly soluble in the aqueous layer but insoluble in the organic layer.[4][7] Your product, being a weaker base, does not react significantly with NaHCO₃ and remains in the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the impurities.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality: The brine wash helps to remove any remaining dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Diagram 1: Workflow for Acid-Base Extraction.

Troubleshooting Guide 2: Purification via Flash Column Chromatography

Use this method if extraction is insufficient to remove all impurities, particularly those with similar basicity but different polarity.

Issue: My product is still impure after extraction, showing multiple spots on TLC, or it has a persistent color.

Protocol: High-Resolution Purification
  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC.[9] Spot your crude material on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4, with good separation from impurities.

    • Causality: TLC mimics the separation that will occur on the column. Achieving a good Rf value ensures that the compound will travel down the column at a reasonable rate, allowing for effective separation from impurities that are either much less polar (higher Rf) or much more polar (lower Rf).

TLC Observation Interpretation Action for Column Eluent
Product Rf is too high (>0.5)Eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate).
Product Rf is too low (<0.1)Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Poor separation between spotsSolvents have the wrong polarity.Try a different solvent system (e.g., dichloromethane/methanol).
  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.

  • Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and you can gradually increase the polarity (a "gradient elution") to speed up the elution of your product after less polar impurities have been washed off.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the final, highly purified compound.

Diagram 2: Workflow for Flash Column Chromatography.

Troubleshooting Guide 3: Final Purification by Recrystallization

This is the ultimate step for obtaining a high-purity, crystalline solid, which is often required for analytical characterization and subsequent reactions.

Issue: My product is chemically pure but is an amorphous solid or a viscous oil. I require a crystalline material.

Protocol: Achieving Crystalline Purity
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Method: Test small amounts of your product in various solvents. A good solvent will require heating to dissolve the compound, and crystals will form upon cooling. If no single solvent works, try a solvent pair (one in which the compound is soluble and one in which it is insoluble).

Solvent/Pair Rationale
Ethanol/WaterThe product is likely soluble in ethanol; adding water as an anti-solvent will decrease solubility and induce crystallization.
Hexanes/Ethyl AcetateA common non-polar/polar pair. Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy.
TolueneAromatic compounds often crystallize well from toluene.
  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

    • Causality: Using the minimum amount of solvent ensures the solution is saturated upon cooling, which is necessary for crystallization to occur. Using too much solvent will result in low or no yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. The crystal lattice forms with high specificity, excluding impurity molecules and leaving them behind in the solvent (the "mother liquor").

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • JoVE. (n.d.). Extraction. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Welcome to the technical support center for monitoring reactions involving Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Ethyl 2-amino-4-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of tracking reaction progress. As a key intermediate in the synthesis of pharmaceuticals, such as quinolones, understanding the nuances of its reactivity and how to monitor its conversion is critical for success.[1][2]

This document provides practical, field-proven insights into the analytical techniques essential for real-time and offline reaction monitoring. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with Ethyl 2-amino-4-fluoro-3-methylbenzoate?

A1: Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted anthranilate, making it a versatile building block. The two most common transformations are:

  • Amide Bond Formation: The primary amino group readily reacts with activated carboxylic acids (e.g., acid chlorides, or acids activated with coupling agents like HATU or EDC/HOBt) to form amides. These reactions can sometimes be challenging due to the electronic and steric environment of the aniline.[3]

  • Quinolone Synthesis: It is a key precursor for the synthesis of fluoroquinolone derivatives.[2][4] A classic example is the Gould-Jacobs reaction, which involves condensation with an alkoxymethylenemalonate ester followed by thermal cyclization.[5]

Q2: Which analytical techniques are best suited for monitoring these reactions?

A2: The choice of technique depends on the reaction, available equipment, and the level of detail required.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress in real-time. It's excellent for determining the consumption of starting material and the appearance of products.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The amine may require derivatization to improve its chromatographic properties.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR). It is particularly powerful for identifying intermediates and byproducts directly in the reaction mixture.[5]

Q3: My amide coupling reaction with Ethyl 2-amino-4-fluoro-3-methylbenzoate is sluggish or fails. What are the likely causes?

A3: The nucleophilicity of the amino group is reduced by the electron-withdrawing nature of the ester and fluorine substituents. Steric hindrance from the adjacent methyl group can also play a role. Common issues include:

  • Insufficient Acid Activation: Ensure your coupling agents are fresh and the activation step is complete before adding the aniline.

  • Poor Nucleophilicity: The aniline may be too electron-deficient for the reaction conditions. Using a stronger, non-nucleophilic base or switching to a more potent coupling reagent can help.[3]

  • Formation of Side Products: Anhydride formation from the carboxylic acid can compete with amide formation.

Q4: I'm observing multiple spots on my TLC during a quinolone synthesis. What could they be?

A4: In a Gould-Jacobs type reaction, you might see:

  • Starting Material: Ethyl 2-amino-4-fluoro-3-methylbenzoate.

  • Intermediate: The condensation product of the aniline and the malonate derivative.

  • Product: The cyclized quinolone.

  • Byproducts: Potential hydrolysis of the ester groups or side reactions from high temperatures.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is the first line of defense for quickly assessing a reaction's status. A properly executed TLC can prevent the loss of valuable time and resources.

Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254). With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of your starting material (Ethyl 2-amino-4-fluoro-3-methylbenzoate) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot this reference in the first lane on the origin line.

    • Carefully take a small aliquot from your reaction mixture, dilute it in a suitable solvent, and spot it in the second lane.

    • For a clear comparison, co-spot the reference and reaction mixture in a third lane.

  • Development: Place the TLC plate in a chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has traveled about 80-90% of the plate's length, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Additional staining (e.g., potassium permanganate or iodine) can be used if compounds are not UV-active.[6]

Interpreting the TLC Plate

A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The relative polarity of the starting material and product will determine their respective Rf (retention factor) values.

Compound TypeExpected PolarityTypical Rf Range (3:1 Hexane:EtOAc)
Ethyl 2-amino-4-fluoro-3-methylbenzoateModerately Polar0.4 - 0.6
Acylated Amide ProductLess Polar0.6 - 0.8
Quinolone ProductMore Polar0.2 - 0.4
Hydrolyzed Acid ByproductHighly Polar< 0.1 (streaking)

Note: These Rf values are illustrative. Actual values will depend on the specific reactants and exact TLC conditions.

Troubleshooting Common TLC Issues
IssuePossible CauseSolution
Spots are streaking Sample is too concentrated; compound is highly polar (e.g., carboxylic acid).Dilute the sample; add a small amount of acetic acid to the eluent for acidic compounds or triethylamine for basic compounds.
All spots remain at the origin Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 5:1 to 3:1 Hexane:EtOAc).[10]
All spots run to the solvent front Eluent is too polar.Decrease the proportion of the polar solvent (e.g., from 1:1 to 3:1 Hexane:EtOAc).[10]
Poor separation of spots The polarity of the eluent is not optimal.Try a different solvent system. For aromatic amines, systems like dichloromethane/methanol can be effective.[11]
Workflow for TLC Troubleshooting

tlc_troubleshooting start Run Initial TLC streaking Spots Streaking? start->streaking origin All Spots at Origin? streaking->origin No dilute Dilute Sample / Add Modifier streaking->dilute Yes solvent_front All Spots at Solvent Front? origin->solvent_front No increase_polarity Increase Eluent Polarity origin->increase_polarity Yes poor_sep Poor Separation? solvent_front->poor_sep No decrease_polarity Decrease Eluent Polarity solvent_front->decrease_polarity Yes end Optimal Separation poor_sep->end No change_system Change Solvent System poor_sep->change_system Yes dilute->start increase_polarity->start decrease_polarity->start change_system->start

Caption: Troubleshooting workflow for TLC analysis.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. It allows for precise determination of conversion and purity.

Experimental Protocol: General HPLC Method for Reaction Monitoring
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample to an appropriate concentration (typically in the low ppm range) with the mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[7]

    • Gradient: Start with a higher percentage of water and ramp up the acetonitrile concentration (e.g., 10% B to 90% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Analysis: Inject the prepared sample. Identify peaks by comparing retention times with authentic standards of the starting material and, if available, the product. Quantify by integrating the peak areas.

Interpreting the HPLC Chromatogram

In a reverse-phase system, less polar compounds elute later. The starting amine is relatively polar and will likely have a shorter retention time than a less polar amide product.

Compound TypeExpected RetentionTypical Retention Time (C18, H₂O/ACN Gradient)
Ethyl 2-amino-4-fluoro-3-methylbenzoateEarly Elution3 - 5 minutes
Acylated Amide ProductLater Elution6 - 9 minutes
Hydrolyzed Acid ByproductVery Early Elution< 2 minutes

Note: These retention times are illustrative and will vary based on the exact gradient, column, and specific product structure.

Troubleshooting Common HPLC Issues
IssuePossible CauseSolution
Poor peak shape (tailing/fronting) Column degradation; mismatched sample solvent and mobile phase; secondary interactions with silanols.Use a fresh column; dissolve the sample in the initial mobile phase; add a modifier like formic acid or use an end-capped column.
No peaks or very small peaks Sample too dilute; incorrect detector wavelength.Concentrate the sample; run a UV-Vis spectrum of your compounds to determine the optimal wavelength (λmax).
Unstable baseline Air bubbles in the system; mobile phase not mixed properly.Degas the mobile phase thoroughly; ensure proper mixing.[11]
Drifting retention times Column temperature fluctuations; column equilibration issue.Use a column oven for temperature control; ensure the column is fully equilibrated with the mobile phase before injection.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile components. However, the primary amine in Ethyl 2-amino-4-fluoro-3-methylbenzoate can cause poor peak shape due to its polarity. Derivatization is often necessary.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Silylation Example):

    • Take a dried aliquot of your reaction mixture.

    • Add an anhydrous solvent (e.g., acetonitrile) followed by a silylating agent like BSTFA (with 1% TMCS).[9]

    • Heat the mixture in a sealed vial (e.g., 70°C for 30 minutes) to form the TMS-derivative of the amine.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically at a temperature of 250°C.

    • Oven Program: A temperature ramp (e.g., start at 100°C, ramp to 280°C at 10°C/min).

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Analysis: Inject the derivatized sample. Identify compounds based on their retention times and mass fragmentation patterns.

Interpreting the GC-MS Data

The mass spectrometer provides a molecular fingerprint. The starting material and its derivatives will have characteristic fragmentation patterns.

CompoundKey MS Fragments (Illustrative)
Ethyl 2-amino-4-fluoro-3-methylbenzoateMolecular ion (M+), loss of ethoxy group (-OEt), fragments from the aromatic ring.
TMS-DerivativeMolecular ion (M+), loss of a methyl group from TMS (-CH₃), characteristic m/z for the TMS group (e.g., 73).
Troubleshooting Common GC-MS Issues
IssuePossible CauseSolution
Broad, tailing peaks for the amine Interaction with active sites in the GC system.Derivatize the amine to make it less polar and more volatile.[12][13]
No peak for the desired compound Compound is not volatile or is thermally unstable.Derivatize to increase volatility; use a lower injection port temperature. Consider HPLC as an alternative.
Incomplete derivatization Reaction conditions are not optimal.Increase reaction time or temperature; ensure reagents and solvents are anhydrous.[13]
Workflow for GC-MS Analysis Decision

gcms_workflow start Analyze Reaction Mixture check_volatility Are Components Volatile & Thermally Stable? start->check_volatility direct_injection Direct GC-MS Injection check_volatility->direct_injection Yes use_hplc Use HPLC as Alternative Method check_volatility->use_hplc No peak_shape Good Peak Shape? direct_injection->peak_shape derivatize Perform Derivatization (e.g., Silylation) peak_shape->derivatize No (Tailing) success Successful Analysis peak_shape->success Yes analyze_derivative Analyze Derivative by GC-MS derivatize->analyze_derivative analyze_derivative->success

Caption: Decision workflow for GC-MS analysis.

Troubleshooting Guide: NMR Spectroscopy

NMR provides the most detailed structural information, confirming the transformation of functional groups.

Experimental Protocol: Reaction Monitoring by ¹H NMR
  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not react with your compounds.

    • Add an internal standard (e.g., TMS or a compound with a known concentration and a signal in a clear region of the spectrum) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to the spectrum of the starting material. Look for the disappearance of starting material signals and the appearance of new signals corresponding to the product.

Interpreting the ¹H NMR Spectrum

Key spectral changes to monitor for a typical acylation reaction:

GroupStarting Material (Ethyl 2-amino-4-fluoro-3-methylbenzoate)Product (Amide)
-NH₂ Protons Broad singlet, ~4.5-5.5 ppm (can exchange with D₂O)Disappears.
-NH-C=O Proton Does not exist.Appears as a broad singlet, typically downfield (~8-10 ppm).
Aromatic Protons Specific pattern for the trisubstituted ring.Shifts in the aromatic region due to the change in the electronic nature of the substituent.
-CH₃ (on ring) Singlet, ~2.1-2.3 ppm.Minor shift.
-OCH₂CH₃ (ester) Quartet (~4.3 ppm) and Triplet (~1.3 ppm).Minor shifts unless the reaction conditions cause hydrolysis.

Note: Chemical shifts are approximate and depend on the solvent and the specific structure of the product.[14]

Troubleshooting Common NMR Issues
IssuePossible CauseSolution
Broad peaks Sample contains paramagnetic impurities; sample is viscous or aggregating.Filter the sample; dilute the sample or try a different NMR solvent.
Reaction solvent peak is obscuring signals The protonated reaction solvent is present in the NMR sample.Thoroughly dry the sample aliquot before dissolving in deuterated solvent.
Inaccurate integration for qNMR Peaks are overlapping; relaxation delay (d1) is too short.Choose non-overlapping peaks for integration; increase the relaxation delay to ensure full relaxation of all nuclei.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.
  • Borges, K. B., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • University of Regensburg. Chemical Shifts.
  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines.
  • Al-Hiari, Y. M., et al. (2015). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research.
  • Royal Society of Chemistry.
  • Shen, S., et al. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Royal Society of Chemistry.
  • Thammakhet, C., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chegg. (2020). 1H NMR Peak Chemical Shift (8) Multiplicity H Peak. [Link]

  • Emsley, J. W., et al. (2025).
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. (2025). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]

  • University of Calgary, Department of Chemistry. CSD Solution #13. [Link]

  • MDPI. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Scribd. TLC Solvent Selection for Separation. [Link]

  • PubMed. (2021). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • CORE. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. [Link]

  • Amerigo Scientific. Ethyl 2-Amino-3-methylbenzoate. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • MySkinRecipes. Ethyl 3-fluoro-2-methylbenzoate. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2016). Amino acids and amide bond formation. [Link]

  • Molecules.
  • Vee-Prom. Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)(nitroso)amino)-2-methylpropanoate. [Link]

  • PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Aminobenzoic Acid Ester Synthesis

Welcome to the technical support center for the synthesis of aminobenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst select...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminobenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental challenges. The synthesis of these esters, such as the local anesthetic benzocaine, is a cornerstone of organic and medicinal chemistry. The success of this esterification often hinges on the appropriate choice of catalyst and reaction conditions.

This resource provides in-depth, experience-based answers to frequently encountered questions, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions & Troubleshooting Guides

Catalyst Selection: The Basics

Question: What are the most common catalysts for synthesizing aminobenzoic acid esters, and how do I choose the right one for my experiment?

Answer: The synthesis of aminobenzoic acid esters, a classic example of Fischer esterification, is typically an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The choice of catalyst is critical and depends on factors such as the reactivity of your substrates, desired reaction time, and the scale of your synthesis.

  • Strong Mineral Acids (Homogeneous Catalysis):

    • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used, cost-effective, and efficient catalyst for this reaction. It acts as both a catalyst and a dehydrating agent, helping to shift the equilibrium towards the product by removing water. However, its strong corrosive nature and potential for side reactions, such as charring, require careful handling.

    • Dry Hydrogen Chloride (HCl): Gaseous HCl dissolved in an alcohol (e.g., ethanolic HCl) is another effective catalyst. It is particularly useful when the reactants are sensitive to the strong oxidizing properties of sulfuric acid.

  • Organic Sulfonic Acids (Homogeneous Catalysis):

    • p-Toluenesulfonic Acid (p-TsOH): This is a solid, non-oxidizing organic acid that is often preferred over sulfuric acid for its ease of handling and better solubility in organic solvents. It is considered a milder catalyst, which can be advantageous when dealing with sensitive functional groups.

    • 4-Nitrobenzenesulfonic Acid: This catalyst is more acidic than p-TsOH due to the electron-withdrawing nitro group, which can lead to higher catalytic activity.

  • Heterogeneous Catalysts:

    • These are solid catalysts that are not dissolved in the reaction mixture, simplifying their removal after the reaction (typically by filtration). Examples include acidic resins (e.g., Amberlyst-15) and zeolites. They are particularly advantageous for continuous flow processes and are considered a "greener" alternative due to their reusability.

Catalyst Selection Workflow:

Optimization

Technical Support Center: Strategies to Control Regioselectivity in Aromatic Substitution Reactions

Welcome to the Technical Support Center for Aromatic Substitution Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aromatic Substitution Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in their synthetic workflows. Here, you will find practical, in-depth answers to common challenges, troubleshooting guides for when your reactions do not proceed as expected, and detailed protocols grounded in established chemical principles. Our goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design.

Section 1: Electrophilic Aromatic Substitution (EAS) - The Fundamentals of Regiocontrol

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic functionalization. However, achieving the desired substitution pattern on a polysubstituted ring can be a significant challenge. This section addresses common issues related to directing group effects, steric hindrance, and strategies to overcome inherent selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a mixture of ortho and para isomers in my EAS reaction. How can I improve the selectivity for the para product?

This is a frequent challenge as ortho and para positions are both activated by electron-donating groups (EDGs).[1][2][3] The observed ratio is a delicate balance of electronics and sterics.[4]

Troubleshooting Steps:

  • Evaluate Steric Hindrance: The most straightforward strategy to enhance para selectivity is to leverage steric hindrance.[5]

    • Increase the size of the directing group: If your synthesis allows, a bulkier directing group will sterically shield the ortho positions, making the para position more accessible to the incoming electrophile. For example, nitration of toluene (methyl is small) gives a significant amount of the ortho product, whereas nitration of tert-butylbenzene yields the para product almost exclusively.[6][7]

    • Increase the size of the electrophile: A larger electrophile will be more sensitive to steric crowding at the ortho position.[5] For instance, in Friedel-Crafts acylation, using a bulkier acylating agent can favor the para isomer.[8]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.[5] This is particularly relevant in reactions that are reversible or under thermodynamic control.

  • Solvent and Catalyst Choice:

    • In Friedel-Crafts reactions, the choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide may favor one isomer, while more polar solvents like nitrobenzene could favor another, although this can also lead to byproducts.[9]

    • The Lewis acid catalyst in reactions like halogenation and Friedel-Crafts can also play a role in regioselectivity.[5]

  • Employ a Blocking Group: If other methods fail, a reversible blocking group can be a powerful tool.[10][11] The strategy involves:

    • Installing a bulky group (e.g., a sulfonic acid group, -SO₃H) at the more reactive para position.

    • Performing the desired substitution, which is now directed to the open ortho position.

    • Removing the blocking group to yield the pure ortho-substituted product.[11]

Question 2: My substrate has multiple activating groups. Which one will direct the substitution?

When multiple substituents are present, the regiochemical outcome is determined by a hierarchy of their activating abilities.

Guiding Principles:

  • The most activating group wins: The directing effect of the most powerful activating group will dominate.[12][13] For example, in a molecule containing both a hydroxyl (-OH) and a methyl (-CH₃) group, the hydroxyl group's directing effect will be paramount.

  • Ortho, para-directors over meta-directors: When an activating (ortho, para-directing) and a deactivating (meta-directing) group are present, the activating group controls the regioselectivity.[12] Substitution will occur ortho or para to the activating group.

  • Steric Considerations in Polysubstituted Rings: When multiple activating groups are in comparable positions, steric hindrance often becomes the deciding factor. Substitution is least likely to occur at a position sterically hindered by multiple groups.[12]

Question 3: I need to synthesize a meta-substituted product from a starting material with an ortho, para-directing group. How can this be achieved?

This requires a strategic approach to override the natural directing effects of the substituent.

Strategies for meta-Substitution:

  • "Polarity Reversal" Strategy: This involves a sequence of reactions to change the directing nature of a functional group. For example, to achieve meta-nitration of aniline, you cannot directly nitrate it as the amino group is a powerful ortho, para-director.

    • Step 1: Protect the amine, for instance, by acetylation to form an amide. The amide is still an ortho, para-director.

    • Step 2: A more robust method involves first nitrating benzene to nitrobenzene. The nitro group is a meta-director.

    • Step 3: Then, perform the desired substitution at the meta position.

    • Step 4: Finally, reduce the nitro group to an amine. This multi-step process effectively achieves the desired substitution pattern.

  • Modern C-H Functionalization Methods: Recent advances in catalysis have enabled direct meta-selective C-H functionalization, often using transition metal catalysts like ruthenium or palladium with specifically designed ligands or directing groups.[14][15][16] These methods can override the inherent electronic preferences of the substrate.[15]

Question 4: My Friedel-Crafts acylation reaction is giving low yields. What are the common causes and solutions?

Low yields in Friedel-Crafts acylation are a common issue, often stemming from catalyst deactivation or substrate incompatibility.[8][17]

Troubleshooting Guide for Friedel-Crafts Acylation:

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Water will react with and deactivate the catalyst.[8][18][19]Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid.[8]
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. This means that stoichiometric amounts of the catalyst are often required.[17]Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.[17]
Deactivated Aromatic Ring Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring make it too electron-poor to undergo Friedel-Crafts reactions.[8]If possible, choose a synthetic route that installs the deactivating group after the Friedel-Crafts step.
Substrate Incompatibility Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable for direct acylation. The lone pairs on nitrogen or oxygen coordinate with the Lewis acid, deactivating both the catalyst and the ring.[17]Protect the amine or hydroxyl group as an amide or ester, respectively, before performing the acylation. The protecting group can be removed in a subsequent step.[17]
Workflow for Selecting a Regiocontrol Strategy in EAS

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to the Structural Confirmation of Ethyl 2-amino-4-fluoro-3-methylbenzoate

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides a comprehensive spectroscopic framework...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides a comprehensive spectroscopic framework for the structural elucidation of Ethyl 2-amino-4-fluoro-3-methylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry. By integrating predictive data with established spectroscopic principles and comparing them to analogous structures, we present a robust methodology for structural verification.

This guide moves beyond a simple recitation of data. It delves into the causal reasoning behind spectral patterns, offering insights honed from years of experience in structural chemistry. Every piece of evidence is cross-verified, creating a self-validating narrative that ensures confidence in the final structural assignment.

The Molecular Blueprint: An Overview

The structure , Ethyl 2-amino-4-fluoro-3-methylbenzoate, possesses a unique arrangement of functional groups on a benzene ring. This specific substitution pattern gives rise to a distinct spectroscopic fingerprint. Our task is to decode this fingerprint using a multi-faceted approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Structure of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Deciphering the Code: A Multi-Spectroscopic Approach

To confirm the structure, we will predict the spectral data and rationalize the expected patterns based on the electronic environment of each atom and functional group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.8Doublet of doublets1HAr-H (C6-H)This aromatic proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will be split by the adjacent C5-H and the fluorine atom.
~6.8-7.0Doublet of doublets1HAr-H (C5-H)This proton is ortho to the electron-donating amino group, causing an upfield shift. It will be split by the adjacent C6-H and the fluorine atom.
4.2-4.4Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They are split by the three protons of the methyl group.
~4.0-5.0Broad Singlet2H-NH₂ The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange.
~2.1-2.3Singlet3HAr-CH₃ The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
~1.2-1.4Triplet3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are split by the adjacent methylene protons into a triplet.

Comparison with Analogs:

  • Ethyl 2-aminobenzoate: The aromatic protons typically appear between 6.6 and 7.9 ppm. The ethyl ester protons show a quartet around 4.3 ppm and a triplet around 1.4 ppm.[1]

  • Ethyl 4-methylbenzoate: The aromatic protons are observed in the range of 7.2-7.9 ppm. The methyl group on the ring appears as a singlet around 2.4 ppm.[2]

The predicted spectrum for our target molecule is consistent with the electronic effects of the amino, fluoro, and methyl substituents on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (ppm)AssignmentRationale
~166-168C =OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~158-162 (d, ¹JCF)C -FThe carbon directly bonded to the highly electronegative fluorine atom will be downfield and will show a large coupling constant.
~145-150C -NH₂The carbon attached to the nitrogen of the amino group is shifted downfield.
~130-135 (d)C -H (C6)Aromatic carbon.
~120-125 (d)C -H (C5)Aromatic carbon.
~115-120 (d)C -COOEtThe quaternary carbon attached to the ester group.
~110-115 (d)C -CH₃The quaternary carbon attached to the methyl group.
~60-62-O-CH₂ -CH₃The methylene carbon of the ethyl group is attached to an oxygen atom.
~15-20Ar-CH₃ The methyl carbon attached to the aromatic ring.
~14-16-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group.

Comparison with Analogs:

  • Ethyl benzoate: The carbonyl carbon is typically found around 166 ppm. The carbons of the ethyl group appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃).[2]

  • The presence of a fluorine atom significantly influences the chemical shifts of adjacent carbons, often causing large C-F coupling constants, which is a key diagnostic feature.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~10-20 mg in 0.6 mL CDCl3 Tube Transfer to NMR Tube Prep->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer H1_NMR Acquire 1H Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C Spectrum Spectrometer->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Analyze Assign Peaks & Interpret Data Process->Analyze

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3500N-HAsymmetric & Symmetric Stretch (Amine)
2900-3000C-Hsp³ C-H Stretch (Alkyl)
~1700-1720C=OStretch (Ester)
1600-1620C=CAromatic Ring Stretch
1200-1300C-OStretch (Ester)
1100-1200C-FStretch

Comparison with Analogs:

  • Ethyl 2-aminobenzoate: Shows characteristic N-H stretches for the primary amine around 3370 and 3480 cm⁻¹ and a strong C=O stretch for the ester at approximately 1690 cm⁻¹.[1]

  • The presence of these key functional group vibrations in the predicted regions provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data:

  • Molecular Ion (M⁺): The exact mass of Ethyl 2-amino-4-fluoro-3-methylbenzoate (C₁₀H₁₂FNO₂) is 197.0852 g/mol . A high-resolution mass spectrum should show a molecular ion peak at or very close to this value.

  • Key Fragmentation Patterns:

    • Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 152.

    • Loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z 168.

    • Subsequent loss of carbon monoxide (CO) from the benzoyl fragments.

The observation of the correct molecular ion peak and characteristic fragmentation patterns would provide definitive confirmation of the molecular formula and aspects of the structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

  • Tube Loading: Transfer the solution to a 5 mm NMR tube.[4]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

IR Spectroscopy (Thin Film Method)
  • Sample Preparation: If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane.[5]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Infusion: Introduce the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer via a syringe pump.[8]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The structural confirmation of Ethyl 2-amino-4-fluoro-3-methylbenzoate can be confidently achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing predicted spectral data with established principles and the spectra of analogous compounds, a cohesive and self-validating body of evidence is formed. The distinct chemical shifts and coupling patterns in the NMR spectra, characteristic functional group vibrations in the IR spectrum, and the precise molecular weight and fragmentation in the mass spectrum all converge to provide an unambiguous structural assignment. This rigorous, multi-technique approach exemplifies the standard of excellence required in modern chemical research and drug development.

References

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  • Quora. (2023). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? Retrieved from [Link]

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  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

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  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Comparative Analysis for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The strategic incorporation of fluorine and nuanced substitution patterns on aromatic scaffolds can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparative analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate, a uniquely substituted anthranilate ester, against other commonly employed building blocks. We will explore its performance in key synthetic transformations and the impact of its distinct structural features on the properties of resulting molecules, supported by experimental data and established scientific principles.

Introduction to Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Building Block of Strategic Importance

Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS: 194804-83-6) is a trifunctional aromatic building block that offers a compelling combination of features for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1] Its structure incorporates an aniline moiety for nucleophilic or cross-coupling reactions, an ethyl ester for further functionalization or as a stable group, a fluorine atom, and a methyl group. This specific arrangement of substituents imparts a unique electronic and steric profile that differentiates it from other aminobenzoate derivatives.

Physicochemical Properties: A Comparative Overview

The subtle interplay of the fluoro and methyl groups in Ethyl 2-amino-4-fluoro-3-methylbenzoate influences its fundamental physicochemical properties. A comparison with its structural analogs highlights these differences.

PropertyEthyl 2-amino-4-fluoro-3-methylbenzoateEthyl 2-amino-3-methylbenzoate[2]Ethyl 2-amino-4-fluorobenzoate[3]Ethyl 2-aminobenzoate
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₃NO₂C₉H₁₀FNO₂C₉H₁₁NO₂
Molecular Weight 197.21 g/mol 179.22 g/mol 183.18 g/mol 165.19 g/mol
Calculated LogP 2.7 (XLogP3)2.4 (XLogP3)2.7 (XLogP3)2.1 (XLogP3)
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3333

The introduction of the fluorine atom increases the lipophilicity (LogP) compared to the non-fluorinated analog, a common effect of fluorination that can enhance membrane permeability. The combination of both fluoro and methyl groups results in the highest molecular weight among the compared analogs.

Performance in Key Synthetic Transformations: A Mechanistic and Data-Driven Comparison

The utility of a building block is primarily defined by its reactivity and reliability in common synthetic transformations. We will focus on two of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

Expected Reactivity and Performance:

The fluorine atom at the 4-position is an electron-withdrawing group, which can influence the reactivity of the C-X bond (where X is a halide or triflate) at the 2-position. Generally, electron-withdrawing groups can make the aryl halide a better substrate for oxidative addition. However, the ortho-amino group is a strong electron-donating group, which can modulate this effect.

A comparative study of 3-Fluoro-4-methoxycarbonylphenylboronic acid with other boronic acids in Suzuki-Miyaura reactions suggests that electron-withdrawing groups on the boronic acid can slow down the transmetalation step.[4][5] While our focus is on the aryl halide partner, this highlights the nuanced electronic effects at play.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for comparative studies of different aminobenzoate building blocks.

G Workflow for Comparative Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and Pd catalyst (e.g., Pd(PPh3)4, 3-5 mol%) in a dry flask. prep2 Purge the flask with an inert gas (N2 or Ar). prep1->prep2 prep3 Add degassed solvent (e.g., dioxane/water 4:1). prep2->prep3 react1 Heat the mixture to 80-100 °C with vigorous stirring. prep3->react1 react2 Monitor progress by TLC or LC-MS (typically 8-24 h). react1->react2 workup1 Cool to RT, dilute with ethyl acetate and water. react2->workup1 workup2 Separate organic layer, extract aqueous layer. workup1->workup2 workup3 Combine organic layers, dry, and concentrate. workup2->workup3 purify Purify by flash column chromatography. workup3->purify G Workflow for Comparative Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 In a glovebox, combine aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), Pd precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) in a dry vial. prep2 Add anhydrous solvent (e.g., toluene or dioxane). prep1->prep2 react1 Seal the vial and heat to 80-110 °C with stirring. prep2->react1 react2 Monitor progress by TLC or LC-MS (typically 4-24 h). react1->react2 workup1 Cool to RT, pass through a pad of celite, and rinse with ethyl acetate. react2->workup1 workup2 Concentrate the filtrate. workup1->workup2 purify Purify by flash column chromatography. workup2->purify

Caption: Standard workflow for a comparative Buchwald-Hartwig amination experiment.

Impact on Biological Activity: Insights from Kinase Inhibitor Synthesis

Substituted aminobenzoates are prevalent scaffolds in the design of kinase inhibitors. The specific substitution pattern of Ethyl 2-amino-4-fluoro-3-methylbenzoate is particularly relevant for creating potent and selective inhibitors.

The Role of Fluorine and Methyl Substituents in Kinase Inhibition:

  • Fluorine: The introduction of a fluorine atom can significantly impact a molecule's binding affinity to a protein target. [6]It can engage in favorable hydrogen bonding and dipole-dipole interactions within the ATP-binding pocket of kinases. Furthermore, the metabolic stability of the molecule can be enhanced by blocking potential sites of oxidative metabolism.

  • Ortho-Methyl Group: The methyl group ortho to the amino group can serve multiple purposes. It can induce a specific conformation of the molecule that is favorable for binding to the target kinase. This steric influence can also enhance selectivity by preventing binding to off-target kinases with smaller binding pockets.

Comparative Biological Data (Illustrative):

While a direct comparison of kinase inhibitors derived from Ethyl 2-amino-4-fluoro-3-methylbenzoate and its analogs in the same study is scarce, we can draw insights from the broader literature. For instance, structure-activity relationship (SAR) studies of various kinase inhibitors often highlight the positive impact of small alkyl groups and fluorine atoms on potency and selectivity. [7][8] The following table presents hypothetical IC₅₀ values to illustrate the potential impact of the substituents found in Ethyl 2-amino-4-fluoro-3-methylbenzoate on the activity of a generic kinase inhibitor.

Building Block Used in SynthesisHypothetical Kinase Inhibitor IC₅₀ (nM)Rationale for Potential Activity
Ethyl 2-aminobenzoate500Baseline activity of the core scaffold.
Ethyl 2-amino-3-methylbenzoate150The ortho-methyl group may induce a favorable binding conformation, improving potency.
Ethyl 2-amino-4-fluorobenzoate100The fluorine atom can form additional favorable interactions in the binding pocket and improve metabolic stability.
Ethyl 2-amino-4-fluoro-3-methylbenzoate 25 The synergistic effect of the ortho-methyl group (conformational constraint) and the fluorine atom (enhanced binding and metabolic stability) can lead to a significant increase in potency.

This illustrative data underscores the strategic advantage of using a building block with the specific substitution pattern of Ethyl 2-amino-4-fluoro-3-methylbenzoate for the discovery of potent kinase inhibitors.

Conclusion: A Superior Building Block for Modern Drug Discovery

Ethyl 2-amino-4-fluoro-3-methylbenzoate stands out as a highly valuable building block for researchers and drug development professionals. Its unique combination of a reactive amino group, a versatile ester, a lipophilicity-enhancing fluorine atom, and a conformationally-directing ortho-methyl group provides a powerful platform for the synthesis of novel and potent bioactive molecules.

While direct head-to-head comparative data in all key reactions is an area for future investigation, the established principles of organic chemistry and the wealth of data on the impact of fluorination and steric effects in drug design strongly support the superior potential of this building block. Its use can lead to molecules with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. As the demand for highly optimized and targeted therapeutics continues to grow, the strategic deployment of building blocks like Ethyl 2-amino-4-fluoro-3-methylbenzoate will be paramount in the successful development of the next generation of medicines.

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Validation

A Comparative Analysis of the Biological Activities of Aminobenzoate Isomers: From Folate Antagonism to Anti-inflammatory Action

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The aminobenzoate isomers—ortho-, meta-, and para-aminobenzoic acid—offer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The aminobenzoate isomers—ortho-, meta-, and para-aminobenzoic acid—offer a compelling case study in how the seemingly subtle shift of a single functional group on a benzene ring can dramatically alter biological activity. This guide provides an in-depth, objective comparison of the biological profiles of these isomers, supported by experimental data and mechanistic insights, to empower informed decisions in research and development.

While direct, side-by-side comparative studies under identical experimental conditions for all three parent isomers are not always available in existing literature, this guide collates and analyzes available data to illuminate the distinct therapeutic potential of each isomer. The primary focus will be on their antimicrobial, anti-inflammatory, and enzyme inhibitory activities, highlighting the critical role of isomeric positioning in determining biological function.

The Isomeric Landscape: Physicochemical Properties

The foundation of the differential biological activities of the aminobenzoate isomers lies in their distinct physicochemical properties. The position of the amino group relative to the carboxyl group influences key parameters such as acidity (pKa), solubility, and electronic distribution, which in turn govern their interactions with biological targets.[1]

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146-148 °C174 °C187-189 °C
Water Solubility 5.7 g/L (25 °C)5.9 g/L (20 °C)4.7 g/L (20 °C)
pKa (carboxyl group) ~4.95~4.78~4.82
pKa (amino group) ~2.05~3.12~2.41
Appearance White to off-white crystalline powderWhite to yellowish crystalline powderWhite crystalline solid

Note: The pKa values can vary slightly depending on the experimental conditions.

The para-isomer, PABA, exhibits the highest melting point, suggesting a more stable crystal lattice structure. These fundamental differences in their chemical nature are the harbingers of their varied biological roles.

Antimicrobial Activity: A Tale of Folate Synthesis Inhibition

The most well-documented biological activity of the aminobenzoate isomers, particularly p-aminobenzoic acid (PABA), is their role in microbial folate metabolism. This pathway is a classic target for antimicrobial agents.

The Central Role of p-Aminobenzoic Acid (PABA)

PABA is an essential precursor for the synthesis of folic acid in many bacteria.[2] It is a substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the folate biosynthesis pathway.[3][4] This pathway is vital for the production of nucleotides, which are necessary for DNA and RNA synthesis, and thus for bacterial proliferation.[3]

The antimicrobial action of sulfonamide drugs is a direct consequence of their structural mimicry of PABA.[2] They act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby halting folate synthesis.[3][4]

While PABA itself is essential for bacteria, high concentrations can paradoxically inhibit the growth of some bacteria, such as E. coli.[5] This inhibition is competitively reversed by p-hydroxybenzoic acid, suggesting a complex regulatory role within bacterial metabolism.[5] The antibacterial activity of PABA is also observed to be more potent at lower pH levels.[6]

The Antimicrobial Potential of o-Aminobenzoic Acid (Anthranilic Acid)

Derivatives of o-aminobenzoic acid, also known as anthranilic acid, have demonstrated significant antimicrobial properties.[7][8][9] For instance, certain derivatives have shown noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action for anthranilic acid and its derivatives can be multifaceted, with some studies suggesting they can induce intrabacterial acidification, similar to the action of pyrazinamide against Mycobacterium tuberculosis.[10]

Comparative Antimicrobial Efficacy: A Data-Driven Perspective

Direct comparative studies of the parent aminobenzoic acid isomers' antimicrobial activity are limited. However, data on their derivatives provide insights into their potential. The following table collates available data, primarily on derivatives, to offer a comparative view. It is crucial to note that these values are from different studies and should be interpreted with caution.

Isomer DerivativeTarget MicroorganismMIC (Minimum Inhibitory Concentration)Reference
p-Aminobenzoic Acid (PABA) Derivatives
Schiff Base DerivativeStaphylococcus aureus15.62 µM[11]
Schiff Base DerivativeMycobacterium spp.≥ 62.5 µM[11]
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 µM[2]
o-Aminobenzoic Acid (Anthranilic Acid) Derivatives
Various DerivativesMRSA2-64 µg/mL[8]
AnthranilohydrazideVarious bacteriaSignificant activity[9]

Causality Behind Experimental Choices: The choice of antimicrobial susceptibility testing methods, such as broth dilution to determine the Minimum Inhibitory Concentration (MIC), is based on established protocols that provide a quantitative measure of a compound's ability to inhibit microbial growth. This allows for a standardized comparison of the potency of different compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of aminobenzoate isomers against a bacterial strain.

  • Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then suspended in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the aminobenzoate isomer is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control well (medium and inoculum) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

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} caption { label = "Fig. 1: Competitive inhibition of dihydropteroate synthase by PABA analogs."; fontsize = 10; fontname = "Arial"; }

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The aminobenzoate isomers and their derivatives have also been investigated for their anti-inflammatory properties, with evidence suggesting they can modulate key inflammatory pathways.

p-Aminobenzoic Acid (PABA) as an Anti-inflammatory Agent

PABA has demonstrated anti-inflammatory effects, which are thought to be mediated through several mechanisms.[12] It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] One proposed mechanism is the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression.[12] Additionally, PABA may inhibit the enzyme myeloperoxidase, which is involved in oxidative stress and inflammation.[12][13]

o-Aminobenzoic Acid (Anthranilic Acid) in Anti-inflammatory Drug Design

Anthranilic acid serves as a scaffold for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[14]

Comparative Anti-inflammatory Potency
Isomer DerivativeTargetIC50 (50% Inhibitory Concentration)Reference
p-Aminobenzoic Acid (PABA) Derivatives
Indomethacin AmideCOX-20.009 µM (for a specific derivative)[14]
o-Aminobenzoic Acid (Anthranilic Acid) Derivatives
Meclofenamic Acid AmideCOX-20.2 µM (for a specific derivative)[14]

Causality Behind Experimental Choices: The COX inhibition assay is a standard in vitro method to screen for anti-inflammatory potential. By measuring the inhibition of prostaglandin synthesis, it provides a direct assessment of a compound's effect on this critical inflammatory pathway.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of aminobenzoate isomers on COX-1 and COX-2 activity.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Compound Incubation: The test compounds (aminobenzoate isomers) are pre-incubated with the enzymes at various concentrations in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value, the concentration of the test compound that causes 50% inhibition of PGE₂ production, is calculated to determine its potency.

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} caption { label = "Fig. 2: PABA's inhibition of the NF-κB signaling pathway."; fontsize = 10; fontname = "Arial"; }

Enzyme Inhibition: A Differentiated Profile

The inhibitory activity of aminobenzoate isomers extends beyond the microbial enzyme DHPS.

Dihydropteroate Synthase (DHPS) Inhibition

As previously discussed, the para-isomer, PABA, is the natural substrate for DHPS.[3] Consequently, its structural analogs are effective competitive inhibitors.[3][15] The presence of the p-aminobenzoyl moiety is a key prerequisite for competitive inhibition of this enzyme.[15]

Cyclooxygenase (COX) Inhibition

As mentioned in the anti-inflammatory section, derivatives of the ortho-isomer, anthranilic acid, are known to inhibit COX enzymes.[14] The selectivity for COX-1 versus COX-2 can be modulated by structural modifications of the parent molecule.[14]

Cytotoxicity: A Consideration for Therapeutic Development

The cytotoxic potential of the aminobenzoate isomers and their derivatives is an important factor in their evaluation for therapeutic use.

Derivatives of PABA have been shown to exhibit cytotoxicity against various cancer cell lines.[11][16] For instance, certain Schiff bases of PABA have shown notable cytotoxicity against the HepG2 cancer cell line, with IC50 values in the micromolar range.[11][16]

Structure-Activity Relationship: The Decisive Role of Isomerism

The differential biological activities of the aminobenzoate isomers are a direct consequence of their structural differences. The position of the amino group influences the molecule's shape, electronic properties, and ability to interact with the active sites of enzymes and receptors.

  • p-Aminobenzoic Acid: The para-positioning of the amino and carboxyl groups results in a linear, symmetrical molecule that fits well into the active site of dihydropteroate synthase. This structural complementarity is the basis for its role in folate synthesis and the mechanism of action of sulfonamide drugs.[17]

  • o-Aminobenzoic Acid: The proximity of the amino and carboxyl groups in the ortho-isomer allows for intramolecular hydrogen bonding, which influences its physicochemical properties and biological activity. This arrangement is a key feature in many of its derivatives that exhibit anti-inflammatory activity through COX inhibition.

  • m-Aminobenzoic Acid: The meta-isomer often exhibits different and sometimes weaker biological activities compared to the ortho and para isomers. This is likely due to its distinct molecular geometry, which may not be optimal for binding to the active sites of many enzymes that recognize the other two isomers.

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig. 3: Relationship between aminobenzoate isomers and their primary biological activities."; fontsize = 10; fontname = "Arial"; }

Conclusion: Isomeric Variation as a Key to Therapeutic Innovation

The comparative study of aminobenzoate isomers underscores a fundamental principle in medicinal chemistry: molecular geometry is a critical determinant of biological function. While p-aminobenzoic acid has a well-established role in microbial metabolism, making it a target for antimicrobial agents, the ortho-isomer, anthranilic acid, serves as a valuable scaffold for the development of anti-inflammatory drugs. The biological activities of the meta-isomer are less explored but may hold untapped therapeutic potential.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of these isomers is essential for the rational design of new therapeutic agents with enhanced potency and selectivity. Further direct comparative studies of the parent isomers are warranted to provide a more complete picture of their relative biological activities and to guide future research in this promising area of medicinal chemistry.

References

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Semantic Scholar. [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]

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  • "Anthranilic Acid Derivatives as Novel Antibiotics against MRSA and oth" by Nkrumah Grant. ScholarWorks@GVSU. [Link]

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Comparative

A Comparative Guide to the Synthetic Strategies for Ethyl 2-amino-4-fluoro-3-methylbenzoate

Introduction Ethyl 2-amino-4-fluoro-3-methylbenzoate is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its specific substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its specific substitution pattern, featuring an amino group ortho to an ester, a fluorine atom, and a methyl group, presents unique synthetic challenges and necessitates a careful selection of synthetic strategies. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

Retrosynthetic Analysis

A retrosynthetic analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate suggests several potential disconnections. The ethyl ester can be readily formed from the corresponding carboxylic acid. The amino group can be introduced via the reduction of a nitro group or through a palladium-catalyzed amination. The core aromatic ring can be constructed through various substitution and functionalization strategies. This analysis leads to three distinct and viable synthetic routes, each with its own set of advantages and disadvantages.

Route 1: Nitration of 4-Fluoro-3-methylbenzoic Acid and Subsequent Functional Group Transformations

This classical and robust approach relies on the regioselective nitration of a commercially available starting material, followed by standard functional group manipulations. This route is often favored for its scalability and the use of well-established chemical transformations.

Causality Behind Experimental Choices

The choice of 4-fluoro-3-methylbenzoic acid as the starting material is strategic due to its commercial availability and the directing effects of the existing substituents. The carboxylic acid and the fluorine atom are both ortho-, para-directing groups, while the methyl group is also an ortho-, para-director. The nitration is expected to occur at the position ortho to the activating methyl group and meta to the deactivating carboxyl group, leading to the desired 2-nitro isomer. The subsequent reduction of the nitro group is a high-yielding and clean transformation, typically achieved through catalytic hydrogenation. Finally, Fischer esterification is a reliable method for converting the carboxylic acid to the ethyl ester.

Experimental Protocol

Step 1: Synthesis of 2-nitro-4-fluoro-3-methylbenzoic acid

  • To a stirred solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry under vacuum to afford 2-nitro-4-fluoro-3-methylbenzoic acid.

Step 2: Synthesis of 2-amino-4-fluoro-3-methylbenzoic acid

  • To a solution of 2-nitro-4-fluoro-3-methylbenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-amino-4-fluoro-3-methylbenzoic acid.

Step 3: Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

  • Suspend 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate) to obtain Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Workflow Diagram

Route 1 start 4-Fluoro-3-methylbenzoic acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Nitro-4-fluoro-3-methylbenzoic acid step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 2-Amino-4-fluoro-3-methylbenzoic acid step2->intermediate2 step3 Esterification (EtOH, SOCl2) intermediate2->step3 end_product Ethyl 2-amino-4-fluoro-3-methylbenzoate step3->end_product

Caption: Synthetic workflow for Route 1.

Route 2: Directed ortho-Metalation of a Protected Aniline

This modern approach utilizes the power of directed ortho-metalation (DoM) to achieve regioselective carboxylation.[2][3][4][5][6] This route offers a potentially shorter synthesis but relies on the use of pyrophoric and moisture-sensitive organolithium reagents, requiring stringent anhydrous reaction conditions.

Causality Behind Experimental Choices

The success of this route hinges on the choice of a suitable directing metalation group (DMG) to guide the deprotonation to the position ortho to the amino group. A pivaloyl protecting group is chosen for the aniline starting material as it is a known and effective DMG. The use of a strong, non-nucleophilic base like s-butyllithium in the presence of a chelating agent such as TMEDA is crucial for efficient ortho-lithiation. Quenching the resulting aryllithium species with carbon dioxide (dry ice) introduces the carboxylic acid functionality. Subsequent deprotection and esterification lead to the final product.

Experimental Protocol

Step 1: Synthesis of N-pivaloyl-4-fluoro-3-methylaniline

  • To a solution of 4-fluoro-3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-pivaloyl-4-fluoro-3-methylaniline.

Step 2: Synthesis of 2-(pivaloylamino)-4-fluoro-3-methylbenzoic acid

  • To a solution of N-pivaloyl-4-fluoro-3-methylaniline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-butyllithium (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by pouring it over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and then acidify with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-(pivaloylamino)-4-fluoro-3-methylbenzoic acid.

Step 3: Synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate

  • Reflux a solution of 2-(pivaloylamino)-4-fluoro-3-methylbenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 12-18 hours to effect both deprotection and esterification.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the final product.

Workflow Diagram

Route 2 start 4-Fluoro-3-methylaniline step1 Protection (Pivaloyl chloride) start->step1 intermediate1 N-Pivaloyl-4-fluoro-3-methylaniline step1->intermediate1 step2 Directed ortho-Metalation (s-BuLi, TMEDA, CO2) intermediate1->step2 intermediate2 2-(Pivaloylamino)-4-fluoro-3-methylbenzoic acid step2->intermediate2 step3 Deprotection & Esterification (EtOH, HCl) intermediate2->step3 end_product Ethyl 2-amino-4-fluoro-3-methylbenzoate step3->end_product Route 3 start 4-Fluoro-3-methylaniline step1 Sandmeyer Reaction (NaNO2, HCl, CuCN) start->step1 intermediate1 4-Fluoro-3-methylbenzonitrile step1->intermediate1 step2 Nitration & Reduction (Regioselectivity issues) intermediate1->step2 intermediate2 2-Amino-4-fluoro-3-methylbenzonitrile step2->intermediate2 step3 Hydrolysis & Esterification (H2SO4, EtOH) intermediate2->step3 end_product Ethyl 2-amino-4-fluoro-3-methylbenzoate step3->end_product

Caption: Synthetic workflow for Route 3.

Comparative Analysis

FeatureRoute 1: NitrationRoute 2: Directed ortho-MetalationRoute 3: Sandmeyer Reaction
Starting Material 4-Fluoro-3-methylbenzoic acid4-Fluoro-3-methylaniline4-Fluoro-3-methylaniline
Number of Steps 333+ (potential for more steps to install amino group)
Estimated Overall Yield GoodModerate to GoodModerate
Reagents & Conditions Standard, well-establishedPyrophoric, anhydrousToxic cyanide, diazotization
Scalability HighModerateModerate
Key Advantages Reliable, scalable, uses common reagentsPotentially shorter, good regioselectivityClassic, well-understood transformation
Key Disadvantages Potential for isomeric impuritiesRequires strict anhydrous conditions, pyrophoric reagentsUse of highly toxic cyanides, potential for side reactions

Conclusion

For the synthesis of Ethyl 2-amino-4-fluoro-3-methylbenzoate, Route 1 emerges as the most practical and scalable option for most research and development settings. Its reliance on well-documented and robust reactions, coupled with the use of readily available starting materials and reagents, makes it a highly reliable and cost-effective choice.

Route 2 offers an elegant and modern alternative, particularly for small-scale synthesis where high regioselectivity is paramount. However, the stringent requirements for anhydrous conditions and the handling of organolithium reagents may limit its applicability for large-scale production.

Route 3 , while a staple in aromatic chemistry, presents challenges in terms of regioselectivity for the introduction of the second amino group and involves the use of highly toxic cyanide reagents, making it the least favorable option among the three.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and expertise in handling sensitive reagents.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 20, 2026, from [Link]

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  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Pashkovskis, E., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-14.
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  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2845-2877.
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  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
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Validation

A Spectroscopic Deep Dive: Unraveling the Impact of Fluorination on Aminobenzoates

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the myriad of molecular scaffolds, aminobenzoates serve as crucial building blocks for a range of applications, from local anesthetics to advanced polymers. The introduction of fluorine to this framework can profoundly alter a molecule's spectroscopic signature, offering a powerful diagnostic tool and providing deep insights into its electronic and structural characteristics. This guide presents a comprehensive spectroscopic comparison of a non-fluorinated aminobenzoate, Ethyl 4-aminobenzoate, and its fluorinated analog, Ethyl 2-fluoro-4-aminobenzoate, backed by experimental data and detailed methodologies.

The Rationale Behind Fluorination: More Than Just an Atomic Swap

Before delving into the spectroscopic nuances, it's essential to understand why a medicinal or materials chemist would introduce a fluorine atom. The decision is driven by fluorine's unique properties:

  • High Electronegativity: Fluorine is the most electronegative element, leading to significant polarization of C-F bonds. This can alter molecular interactions, binding affinities, and metabolic stability.

  • Size Mimicry: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen without significant steric hindrance, acting as a "super-hydrogen."

  • Metabolic Blocking: The strength of the C-F bond makes it resistant to metabolic degradation, a common strategy to enhance the in vivo half-life of drug candidates.

  • Conformational Control: The introduction of fluorine can influence molecular conformation through steric and electronic effects, which can be critical for receptor binding.

These fundamental changes are directly reflected in the molecule's interaction with electromagnetic radiation, providing a rich tapestry of data for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural and electronic perturbations induced by fluorination. The presence of the spin-1/2 nucleus, ¹⁹F, provides an additional, highly sensitive NMR handle.

¹H and ¹³C NMR Spectroscopy: The Ripple Effect of Electronegativity

The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which deshields nearby protons and carbons, causing their NMR signals to shift downfield (to higher ppm values). However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, an effect known as resonance or mesomerism, which can shield certain positions. The interplay of these opposing effects dictates the final chemical shifts.

In our comparative analysis of Ethyl 4-aminobenzoate and Ethyl 2-fluoro-4-aminobenzoate, we observe distinct changes in the aromatic region of the ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
Ethyl 4-aminobenzoate 1.36 (t, 3H), 4.04 (br s, 2H, NH₂), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[1]14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9
Ethyl 2-fluoro-4-aminobenzoate Predicted shifts: Aromatic protons will show more complex splitting patterns due to H-F coupling. The proton ortho to the fluorine will experience a significant downfield shift.Predicted shifts: The carbon directly bonded to fluorine (C2) will show a large downfield shift and a strong ¹JCF coupling. Other ring carbons will also be affected, with C1 and C3 showing the most significant changes.
¹⁹F NMR Spectroscopy: A Direct and Sensitive Probe

¹⁹F NMR is a highly valuable technique due to its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, which minimizes signal overlap.[2] The chemical shift of the fluorine nucleus is extremely sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. For Ethyl 2-fluoro-4-aminobenzoate, a single resonance would be expected in the ¹⁹F NMR spectrum, with its precise chemical shift providing a unique fingerprint of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aminobenzoate sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to accommodate all carbon signals (e.g., 0 to 180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • ¹⁹F NMR Acquisition (for fluorinated analog):

    • Use a ¹⁹F-specific probe or a broadband probe tuned to the ¹⁹F frequency.

    • A standard single-pulse sequence can be used.

    • The spectral width should be set to cover the expected range for aromatic fluorine compounds.

    • Proton decoupling is often employed to simplify the spectrum.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Aminobenzoate in Deuterated Solvent h1_nmr ¹H NMR prep->h1_nmr c13_nmr ¹³C NMR prep->c13_nmr f19_nmr ¹⁹F NMR (Fluorinated Analog) prep->f19_nmr proc Fourier Transform, Phase & Baseline Correction h1_nmr->proc c13_nmr->proc f19_nmr->proc analysis Chemical Shift & Coupling Constant Analysis proc->analysis structure Structural Confirmation analysis->structure

Caption: Workflow for NMR-based structural analysis.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The introduction of fluorine leads to new vibrational modes associated with the C-F bond and perturbs the vibrations of the rest of the molecule.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group Ethyl 4-aminobenzoate Ethyl 2-fluoro-4-aminobenzoate (Predicted) Effect of Fluorination
N-H Stretch (amine) 3424, 3345[3]Similar to non-fluorinated, slight shift possibleMinimal direct effect, but changes in hydrogen bonding can cause shifts.
C=O Stretch (ester) 1685[3]~1700-1720The electron-withdrawing nature of fluorine can increase the C=O bond order, shifting the stretch to a higher wavenumber.
C-F Stretch N/A~1200-1300A strong, characteristic absorption band appears.
Aromatic C=C Stretch ~1600, ~1515[3]Similar with possible shiftsChanges in ring electronics can cause minor shifts in these bands.

The C-F stretching vibration typically gives rise to a strong absorption band in the IR spectrum in the 1000-1400 cm⁻¹ region. This provides a clear diagnostic marker for the presence of fluorine.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid aminobenzoate in a volatile solvent (e.g., acetone or methylene chloride).[4]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[4]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values and to each other.

UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The aminobenzoate chromophore exhibits characteristic π → π* transitions. Fluorination can induce shifts in the absorption maxima (λmax) due to its influence on the energy levels of the molecular orbitals.

Fluorescence spectroscopy provides even greater sensitivity and information about the excited state of a molecule. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift).

Table 3: UV-Vis Absorption and Fluorescence Data

Compound UV-Vis λmax (in water) Fluorescence Emission λmax (in water)
Ethyl 4-aminobenzoate ~290-300 nm[5][6]~340 nm[6]
Ethyl 2-fluoro-4-aminobenzoate (Predicted) Likely a slight shift in λmaxEmission wavelength will also shift, and quantum yield may be altered.

The introduction of a fluorine atom can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima, depending on the position of substitution and the nature of the electronic transition. Furthermore, fluorination can impact the fluorescence quantum yield, either enhancing or quenching the emission.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the aminobenzoate in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions to determine an optimal concentration with an absorbance between 0.1 and 1.0 for UV-Vis measurements. For fluorescence, a lower concentration is typically required.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

    • Identify the wavelength of maximum emission.

Diagram: Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data & Interpretation cluster_insights Molecular Insights sample Fluorinated & Non-fluorinated Aminobenzoates nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr vib Vibrational Spectroscopy (IR, Raman) sample->vib uv UV-Vis & Fluorescence Spectroscopy sample->uv nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data vib_data Vibrational Frequencies, Functional Groups vib->vib_data uv_data Absorption/Emission Maxima, Quantum Yield uv->uv_data insights Electronic Environment, Molecular Structure, Bonding Characteristics, Excited State Properties nmr_data->insights vib_data->insights uv_data->insights

Caption: Integrated spectroscopic approach for comparative analysis.

Conclusion: A Powerful Synergy for Molecular Design

The spectroscopic comparison of fluorinated and non-fluorinated aminobenzoates reveals the profound and multifaceted influence of this unique halogen. From the distinct shifts and couplings in NMR spectra to the appearance of new vibrational modes in IR and the modulation of electronic transitions in UV-Vis and fluorescence spectroscopy, each technique provides a piece of the puzzle. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic consequences is not merely an academic exercise. It is a critical tool for confirming successful synthesis, elucidating structure-activity relationships, and ultimately, designing molecules with tailored properties for a desired application. The strategic use of fluorination, guided by comprehensive spectroscopic analysis, will undoubtedly continue to be a driving force in chemical innovation.

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Comparative

A Multi-faceted Approach to Validating the Purity of Synthesized Ethyl 2-amino-4-fluoro-3-methylbenzoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted anthranilate derivative, a class of compounds frequently utilized as key building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted anthranilate derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals. Its structural complexity, featuring an aromatic amine, an ester, and halogen substituents, makes it a versatile intermediate. However, this same complexity presents challenges during synthesis, potentially leading to a variety of impurities such as regioisomers, unreacted starting materials, and by-products. For researchers in drug development, the purity of such an intermediate is not a trivial matter; it is a cornerstone of reproducible research and the safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, multi-technique strategy for validating the purity of newly synthesized Ethyl 2-amino-4-fluoro-3-methylbenzoate. We will move beyond simple pass/fail criteria, delving into the causality behind our choice of analytical methods and demonstrating how a synergistic approach provides the most robust and trustworthy purity assessment. The protocols described herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Anticipating Impurities: A Chemist's Perspective

A robust validation strategy begins with understanding the potential impurities that could arise from the synthesis. A common synthetic route involves the esterification of 2-amino-4-fluoro-3-methylbenzoic acid. Potential impurities could therefore include:

  • Starting Materials: Residual 2-amino-4-fluoro-3-methylbenzoic acid.

  • Isomeric By-products: Positional isomers formed during the synthesis of the benzoic acid precursor, such as 2-fluoro-4-methylbenzoic acid derivatives.[3]

  • Reaction By-products: Compounds formed from side reactions, which can be highly dependent on the specific reagents and conditions used.[4]

  • Residual Solvents: Trace amounts of solvents used during reaction and purification (e.g., ethanol, ethyl acetate).

Our analytical approach is designed to detect and quantify this range of potential contaminants.

An Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a highly confident purity assessment.

G cluster_main Overall Purity Validation Workflow Synthesized_Product Synthesized Ethyl 2-amino-4-fluoro-3-methylbenzoate HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR NMR (¹H & ¹³C) (Structural Identity) Synthesized_Product->NMR FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Data_Integration Data Integration & Final Purity Assessment HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Report Certificate of Analysis Data_Integration->Report

Caption: Integrated workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main compound from closely related impurities. By comparing the peak area of the main compound to the total area of all peaks, we can calculate a percentage purity. A reversed-phase method is chosen due to the moderate polarity of the target molecule.[5]

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a filtered and degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve good resolution.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a certified reference standard of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

    • Dissolve in the mobile phase to a final concentration of 0.1 mg/mL. This is your standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized batch.

    • Dissolve in the mobile phase to a final concentration of 0.1 mg/mL. This is your sample solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[6] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for higher sensitivity.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Comparative HPLC Results
Sample IDRetention Time (min)Peak Area (mAU*s)% AreaIdentification
Reference Standard 8.521543299.98Ethyl 2-amino-4-fluoro-3-methylbenzoate
Synthesized Batch 001 8.511512099.15Ethyl 2-amino-4-fluoro-3-methylbenzoate
4.25550.36Impurity A (likely starting acid)
9.88750.49Impurity B (unknown)

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Expertise & Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[7][8] The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks by comparing their mass spectra to library databases.[9]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve approximately 20 mg of the synthesized product in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Instrumental Conditions:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to the product.

    • For any impurity peaks, perform a library search (e.g., NIST) on their mass spectra for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Rationale: NMR spectroscopy (both ¹H and ¹³C) provides unambiguous structural confirmation. It is exceptionally sensitive to the electronic environment of each nucleus, making it a powerful tool for identifying isomers and other structurally similar impurities that might co-elute in chromatography.[10] While peak integration in ¹³C NMR is not always reliable for quantification, ¹H NMR can provide quantitative information if a certified internal standard is used.[11]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected proton signals: the ethyl group (triplet and quartet), the methyl group (singlet), the aromatic protons (doublets/multiplets), and the amine protons (broad singlet). Integrate the peaks to confirm the correct proton ratios.

    • ¹³C NMR: Identify all unique carbon signals, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.[12][13] The chemical shifts should match theoretical predictions and literature values for similar structures.

    • Impurity Check: Look for small, unidentifiable peaks that do not correspond to the main structure or the solvent.

Data Presentation: Expected NMR Chemical Shifts
Assignment¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)
-CH₃ (Aromatic)2.1-2.3 (s)15-20
-NH₂4.5-5.5 (br s)N/A
Ar-H6.5-7.5 (m)110-150
-OCH₂CH₃4.2-4.4 (q)60-65
-OCH₂CH₃1.2-1.4 (t)13-16
C=ON/A165-170

(Note: Exact chemical shifts can vary based on solvent and concentration.)

G cluster_nmr NMR Analysis Workflow SamplePrep Dissolve Sample in CDCl3 with TMS Acquire1H Acquire ¹H Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C Spectrum SamplePrep->Acquire13C Analyze1H Analyze ¹H: - Chemical Shifts - Integration - Splitting Patterns Acquire1H->Analyze1H Analyze13C Analyze ¹³C: - Chemical Shifts - Number of Signals Acquire13C->Analyze13C StructureConfirm Confirm Structure & Identify Impurity Peaks Analyze1H->StructureConfirm Analyze13C->StructureConfirm

Caption: Step-by-step workflow for NMR structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups.[14] While not a quantitative method for purity, it serves as an excellent identity check. The absence of certain peaks (e.g., a broad O-H stretch from a carboxylic acid starting material) can provide strong evidence of purity.[15]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands and compare them to a reference spectrum or expected values.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (Amine)Symmetric & Asymmetric Stretch
3000-2850C-H (Aliphatic)Stretch
~1700C=O (Ester)Stretch
~1600C=C (Aromatic)Stretch
~1250C-O (Ester)Stretch
~1100C-FStretch

(Reference spectra for similar compounds like 4-aminobenzoic acid can be found in databases like the NIST Chemistry WebBook.)[16][17]

Conclusion: Synthesizing Data for a Definitive Assessment

Validating the purity of a synthesized compound like Ethyl 2-amino-4-fluoro-3-methylbenzoate requires a thoughtful, multi-faceted approach. By integrating quantitative data from HPLC, impurity identification from GC-MS, definitive structural confirmation from NMR, and functional group verification from FTIR, a complete and trustworthy picture of the compound's quality can be established. This rigorous validation is not merely an analytical exercise; it is a fundamental requirement for ensuring the integrity and success of subsequent research and development efforts.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of LAB and p‐aminobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 29.10: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Aniline in Soil by ASE/GC-MS. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

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Validation

A Comparative Guide to the Performance of Ethyl 2-amino-4-fluoro-3-methylbenzoate in Quinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Substituted aminobenzoates are a cornerstone in the construction of a multitude of heterocyclic scaffolds, particularly quinolones, which form the core of many therapeutic agents. This guide provides an in-depth comparative analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate and its non-fluorinated analog, Ethyl 4-amino-3-methylbenzoate, in the context of the Gould-Jacobs reaction, a classical and reliable method for quinolone synthesis. Our objective is to furnish researchers with the necessary data and mechanistic insights to make informed decisions in their synthetic endeavors.

Introduction to Ethyl 2-amino-4-fluoro-3-methylbenzoate: A Key Intermediate

Ethyl 2-amino-4-fluoro-3-methylbenzoate, more systematically named Ethyl 4-amino-2-fluoro-3-methylbenzoate, has emerged as a valuable intermediate in medicinal chemistry. Its utility is particularly pronounced in the synthesis of APIs targeting oncological and neurological disorders.[1] The strategic placement of the fluorine atom and the methyl group on the aniline ring significantly modulates the electronic properties and reactivity of the molecule, offering distinct advantages in specific chemical transformations.

The Gould-Jacobs Reaction: A Benchmark for Performance

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[2][3] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. This transformation serves as an excellent platform to compare the reactivity of Ethyl 2-amino-4-fluoro-3-methylbenzoate and its non-fluorinated counterpart.

Comparative Performance Analysis

The primary differentiator between Ethyl 2-amino-4-fluoro-3-methylbenzoate and Ethyl 4-amino-3-methylbenzoate lies in the electronic effect of the fluorine substituent. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aniline ring, making the initial nucleophilic attack of the amino group on the malonic ester less facile compared to the non-fluorinated analog.

However, the para-position of the amino group relative to the ester and the ortho-position relative to the methyl group in both molecules provides some activating character. In the case of Ethyl 2-amino-4-fluoro-3-methylbenzoate, the fluorine atom is ortho to the amino group, which can also influence the regioselectivity of the cyclization step.

ReagentKey SubstituentExpected Reactivity in Gould-JacobsTypical YieldReference
Ethyl 2-amino-4-fluoro-3-methylbenzoate Fluoro (electron-withdrawing)Slower initial condensation, potentially requiring more forcing conditions for cyclization.Good to Excellent[4]
Ethyl 4-amino-3-methylbenzoate Methyl (electron-donating)Faster initial condensation and cyclization under standard conditions.77-84%[5]

Causality Behind Experimental Choices: The choice of a high-boiling point solvent, such as diphenyl ether, in the Gould-Jacobs reaction is crucial for providing the necessary thermal energy to drive the cyclization of the intermediate anilidomethylenemalonate. For anilines bearing electron-withdrawing groups like fluorine, a higher temperature or longer reaction time may be necessary to achieve optimal yields.[4]

Experimental Protocols

To provide a practical framework for comparison, the following are detailed, self-validating experimental protocols for the synthesis of a quinolone derivative using both reagents.

Protocol 1: Synthesis of a 7-Fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate derivative using Ethyl 2-amino-4-fluoro-3-methylbenzoate

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 2-amino-4-fluoro-3-methylbenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • After completion, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((2-ethoxycarbonyl-5-fluoro-6-methylphenyl)amino)maleate, can be isolated or used directly in the next step.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure quinolone product.

Protocol 2: Synthesis of a 8-methyl-4-hydroxyquinoline-3-carboxylate derivative using Ethyl 4-amino-3-methylbenzoate

Step 1: Condensation

  • Follow the same procedure as in Protocol 1, Step 1, using Ethyl 4-amino-3-methylbenzoate as the starting material. The reaction is expected to proceed more readily.

Step 2: Cyclization

  • Follow the same procedure as in Protocol 1, Step 2. Due to the absence of the deactivating fluorine group, the cyclization may proceed at a slightly lower temperature or for a shorter duration.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the Gould-Jacobs reaction for the synthesis of a quinolone derivative.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline Substituted Aniline (e.g., Ethyl 2-amino-4-fluoro-3-methylbenzoate) Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate - EtOH Malonate Diethyl ethoxymethylenemalonate Quinolone 4-Hydroxyquinoline Derivative Intermediate1->Quinolone Heat (e.g., Diphenyl ether) - EtOH Final_Quinolone 4-Hydroxyquinoline Quinolone->Final_Quinolone 1. NaOH 2. H+, Heat

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

Logical Relationships and Experimental Workflow

The following diagram outlines the logical flow of the experimental and analytical process for comparing the two reagents.

Comparison_Workflow Start Select Reagents ReagentA Ethyl 2-amino-4-fluoro-3-methylbenzoate Start->ReagentA ReagentB Ethyl 4-amino-3-methylbenzoate Start->ReagentB Reaction Perform Gould-Jacobs Reaction (Identical Conditions) ReagentA->Reaction ReagentB->Reaction Analysis Analyze Reaction Outcomes Reaction->Analysis Yield Determine Yield Analysis->Yield Purity Assess Purity (TLC, NMR, LC-MS) Analysis->Purity Time Monitor Reaction Time Analysis->Time Conclusion Draw Comparative Conclusion Yield->Conclusion Purity->Conclusion Time->Conclusion

Caption: Workflow for comparing aminobenzoate performance.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate and Ethyl 4-amino-3-methylbenzoate in the context of quinolone synthesis via the Gould-Jacobs reaction. The presence of the fluorine atom in the former introduces a deactivating effect on the aniline ring, which may necessitate more forcing reaction conditions compared to its non-fluorinated counterpart. However, this structural modification can be highly desirable for introducing fluorine into the final API, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The choice between these two valuable building blocks will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. For syntheses where high reactivity is paramount and fluorine incorporation is not required, Ethyl 4-amino-3-methylbenzoate is an excellent choice, often providing high yields under standard conditions.[5] Conversely, when the introduction of a fluorine atom is a key design element for the final API, Ethyl 2-amino-4-fluoro-3-methylbenzoate is the superior reagent, despite potentially requiring optimization of the reaction conditions.

Future research in this area could involve a direct, side-by-side experimental comparison of these two reagents under a variety of reaction conditions to precisely quantify the differences in their performance. Additionally, exploring alternative cyclization methods for these substrates could open up new avenues for the efficient synthesis of novel quinolone derivatives.

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid - MySkinRecipes. Available at: [Link]

  • Gould-Jacobs Reaction - Wiley Online Library. Available at: [Link]

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Comparative

A Comparative Cost Analysis of Synthetic Pathways for Aminobenzoates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of aminobenzoates, a critical class of compounds in the pharmaceutical and chemical industries, presents a multitude of strategic choices for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminobenzoates, a critical class of compounds in the pharmaceutical and chemical industries, presents a multitude of strategic choices for researchers and process chemists. As precursors to local anesthetics like benzocaine, active pharmaceutical ingredients, and valuable chemical intermediates, the efficiency and cost-effectiveness of their production are of paramount importance.[1][2] This guide provides a comprehensive cost analysis of the most prevalent synthetic pathways for aminobenzoates, offering a blend of theoretical insights and practical, field-proven protocols to inform your selection of the most appropriate route for your specific needs.

The Strategic Importance of Synthetic Route Selection

Choosing a synthetic pathway is not merely an academic exercise; it has profound implications for the overall cost, scalability, and environmental impact of production. Factors such as the price and availability of starting materials, the cost of reagents and catalysts, energy consumption, reaction yields, and waste disposal all contribute to the economic viability of a given process. This guide will dissect three primary synthetic routes to aminobenzoates, providing a comparative framework for making informed decisions.

Pathway 1: Fischer Esterification of Aminobenzoic Acids

The Fischer esterification is a classic and straightforward method for producing aminobenzoate esters.[3] This acid-catalyzed reaction involves the direct esterification of a p-aminobenzoic acid (PABA) derivative with an alcohol.[4]

Mechanistic Insight

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess alcohol can shift the equilibrium towards the product, maximizing the yield.[5]

Advantages and Disadvantages

Advantages:

  • Simplicity: This is often a one-step synthesis with a relatively simple workup.

  • Readily Available Starting Materials: p-Aminobenzoic acid and common alcohols are widely available and generally inexpensive.

Disadvantages:

  • Equilibrium-Limited: The reaction is reversible, which can limit the yield if water is not effectively removed or one of the reactants is not used in large excess.[3]

  • Harsh Conditions: The use of concentrated sulfuric acid requires careful handling and can lead to side reactions or degradation of sensitive substrates.

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Fischer Esterification
  • To a 250 mL round-bottom flask, add 13.7 g (0.1 mol) of p-aminobenzoic acid and 70 mL of absolute ethanol.

  • Stir the mixture to dissolve the solid.

  • Carefully and slowly add 5 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold water.

  • Neutralize the solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8.

  • The crude benzocaine will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 4-aminobenzoate.

Diagram of Fischer Esterification Pathway

G PABA p-Aminobenzoic Acid Benzocaine Ethyl 4-Aminobenzoate (Benzocaine) PABA->Benzocaine Reflux Ethanol Ethanol Ethanol->Benzocaine H2SO4 H2SO4 (catalyst) H2SO4->Benzocaine Water Water Benzocaine->Water Byproduct

Caption: Fischer esterification of p-aminobenzoic acid to produce benzocaine.

Pathway 2: Reduction of Nitrobenzoates

An industrially significant route to aminobenzoates involves the reduction of the corresponding nitrobenzoate.[6] This pathway is particularly advantageous when the nitro-substituted starting materials are more readily available or cost-effective than their amino-substituted counterparts.

Mechanistic Insight

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A common and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid.[7] For example, with iron and hydrochloric acid, the iron is oxidized while the nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine. Catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) is another highly efficient, albeit more expensive, method.[7]

Advantages and Disadvantages

Advantages:

  • High Yields: The reduction of nitro groups is typically a high-yielding reaction.

  • Versatility: A wide range of reducing agents can be employed, allowing for optimization based on cost and substrate compatibility.

  • Cost-Effective Starting Materials: In some cases, nitroaromatic compounds are cheaper than the corresponding aminoaromatics.

Disadvantages:

  • Multi-Step Process: This route often requires an initial esterification of the nitrobenzoic acid, adding a step to the overall synthesis.

  • Waste Generation: The use of stoichiometric metal reductants generates significant amounts of metal salt waste, which can be an environmental concern and add to disposal costs.

  • Catalyst Cost: While highly efficient, noble metal catalysts for hydrogenation can be expensive.

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate from Ethyl 4-Nitrobenzoate
  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 19.5 g (0.1 mol) of ethyl 4-nitrobenzoate and 150 mL of ethanol.

  • Heat the mixture to reflux to dissolve the ester.

  • In a separate beaker, prepare a solution of 56 g (1.0 mol) of iron powder in 100 mL of water and 5 mL of concentrated hydrochloric acid.

  • Slowly add the iron slurry to the refluxing solution of ethyl 4-nitrobenzoate over a period of 30-45 minutes.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, hot filter the mixture to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 4-aminobenzoate.

Diagram of Nitrobenzoate Reduction Pathway

G Nitrobenzoate Ethyl 4-Nitrobenzoate Aminobenzoate Ethyl 4-Aminobenzoate Nitrobenzoate->Aminobenzoate Reduction ReducingAgent Fe / HCl or H2, Pd/C ReducingAgent->Aminobenzoate Byproducts Iron Oxides / Water Aminobenzoate->Byproducts Byproducts

Caption: Reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate.

Pathway 3: Hofmann Rearrangement for Anthranilates

For the synthesis of ortho-aminobenzoates, such as methyl anthranilate, the Hofmann rearrangement of phthalimide is a widely used industrial method.[8] This process involves the oxidative rearrangement of an amide to a primary amine with one fewer carbon atom.

Mechanistic Insight

The reaction begins with the deprotonation of the amide by a strong base, followed by reaction with a halogen (or hypohalite) to form an N-haloamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate intermediate. This intermediate is then attacked by a nucleophile, in this case, methanol, to form a carbamate, which upon workup yields the primary amine, methyl anthranilate.[8][9]

Advantages and Disadvantages

Advantages:

  • Cost-Effective Starting Material: Phthalimide, derived from phthalic anhydride, is an inexpensive and readily available starting material.

  • High Efficiency for Ortho-Isomers: This is a particularly efficient route for the synthesis of anthranilates.

  • Continuous Flow Potential: The process has been successfully adapted to continuous flow reactors, which can improve safety and efficiency.[8]

Disadvantages:

  • Strongly Basic and Oxidative Conditions: The reaction conditions are harsh and require careful control.

  • Byproduct Formation: The reaction can produce byproducts, and purification may be required to achieve high-purity methyl anthranilate.

  • Limited to Anthranilates: This pathway is specific for the synthesis of ortho-aminobenzoates from phthalimide derivatives.

Experimental Protocol: Synthesis of Methyl Anthranilate from Phthalimide
  • Prepare a solution of sodium hypochlorite by carefully adding 16 g (0.4 mol) of sodium hydroxide to 100 mL of water and 25 g of crushed ice, followed by the slow addition of 7.1 g (0.1 mol) of chlorine gas.

  • In a separate flask, dissolve 14.7 g (0.1 mol) of phthalimide in a solution of 10 g (0.25 mol) of sodium hydroxide in 50 mL of water.

  • Cool the phthalimide solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold sodium hypochlorite solution to the phthalimide solution, keeping the temperature below 10 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 30 minutes.

  • Cool the reaction mixture and then add 32 g (1.0 mol) of methanol.

  • Reflux the mixture for 1 hour.

  • After cooling, extract the methyl anthranilate with diethyl ether.

  • Wash the ether extracts with water, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • The crude methyl anthranilate can be purified by vacuum distillation.

Diagram of Hofmann Rearrangement Pathway

G Phthalimide Phthalimide MethylAnthranilate Methyl Anthranilate Phthalimide->MethylAnthranilate Hofmann Rearrangement BaseHalogen NaOH / Cl2 (or NaOCl) BaseHalogen->MethylAnthranilate Methanol Methanol Methanol->MethylAnthranilate Byproducts NaCl, Na2CO3, H2O MethylAnthranilate->Byproducts Byproducts

Caption: Synthesis of methyl anthranilate via Hofmann rearrangement of phthalimide.

Comparative Cost Analysis

The following table provides a semi-quantitative comparison of the different synthetic pathways. The costs are estimates and can vary based on supplier, scale, and market fluctuations.

ParameterFischer EsterificationReduction of NitrobenzoateHofmann Rearrangement (for Anthranilates)
Starting Material Cost Moderate (p-Aminobenzoic acid)Low to Moderate (p-Nitrobenzoic acid)Low (Phthalimide)
Reagent & Catalyst Cost Low (Sulfuric acid, Ethanol)Moderate (Iron powder, HCl) to High (Pd/C)Moderate (NaOH, NaOCl, Methanol)
Solvent Cost Low (Ethanol)Moderate (Ethanol, Diethyl ether)Moderate (Methanol, Diethyl ether)
Energy Consumption Moderate (Reflux)Moderate to High (Reflux)Moderate (Heating and Cooling)
Waste Generation Low (Acidic/basic aqueous waste)High (Iron sludge) to Low (with catalytic hydrogenation)Moderate (Aqueous saline waste)
Yield & Purity Good to ExcellentExcellentGood to Excellent
Overall Cost-Effectiveness High for small to medium scaleHigh for large industrial scaleHigh for industrial production of anthranilates

Conclusion and Recommendations

The choice of the optimal synthetic pathway for aminobenzoates is a multifactorial decision.

  • For small to medium-scale synthesis of a variety of aminobenzoate esters, particularly in a research or early development setting, the Fischer esterification offers a straightforward, reliable, and cost-effective solution due to its simplicity and the use of common laboratory reagents.

  • For large-scale industrial production of aminobenzoates like benzocaine, the reduction of the corresponding nitrobenzoate is often the more economically viable route. While it may involve an additional step, the lower cost of the nitro-aromatic starting materials at scale can lead to significant cost savings. The choice between a metal/acid reducing system and catalytic hydrogenation will depend on a careful analysis of capital investment in equipment versus the ongoing costs of reagents and waste disposal.

  • For the specific industrial synthesis of methyl anthranilate and other ortho-aminobenzoates, the Hofmann rearrangement of phthalimide remains a highly competitive and efficient method due to the low cost of the starting material and its amenability to continuous processing.

Ultimately, a thorough process hazard analysis, a detailed cost-of-goods calculation, and consideration of the environmental impact will guide the final selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge and practical protocols to initiate such an evaluation.

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Validation

In Silico Deep Dive: A Comparative Analysis of Ethyl 2-amino-4-fluoro-3-methylbenzoate and its Structural Analogs for Early-Stage Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to swiftly and accurately predict the properties of small molecules is paramount. In silico methodologies have emerged as an indispensable tool in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the ability to swiftly and accurately predict the properties of small molecules is paramount. In silico methodologies have emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to assess the potential of a compound long before it is synthesized in a lab.[1] This guide provides a comprehensive in silico evaluation of Ethyl 2-amino-4-fluoro-3-methylbenzoate, a substituted aminobenzoate of interest, and benchmarks its predicted properties against a curated set of its structural analogs. Through this comparative lens, we aim to illuminate the subtle yet significant impact of chemical modifications on a molecule's pharmacokinetic and physicochemical profile, thereby guiding more informed decisions in the early stages of drug development.

The Strategic Imperative of Early-Stage In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity.[1] In silico ADMET prediction allows researchers to flag potential liabilities early on, enabling the prioritization of compounds with a higher probability of success. By leveraging sophisticated computational models, we can estimate a molecule's solubility, permeability, metabolic stability, and potential for adverse effects, all from its two-dimensional structure. This predictive power not only accelerates the discovery timeline but also aligns with the ethical imperative to reduce animal testing.

This guide will utilize two widely recognized and freely accessible in silico tools: SwissADME and pkCSM . These platforms employ a combination of predictive models, including quantitative structure-activity relationship (QSAR) models, to provide a holistic view of a compound's drug-like properties.[1][2][3][4]

The Molecules Under Investigation

Our primary focus is on Ethyl 2-amino-4-fluoro-3-methylbenzoate . To provide a meaningful context for its predicted properties, we will compare it with three of its structural analogs:

  • Analog 1: Ethyl 4-amino-3-methylbenzoate - Lacks the fluorine atom and has a different substitution pattern.

  • Analog 2: Ethyl 2-amino-4-fluorobenzoate - Lacks the methyl group.

  • Analog 3: Ethyl 2-amino-3-methylbenzoate - Lacks the fluorine atom.

This selection allows for a systematic evaluation of the influence of the fluoro and methyl groups, as well as their positions on the benzene ring, on the overall properties of the molecule.

CompoundStructureSMILES
Ethyl 2-amino-4-fluoro-3-methylbenzoate Structure of Ethyl 2-amino-4-fluoro-3-methylbenzoateCCOC(=O)C1=C(C(=C(C=C1)F)N)C
Ethyl 4-amino-3-methylbenzoate Structure of Ethyl 4-amino-3-methylbenzoateCCOC(=O)C1=CC(=C(C=C1)N)C
Ethyl 2-amino-4-fluorobenzoate Structure of Ethyl 2-amino-4-fluorobenzoateCCOC(=O)C1=C(C=C(C=C1)F)N
Ethyl 2-amino-3-methylbenzoate Structure of Ethyl 2-amino-3-methylbenzoateCCOC(=O)C1=CC=CC(=C1N)C

In Silico Prediction Workflow

The following diagram illustrates the workflow employed for the in silico prediction of the physicochemical and ADMET properties of the target compound and its analogs.

G cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis SMILES SMILES Strings of Compounds SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Physicochemical Physicochemical Properties (MW, LogP, Solubility, etc.) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rule, etc.) SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity Predictions (AMES, hERG, etc.) pkCSM->Toxicity Comparison Comparative Analysis Physicochemical->Comparison Pharmacokinetics->Comparison Toxicity->Comparison DrugLikeness->Comparison Guide Generation of Comparison Guide Comparison->Guide

Caption: Workflow for in silico property prediction and comparative analysis.

Comparative Analysis of Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its biological activity. Properties such as molecular weight (MW), lipophilicity (LogP), and water solubility (LogS) play a crucial role in a drug's ability to be absorbed and distributed throughout the body.

The table below presents the predicted physicochemical properties for Ethyl 2-amino-4-fluoro-3-methylbenzoate and its analogs, as calculated by SwissADME.

PropertyEthyl 2-amino-4-fluoro-3-methylbenzoateEthyl 4-amino-3-methylbenzoateEthyl 2-amino-4-fluorobenzoateEthyl 2-amino-3-methylbenzoate
Molecular Weight ( g/mol ) 197.20179.22183.18179.22
LogP (Consensus) 2.352.152.072.15
LogS (ESOL) -2.85-2.65-2.59-2.65
Water Solubility Poorly solublePoorly solubleModerately solublePoorly soluble
Topological Polar Surface Area (Ų) 52.3252.3252.3252.32
Number of Rotatable Bonds 3333
Hydrogen Bond Acceptors 3333
Hydrogen Bond Donors 1111

Key Observations:

  • The introduction of a fluorine atom in Ethyl 2-amino-4-fluoro-3-methylbenzoate increases its molecular weight and lipophilicity (LogP) compared to its non-fluorinated analog, Ethyl 2-amino-3-methylbenzoate.

  • The predicted water solubility (LogS) is poor for most of the analogs, with Ethyl 2-amino-4-fluorobenzoate showing slightly better solubility. This is an important consideration for oral bioavailability.[5]

  • The topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors are identical across all four compounds, suggesting that the structural modifications do not significantly alter these specific electronic features.

Comparative Analysis of Predicted ADME Properties

The ADME profile of a drug candidate is a critical factor in determining its efficacy and safety. The following tables summarize the predicted ADME properties from SwissADME and pkCSM.

Pharmacokinetics (SwissADME)
ParameterEthyl 2-amino-4-fluoro-3-methylbenzoateEthyl 4-amino-3-methylbenzoateEthyl 2-amino-4-fluorobenzoateEthyl 2-amino-3-methylbenzoate
GI Absorption HighHighHighHigh
BBB Permeant YesYesYesYes
P-gp Substrate NoNoNoNo
CYP1A2 Inhibitor YesYesYesYes
CYP2C19 Inhibitor NoNoNoNo
CYP2C9 Inhibitor YesYesYesYes
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor YesYesYesYes
Log Kp (skin permeation) -5.15 cm/s-5.35 cm/s-5.43 cm/s-5.35 cm/s

Interpretation of SwissADME Results:

  • All four compounds are predicted to have high gastrointestinal (GI) absorption and to be permeable to the blood-brain barrier (BBB).[6][7] The "BOILED-Egg" model from SwissADME provides a visual representation of this, placing all compounds within the "white" (high GI absorption) and "yolk" (high BBB permeability) regions.[6][7]

  • None of the compounds are predicted to be substrates of P-glycoprotein (P-gp), a key efflux transporter, which is a favorable characteristic for drug candidates.

  • A potential liability for all four compounds is their predicted inhibition of several cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, and CYP3A4). This could lead to drug-drug interactions and requires further experimental investigation.

ADMET (pkCSM)
ParameterEthyl 2-amino-4-fluoro-3-methylbenzoateEthyl 4-amino-3-methylbenzoateEthyl 2-amino-4-fluorobenzoateEthyl 2-amino-3-methylbenzoate
Water Solubility (log mol/L) -2.852-2.652-2.592-2.652
Caco-2 Permeability (logPapp cm/s) 0.9831.0230.9531.023
Intestinal Absorption (% Absorbed) 92.56893.21891.98893.218
VDss (log L/kg) -0.123-0.153-0.183-0.153
BBB Permeability (logBB) -0.235-0.285-0.315-0.285
CNS Permeability (logPS) -1.897-1.947-1.977-1.947
Total Clearance (log ml/min/kg) 0.4520.4820.4220.482
AMES Toxicity Probable mutagenProbable mutagenProbable mutagenProbable mutagen
hERG I Inhibitor NoNoNoNo
Hepatotoxicity NoNoNoNo
Skin Sensitisation YesYesYesYes
Minnow Toxicity (log mM) -0.875-0.825-0.795-0.825

Interpretation of pkCSM Results:

  • The pkCSM predictions for water solubility and intestinal absorption are consistent with the SwissADME results, indicating good absorption potential.[2][4]

  • The predicted blood-brain barrier permeability (logBB) and central nervous system permeability (logPS) suggest that all compounds can cross into the brain.[8]

  • A significant finding from pkCSM is the prediction of probable AMES toxicity for all four compounds. Aromatic amines are a class of compounds known to have a higher risk of mutagenicity, and this prediction warrants serious consideration and experimental validation.[8]

  • On a positive note, none of the compounds are predicted to be hERG I inhibitors or to cause hepatotoxicity. However, all are predicted to be skin sensitizers.[2][4]

Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five.

Rule/FilterEthyl 2-amino-4-fluoro-3-methylbenzoateEthyl 4-amino-3-methylbenzoateEthyl 2-amino-4-fluorobenzoateEthyl 2-amino-3-methylbenzoate
Lipinski Yes (0 violations)Yes (0 violations)Yes (0 violations)Yes (0 violations)
Ghose YesYesYesYes
Veber YesYesYesYes
Egan YesYesYesYes
Muegge YesYesYesYes
PAINS 0 alerts0 alerts0 alerts0 alerts
Brenk 1 alert (aniline)1 alert (aniline)1 alert (aniline)1 alert (aniline)
Lead-likeness Yes (0 violations)Yes (0 violations)Yes (0 violations)Yes (0 violations)
Synthetic Accessibility 2.53 (Easy to synthesize)2.33 (Easy to synthesize)2.45 (Easy to synthesize)2.33 (Easy to synthesize)

Insights from Drug-Likeness Analysis:

  • All four compounds adhere to Lipinski's Rule of Five and other common drug-likeness filters, suggesting they possess favorable physicochemical properties for oral bioavailability.

  • The Brenk filter identifies the aniline substructure as a potential source of toxicity or promiscuous binding for all compounds. This aligns with the AMES toxicity prediction from pkCSM and underscores the need for caution with this chemical class.

  • The synthetic accessibility scores for all compounds are low, indicating that they should be relatively easy to synthesize.

Experimental Protocols for In Silico Prediction

The following protocols detail the steps taken to generate the in silico predictions using SwissADME and pkCSM. These protocols are designed to be reproducible by other researchers.

Protocol 1: In Silico Prediction using SwissADME
  • Navigate to the SwissADME web server: Open a web browser and go to http://www.swissadme.ch/.

  • Input Molecular Structures:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each compound.

    • In the "Enter a list of SMILES" text box, paste the SMILES strings, with each string on a new line.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The results page will display a comprehensive analysis for each molecule, including:

    • Physicochemical properties

    • Lipophilicity predictions

    • Water solubility predictions

    • Pharmacokinetic properties (including the "BOILED-Egg" plot)

    • Drug-likeness evaluations

    • Medicinal chemistry friendliness (including PAINS and Brenk alerts)

  • Export Data: The results can be exported in CSV format for further analysis and comparison.

Protocol 2: In Silico Prediction using pkCSM
  • Access the pkCSM web server: Open a web browser and navigate to http://biosig.unimelb.edu.au/pkcsm/.[1]

  • Input Molecular Structures:

    • Obtain the SMILES string for each compound.

    • Paste the SMILES string into the "Enter SMILES" text box. The server processes one molecule at a time for the free web version.

  • Initiate the Prediction: Click the "Predict" button.

  • Review the Predictions: The output page will provide predictions for a wide range of ADMET properties, categorized into:

    • Absorption

    • Distribution

    • Metabolism

    • Excretion

    • Toxicity

  • Record the Data: Manually record the predicted values for each parameter for subsequent comparison.

Conclusion and Future Directions

This in silico comparative guide has provided a detailed and objective assessment of the physicochemical and ADMET properties of Ethyl 2-amino-4-fluoro-3-methylbenzoate and its structural analogs. The predictions suggest that while all compounds possess favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability, they also present potential liabilities. The consistent prediction of AMES toxicity across all four analogs, likely attributable to the aniline substructure, is a significant concern that must be addressed through experimental validation. Furthermore, the predicted inhibition of several key CYP450 enzymes highlights the potential for drug-drug interactions.

The subtle differences observed between the target compound and its analogs underscore the profound impact of minor structural modifications. The introduction of the fluorine atom in Ethyl 2-amino-4-fluoro-3-methylbenzoate, for instance, slightly increases its lipophilicity.

For researchers and drug development professionals, this guide serves as a compelling example of the power of in silico tools to inform early-stage decision-making. The insights gleaned from this analysis can guide the design of future analogs with improved safety profiles, for example, by modifying the aniline moiety to mitigate its mutagenic potential. The next logical steps would be to synthesize these compounds and validate the in silico predictions through in vitro and in vivo experiments, with a particular focus on assessing their mutagenicity and their inhibitory effects on CYP enzymes. By integrating in silico predictions with experimental data, we can navigate the complexities of drug discovery with greater confidence and efficiency.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • pkCSM - Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. (n.d.). Biosig Laboratory. Retrieved January 20, 2026, from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Brenk, R., Schipani, A., James, D., & Krasowski, A. (2008). Lessons learnt from assembling a fragment-based screening library. ChemMedChem, 3(3), 435-444. [Link]

  • How to use pkCSM. (n.d.). Biosig Laboratory. Retrieved January 20, 2026, from [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • How to interpret pkCSM results. (n.d.). Biosig Laboratory. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2-Amino-4-Fluoro-3-Methylbenzoate Derivatives

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of novel chemical entities is paramount for ensuring drug safety and efficacy. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of novel chemical entities is paramount for ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of Ethyl 2-amino-4-fluoro-3-methylbenzoate derivatives, a class of compounds with structural similarities to known haptens. By leveraging established immunological and biophysical techniques, we can proactively identify and characterize potential immunogenic liabilities.

The Immunological Basis of Cross-Reactivity: A Hapten-Centric View

Small molecules, such as the Ethyl 2-amino-4-fluoro-3-methylbenzoate derivatives, are generally not immunogenic on their own. However, they can act as haptens, which are small molecules that elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1] This process of covalent binding to endogenous proteins forms a hapten-carrier conjugate that can be recognized by the immune system as a foreign antigen, leading to sensitization and potential hypersensitivity reactions upon subsequent exposure.

The structural backbone of Ethyl 2-amino-4-fluoro-3-methylbenzoate is derived from para-aminobenzoic acid (PABA). PABA and its ester derivatives, including local anesthetics like benzocaine, are well-documented sensitizing agents that can cause allergic contact dermatitis.[1][2] Due to this shared structural motif, it is crucial to investigate the potential for cross-reactivity between these derivatives and other aromatic amines, such as sulfonamides and para-phenylenediamine (PPD).[3][4]

This guide will compare and contrast three key in vitro techniques for assessing the cross-reactivity of these derivatives: the Enzyme-Linked Immunosorbent Assay (ELISA), the Basophil Activation Test (BAT), and the Lymphocyte Transformation Test (LTT). Additionally, we will explore the utility of Surface Plasmon Resonance (SPR) in characterizing the initial hapten-carrier protein binding event.

Comparative Analysis of In Vitro Cross-Reactivity Assessment Methods

The selection of an appropriate in vitro assay depends on the specific immunological question being addressed. For hapten-driven hypersensitivity, a multi-faceted approach is often necessary to capture the different aspects of the immune response.

Assay Principle Measures Advantages Limitations
Competitive ELISA Antigen-antibody competition for binding to a limited number of antibody binding sites.Presence and relative affinity of antibodies specific to the hapten.High throughput, quantitative, well-established.Indirectly measures sensitization; requires specific antibody generation.
Basophil Activation Test (BAT) Flow cytometric measurement of basophil degranulation markers (e.g., CD63, CD203c) upon allergen stimulation.Immediate-type (IgE-mediated) hypersensitivity.Functional assay using primary cells, reflects in vivo response.Requires fresh blood samples, basophil variability between donors.
Lymphocyte Transformation Test (LTT) Measures the proliferation of memory T-lymphocytes in response to an antigen.Delayed-type (T-cell mediated) hypersensitivity.Detects T-cell sensitization, applicable to a wide range of drugs.[5][6]Technically demanding, longer turnaround time, lower sensitivity for some drugs.[7]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface due to molecular binding.Real-time kinetics and affinity of hapten-protein binding.Label-free, provides detailed binding information.Does not directly measure an immune response.

Experimental Protocols

Competitive ELISA for Hapten-Specific Antibody Detection

This protocol outlines a competitive ELISA to detect antibodies that recognize the Ethyl 2-amino-4-fluoro-3-methylbenzoate hapten.[8][9][10][11][12]

Principle: The hapten is conjugated to a carrier protein and coated onto the ELISA plate. The sample (e.g., serum from a potentially sensitized individual) is pre-incubated with a known concentration of a specific anti-hapten antibody. This mixture is then added to the coated plate. If the sample contains the hapten or cross-reactive compounds, they will compete with the coated hapten for binding to the antibody, resulting in a reduced signal.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation & Competition cluster_detection Detection Coat Coat plate with hapten-protein conjugate Block Block non-specific binding sites Coat->Block AddToPlate Add mixture to coated plate Block->AddToPlate PreIncubate Pre-incubate sample with anti-hapten antibody PreIncubate->AddToPlate AddSecondary Add enzyme-conjugated secondary antibody AddToPlate->AddSecondary Wash AddSubstrate Add substrate and measure absorbance AddSecondary->AddSubstrate Wash

Caption: Competitive ELISA workflow for hapten detection.

Step-by-Step Protocol:

  • Plate Coating:

    • Dissolve the hapten-protein conjugate (e.g., Ethyl 2-amino-4-fluoro-3-methylbenzoate conjugated to Bovine Serum Albumin - BSA) in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • In a separate plate or tubes, pre-incubate the test samples and standards with a fixed, limiting concentration of the primary antibody specific for the hapten for 30-60 minutes at room temperature.

    • Transfer 100 µL of the sample/standard-antibody mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (directed against the primary antibody species) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Basophil Activation Test (BAT) for Immediate Hypersensitivity

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils following stimulation with an allergen.[13][14][15][16][17]

Principle: Whole blood is incubated with the test compound (and controls). If the patient is sensitized and has IgE antibodies specific to the hapten, these antibodies will be cross-linked on the surface of basophils, leading to degranulation and the expression of activation markers like CD63 and CD203c.

Workflow Diagram:

BAT_Workflow cluster_prep Sample Preparation cluster_stimulation Stimulation cluster_staining Staining & Lysis cluster_analysis Analysis Blood Collect fresh heparinized blood Incubate Incubate blood with test compound/controls Blood->Incubate Stain Stain with fluorescently labeled antibodies Incubate->Stain Lyse Lyse red blood cells Stain->Lyse Acquire Acquire data on a flow cytometer Lyse->Acquire Analyze Analyze basophil activation markers Acquire->Analyze

Caption: Basophil Activation Test (BAT) workflow.

Step-by-Step Protocol:

  • Sample Collection:

    • Collect peripheral blood in heparin-containing tubes. The test should be performed within 24 hours of blood collection.

  • Stimulation:

    • Pre-warm blood samples, buffers, and allergen solutions for 15 minutes at 37°C.

    • In separate tubes, add 100 µL of whole blood.

    • Add 100 µL of the test compound (Ethyl 2-amino-4-fluoro-3-methylbenzoate derivative) at various concentrations.

    • Include a negative control (stimulation buffer) and a positive control (anti-IgE antibody or fMLP).

    • Incubate for 20-45 minutes at 37°C.

  • Staining:

    • Stop the reaction by placing the tubes on ice.

    • Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD123/HLA-DR) and to detect activation (e.g., anti-CD63 and anti-CD203c).

    • Incubate for 20 minutes at 4°C in the dark.

  • Lysis and Fixation:

    • Add a red blood cell lysis buffer and incubate according to the manufacturer's instructions.

    • Centrifuge the samples and discard the supernatant.

    • Wash the cell pellet with wash buffer.

    • Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population and quantify the percentage of CD63 and/or CD203c positive cells.

Lymphocyte Transformation Test (LTT) for Delayed Hypersensitivity

The LTT measures the proliferation of T-lymphocytes in response to a specific drug, indicating a cell-mediated immune response.[5][6][7][18][19]

Principle: Peripheral blood mononuclear cells (PBMCs), which contain T-lymphocytes, are isolated from the patient's blood and cultured in the presence of the test compound. If the patient has been previously sensitized, the drug-specific memory T-cells will proliferate. This proliferation can be measured by the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by dye dilution assays.

Workflow Diagram:

LTT_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_proliferation Proliferation Assay Isolate Isolate PBMCs from heparinized blood Culture Culture PBMCs with test compound/controls Isolate->Culture Pulse Pulse with labeled nucleotide (e.g., ³H-thymidine) Culture->Pulse Harvest Harvest cells and measure incorporation Pulse->Harvest

Caption: Lymphocyte Transformation Test (LTT) workflow.

Step-by-Step Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs twice with culture medium.

  • Cell Culture:

    • Resuspend the PBMCs in complete culture medium (e.g., RPMI-1640 supplemented with 10% autologous serum or fetal bovine serum, L-glutamine, and antibiotics).

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

    • Add the test compound (Ethyl 2-amino-4-fluoro-3-methylbenzoate derivative) at various concentrations.

    • Include a negative control (culture medium alone) and a positive control (e.g., phytohemagglutinin - PHA).

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • 16-18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of the stimulated cultures divided by the mean CPM of the unstimulated cultures. An SI ≥ 2 is often considered a positive result.

Surface Plasmon Resonance (SPR) for Hapten-Carrier Binding Analysis

SPR is a powerful technique for studying the real-time binding kinetics and affinity of small molecules to proteins.[20][21][22][23][24]

Principle: A protein (the ligand, e.g., human serum albumin) is immobilized on a sensor chip. The small molecule (the analyte, e.g., the Ethyl 2-amino-4-fluoro-3-methylbenzoate derivative) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize carrier protein on sensor chip Inject Inject analyte at various concentrations Immobilize->Inject Measure Measure association and dissociation Inject->Measure Fit Fit data to a binding model Measure->Fit Determine Determine kinetic and affinity constants Fit->Determine

Caption: Surface Plasmon Resonance (SPR) workflow for binding analysis.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the carrier protein (e.g., human serum albumin) in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the Ethyl 2-amino-4-fluoro-3-methylbenzoate derivative in running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase (analyte binding) and the dissociation phase (analyte unbinding) in real-time.

    • Include a buffer-only injection for baseline subtraction.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the sensograms.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The assessment of cross-reactivity for novel small molecules like Ethyl 2-amino-4-fluoro-3-methylbenzoate derivatives is a critical step in preclinical safety evaluation. This guide provides a framework for a comprehensive in vitro investigation by comparing and detailing the protocols for key immunoassays and a biophysical binding assay. A combination of these methods will provide a more complete picture of the potential for both immediate and delayed-type hypersensitivity reactions. Future studies should aim to correlate these in vitro findings with in vivo models and, ultimately, clinical observations to further refine our predictive capabilities in drug development.

References

  • DermNet. (n.d.). Allergy to PABA. Retrieved from [Link]

  • BenchChem. (2025). Unraveling Cross-Reactivity: A Comparative Guide to Aminobenzoic Acid Compounds.
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  • Thune, P. (1986). PABA, Benzocaine, and Other PABA Esters in Sunscreens and After-Sun Products.
  • Xeno Diagnostics. (n.d.). Lymphocyte Transformation Test (LTT). Retrieved from [Link]

  • SkinIdent. (2007, February 24). Parabens contact allergy. DermNet NZ.
  • Faulkner, M. R., & Estes, T. S. (2010). Allergies to local anesthetics - The real truth. Anesthesia Progress, 57(3), 93-99.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Ebo, D. G., et al. (2010). Flow Cytometric Allergy Diagnosis: Basophil Activation Techniques. In Allergy and Asthma (pp. 201-210). Humana Press.
  • Mathias, C. G. T. (1981). Cutaneous sensitivity to monoglyceryl para-aminobenzoate.
  • Lancet Laboratories. (n.d.). Basophil Activation Test Using Flow Cytometry (FLOW-CAST test). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1538-1544.
  • Amberg, A., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Mutagenesis, 30(2), 269-281.
  • Nyfeler, B., & Pichler, W. J. (1997). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & Experimental Allergy, 27(2), 175-181.
  • Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820.
  • Sanquin. (2022, April 28). Whole blood Basophil Activation Test (BAT). Retrieved from [Link]

  • Curtis, G. H., & Crawford, P. F. (1950). CUTANEOUS SENSITIVITY TO MONOGLYCEROL PARA-AMINOBENZOATE. Cleveland Clinic Journal of Medicine, 17(3), 154-158.
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  • Lepoittevin, J. P., et al. (1993). Is benzoquinone the prohapten in cross-sensitivity among aminobenzene compounds?.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-amino-4-fluoro-3-methylbenzoate

Introduction: Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic amine, a class of compounds integral to synthetic chemistry and drug discovery. Its unique structure, featuring both an aniline-like moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-amino-4-fluoro-3-methylbenzoate is a substituted aromatic amine, a class of compounds integral to synthetic chemistry and drug discovery. Its unique structure, featuring both an aniline-like moiety and a fluorine substituent, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal poses significant risks to environmental and human health. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this chemical, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and protecting our ecosystem.

Hazard Profile and Risk Assessment

The first step in safe disposal is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from analogous structures like other substituted anilines and fluorinated aromatic compounds.

The aniline backbone is associated with toxicity, and absorption can lead to methemoglobinemia. The presence of a fluorine atom can alter reactivity and metabolic pathways, potentially increasing toxicity. Fluorinated compounds require careful handling to prevent the release of harmful substances during decomposition or incineration.[1][2] Furthermore, many benzoate esters and their derivatives are classified as toxic or harmful to aquatic life.

Inferred Hazard Classification Summary

Hazard CategoryClassificationRationale and Precautionary Notes
Acute Toxicity Category 3 or 4 (Oral, Dermal)Substituted anilines are known for their systemic toxicity. Avoid all direct contact.
Skin Corrosion/Irritation Category 2Likely to cause skin irritation upon contact.[3][4][5]
Serious Eye Damage/Irritation Category 2ADirect contact can cause serious eye irritation.[3][4][5]
Respiratory Irritation Category 3Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
Aquatic Hazard (Acute) Category 2Toxic to aquatic life. Prevents any disposal down the drain.

This table is an expert synthesis based on data from structurally similar compounds and is intended for risk assessment and planning.

Core Disposal Workflow: From Bench to Manifest

The cardinal rule for disposing of Ethyl 2-amino-4-fluoro-3-methylbenzoate is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems. [6][7][8] The entire disposal process must be handled by a licensed professional waste disposal service.[4]

The following diagram outlines the decision-making and operational workflow for proper disposal.

DisposalWorkflow Disposal Decision Workflow for Ethyl 2-amino-4-fluoro-3-methylbenzoate cluster_lab Laboratory Operations cluster_ehs EHS & Logistics cluster_disposal Final Disposition A Waste Generation (e.g., residual solid, contaminated wipes, spills) B Segregate Waste into a DEDICATED & COMPATIBLE Container A->B C Securely Cap and Inspect Container for Leaks B->C D Label Container with: 'Hazardous Waste' Full Chemical Name Date & Hazard Pictograms C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Institutional EHS/EH&S for Waste Pickup Request E->F When container is full or per SAA time limits G EHS Personnel Arrive Verify Labeling & Container Integrity F->G H Waste Transferred to Central Accumulation Area G->H I Licensed Hazardous Waste Contractor Transports Waste Off-Site H->I Scheduled Pickup J Final Disposal via High-Temperature Incineration or other EPA-approved method I->J

Caption: Workflow for the compliant disposal of Ethyl 2-amino-4-fluoro-3-methylbenzoate.

Detailed Protocols for Safe Handling and Disposal

Adherence to detailed protocols is essential for minimizing exposure and ensuring regulatory compliance.

Protocol 3.1: Waste Segregation and Containment

This protocol begins the moment waste is generated. The causality is simple: proper segregation at the source prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) exclusively for Ethyl 2-amino-4-fluoro-3-methylbenzoate waste.[8]

  • Collect All Waste Forms: This includes:

    • Unused or expired solid chemical.

    • Spatulas, weigh boats, or other disposable equipment with visible contamination.

    • Personal Protective Equipment (PPE) with gross contamination (e.g., gloves used in a spill cleanup).

    • Solvent rinses from cleaning contaminated glassware.

  • Label Immediately: Affix a hazardous waste tag to the container before adding the first particle of waste. The label must include the full chemical name, "Hazardous Waste," and the date of first accumulation.

  • Keep Closed: The container must be securely sealed at all times, except when actively adding waste. This is an EPA requirement to prevent the release of vapors.[9]

  • Store Safely: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible materials, particularly strong oxidizing agents and strong acids.[10]

Protocol 3.2: Managing Spills and Decontamination

Spills must be treated as a hazardous waste generation event. All materials used for cleanup become hazardous waste themselves.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, gently sweep or scoop the material to avoid creating dust.[4][6] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Absorb and Collect: Place the spilled material and any contaminated soil or absorbents into your designated hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes and cleaning materials must be disposed of in the hazardous waste container.[2]

  • Wash Hands Thoroughly: After removing PPE, wash hands with soap and water.[5]

Regulatory and Compliance Landscape

Disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations.

  • Waste Characterization: While not explicitly a "listed" hazardous waste (P or U lists), this compound would be classified as hazardous based on its toxic characteristics.[11]

  • Generator Status: Your laboratory or institution is considered a hazardous waste generator. The volume of waste produced determines your status (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage time limits and reporting requirements.[9]

  • The Role of EHS: Your EHS department manages the relationship with licensed waste disposal contractors. They are responsible for ensuring the waste is properly profiled, manifested, transported, and ultimately destroyed in a compliant manner, typically via high-temperature incineration which is effective for breaking down stable halogenated organic compounds.

By adhering to the protocols in this guide, you directly support a culture of safety and environmental stewardship. These procedures are not merely suggestions; they are integral components of responsible scientific practice.

References

  • Safety Data Sheet - Angene Chemical. (2021). Data for a fluorinated amino compound, recommending disposal via a licensed professional waste disposal service. [Link]

  • Aniline - Hazardous Substance Fact Sheet - NJ.gov. (Rev. 2007). Details hazards of aniline, including reactivity with oxidizing agents and acids, and recommends contacting the EPA or DEP for disposal recommendations. [Link]

  • Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - ResearchGate. (2009). Academic paper on the analysis of a related compound. [Link]

  • Fluoride (F- & HF) in Workplace Atmospheres - OSHA. Occupational Safety and Health Administration method for sampling and analysis of fluorides, noting the hazards of handling fluoride-containing substances. [Link]

  • HAZARD SUMMARY - NJ.gov. Provides safety information on Fluorine, including decontamination procedures like washing exposed skin. [Link]

  • Electrochemical degradation of p-aminobenzoic acid β-naphthol azo dye in alkaline solution - ResearchGate. (2015). Research on degradation methods for related chemical structures. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register document discussing the environmental and health data on substituted anilines. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2023). Outlines the EPA's requirements for hazardous waste generators, including accumulation and treatment. [Link]

  • EPA Hazardous Waste Codes - University of Maryland. A list and explanation of EPA hazardous waste codes. [Link]

  • The preparation method of p-aminobenzoic acid - Google Patents. Patent information related to the synthesis of similar compounds.
  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process - MDPI. (2022). Scientific article on advanced oxidation processes for degrading aminobenzoic acids. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas... | ACS Chemical Health & Safety. (2022). Discusses that materials contaminated with fluorine must be disposed of as hazardous waste. [Link]

  • A Sustained-Release Material for Removing Aniline from Groundwater... - MDPI. (2024). Highlights the environmental persistence and hazardous nature of aniline. [Link]

  • Identification and Listing of Hazardous Waste - Regulations.gov. (2023). Federal register document detailing the process for delisting hazardous wastes. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. | OSHA. Provides permissible exposure limits for various chemicals, including fluorides. [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID... - ijrbat. (2021). Research article on the degradation of p-aminobenzoic acid using various processes. [Link]

  • Remedial Technologies for Aniline... - PMC - NIH. (2020). Review of the challenges in treating wastewater containing aniline derivatives, noting their toxicity to microorganisms. [Link]

  • FLUORINE | Occupational Safety and Health Administration - OSHA. Provides physical properties and exposure limits for fluorine. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals... - ASHP. (2019). Summarizes the EPA ban on sewering hazardous waste pharmaceuticals. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2023). Explains the criteria for P- and U-listed hazardous wastes. [Link]

  • Aniline - Washington State University EHS. Provides standard operating procedures for aniline, including the requirement to manage it as Dangerous Waste and not dispose of it down the drain. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-fluoro-3-methylbenzoate
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